6(Z)-Octadecenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-6-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPWKOCQOFBNML-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314830 | |
| Record name | (6Z)-6-Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-87-0 | |
| Record name | (6Z)-6-Octadecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2774-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6Z)-6-Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6(Z)-Octadecenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6(Z)-Octadecenol, also known as Petroselinyl alcohol. While specific biological signaling pathways for this compound are not extensively documented, this guide explores the known biological activities of its precursor, petroselinic acid, offering insights into its potential physiological relevance. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, providing detailed experimental protocols and data presented for clarity and practical application.
Chemical Properties and Structure
This compound is a long-chain unsaturated fatty alcohol. Its structure consists of an eighteen-carbon chain with a single cis-configured double bond located at the sixth carbon atom and a primary alcohol functional group at one terminus.
Table 1: Chemical and Physical Properties of Octadecenol Isomers
| Property | This compound | (9Z)-Octadecenol (Oleyl Alcohol) - Reference Isomer |
| Molecular Formula | C₁₈H₃₆O[1] | C₁₈H₃₆O |
| Molecular Weight | 268.48 g/mol [1] | 268.48 g/mol |
| CAS Number | 2774-87-0[1] | 143-28-2 |
| Appearance | Solid (at room temperature)[1] | Colorless to yellowish, viscous liquid |
| Melting Point | Data not available | 6.5 °C |
| Boiling Point | Data not available | 207 °C at 13 mmHg |
| Density | Data not available | 0.849 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents.[2] | Insoluble in water; Soluble in ethanol.[2] |
| Synonyms | 6-cis-Octadecenol, Petroselinyl alcohol[1] | Oleyl alcohol, cis-9-Octadecen-1-ol |
Note: Due to the limited availability of specific experimental data for this compound, the properties of its close structural isomer, (9Z)-Octadecenol (Oleyl alcohol), are provided for estimation and comparison.
Experimental Protocols
Synthesis of this compound via Reduction of Petroselinic Acid
A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, petroselinic acid.
Materials:
-
Petroselinic acid
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Petroselinic Acid: Dissolve petroselinic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting mixture to remove the aluminum salts and wash the filter cake with the reaction solvent. Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane with a small percentage of ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate. The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using TLC.
-
Concentration: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a long-chain unsaturated alcohol like this compound would be expected to show characteristic signals for the terminal methyl group (a triplet around 0.9 ppm), a broad multiplet for the methylene (B1212753) protons of the long aliphatic chain (around 1.2-1.4 ppm), signals for the allylic protons adjacent to the double bond (around 2.0 ppm), the vinylic protons of the cis-double bond (a multiplet around 5.3-5.4 ppm), and a triplet for the methylene protons adjacent to the hydroxyl group (around 3.6 ppm).
-
¹³C NMR: The carbon-13 NMR spectrum would show a signal for the terminal methyl carbon (around 14 ppm), a series of signals for the methylene carbons in the aliphatic chain (in the range of 22-32 ppm), signals for the allylic carbons (around 27 ppm), the vinylic carbons (around 129-130 ppm), and the carbon bearing the hydroxyl group (around 62 ppm).
2.3.2. Mass Spectrometry (MS)
The mass spectrum of this compound would likely not show a strong molecular ion peak (m/z = 268.48) due to the facile fragmentation of long-chain alcohols. Key fragmentation patterns would include:
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18).
-
Fragmentation at the double bond.
Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, significant research has been conducted on its precursor, petroselinic acid.
Biosynthesis of Petroselinic Acid
Petroselinic acid is synthesized in plants of the Apiaceae family through a series of enzymatic steps starting from palmitoyl-ACP.[3] The pathway involves desaturation and elongation steps to produce petroselinoyl-ACP, which is then hydrolyzed to release petroselinic acid.[3]
Caption: Biosynthesis pathway of petroselinic acid in plants.
Metabolism and Known Biological Activities of Petroselinic Acid
Petroselinic acid is a major fatty acid in the seeds of plants like coriander and parsley.[4] It is a positional isomer of oleic acid.[2] Studies have shown that petroselinic acid can be incorporated into both the sn-1 and sn-2 positions of phosphatidylcholine in plant endosperm, suggesting a role for this phospholipid in the metabolism and assembly of triacylglycerols containing this unusual fatty acid.[5]
Petroselinic acid has demonstrated several biological activities, including anti-inflammatory and antioxidant properties.[6] Research has indicated that petroselinic acid can reduce the basal levels of secreted prostaglandin (B15479496) E2 (PGE2), an inflammatory mediator.[7] Additionally, it has been shown to protect keratinocytes from the toxic effects of sodium dodecyl sulfate (SDS), suggesting a potential role in reducing skin irritancy.[7]
While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active fatty alcohols and its origin from petroselinic acid suggest that it may play a role in lipid signaling and membrane function. Further research is warranted to explore the specific cellular effects and signaling cascades modulated by this compound.
Conclusion
This compound is a long-chain unsaturated fatty alcohol with defined chemical and structural properties. While detailed experimental data for this specific isomer are not abundant, established protocols for the synthesis, purification, and analysis of similar compounds provide a robust framework for its study. The biological significance of this compound remains an area for future investigation. However, the known anti-inflammatory and protective effects of its precursor, petroselinic acid, suggest that this compound may possess valuable biological activities. This guide provides a solid foundation for researchers and professionals to further explore the chemistry and potential therapeutic applications of this molecule.
References
- 1. larodan.com [larodan.com]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Role of Phosphatidylcholine in the Metabolism of Petroselinic Acid in Developing Umbelliferae Endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]
- 7. US6365175B1 - Petroselinic acid and its use in food - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6(Z)-Octadecenol (CAS 2774-87-0)
Introduction
This compound, also known by its synonyms 6-cis-Octadecenol and Petroselinyl alcohol, is a long-chain, monounsaturated fatty alcohol.[1] It is the alcohol derivative of petroselinic acid, an omega-12 fatty acid.[2][3] While its specific biological roles are still under investigation, its structural similarity to other biologically active lipids, such as insect pheromones and signaling molecules, makes it a compound of interest in various research fields. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and potential biological activities, along with detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 2774-87-0 | [1] |
| Molecular Formula | C₁₈H₃₆O | [1][4] |
| Molecular Weight | 268.48 g/mol | [1][4] |
| Physical State | Solid | [1] |
| Melting Point | 29-30 °C | |
| Boiling Point | 361.7 ± 11.0 °C (Predicted) | |
| Density | 0.847 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as ether, chloroform, and alcohols (e.g., ethanol).[5][6] | |
| Storage | -20°C in a freezer | [1] |
| Purity | Commercially available at >99% | [1] |
Synthesis and Analysis
Synthesis Protocol: Reduction of Petroselinic Acid
This compound can be synthesized by the reduction of its corresponding carboxylic acid, petroselinic acid. A standard method for this conversion involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
Petroselinic acid (CAS 593-39-5)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.
-
Addition of Petroselinic Acid: Dissolve petroselinic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the identification and quantification of this compound.[7]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: Increase to 280°C at a rate of 10°C/min
-
Final hold: Hold at 280°C for 10 minutes
-
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 3-5 minutes
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like hexane or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Create a series of dilutions to generate a calibration curve.
-
Inject 1 µL of the sample or standard into the GC-MS system.
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the amount by comparing the peak area to the calibration curve.
Diagrams: Synthesis and Analytical Workflow
Biological Activity and Potential Mechanisms of Action
Direct research on the biological activity of this compound is limited. However, based on related compounds and the general properties of fatty alcohols, several potential areas of interest can be proposed.
Potential Anti-Inflammatory Effects
The precursor to this compound, petroselinic acid, has demonstrated anti-inflammatory properties. Specifically, it has been shown to significantly reduce the basal levels of secreted prostaglandin (B15479496) E2 (PGE₂) in human keratinocytes. This suggests a possible interaction with the cyclooxygenase (COX) pathways of the arachidonic acid cascade. While not directly studied, it is plausible that this compound could exert similar or related modulatory effects on inflammatory pathways.
Role as a Semiochemical
Many long-chain unsaturated alcohols function as semiochemicals, particularly as sex pheromones in insects.[8][9] These molecules are crucial for mate location and communication. Given its structure, this compound is a candidate for such a role in certain insect species, making it a potential tool for pest management strategies through mating disruption or monitoring.
Interaction with Biological Membranes
Alcohols are known to interact with and modify the properties of lipid bilayers.[10] Long-chain alcohols can insert into the cell membrane, altering its fluidity, permeability, and the function of membrane-bound proteins.[10][11] This general mechanism could underlie a range of biological effects, from antimicrobial activity to modulation of cellular signaling events that are dependent on membrane integrity.
Diagram: Potential Biological Interaction Pathway
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol is adapted from studies on petroselinic acid and describes a method to assess the potential anti-inflammatory activity of this compound by measuring its effect on prostaglandin E2 (PGE₂) secretion from cultured cells.
Objective: To determine if this compound can reduce the secretion of PGE₂ from human keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
PGE₂ ELISA Kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture human keratinocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed keratinocytes into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (media with DMSO only).
-
Remove the old media from the cells and replace it with the treatment media.
-
-
Incubation: Incubate the cells with the test compound for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and store it at -80°C until analysis.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.
-
Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize the PGE₂ concentrations to the cell viability data. Compare the PGE₂ levels in the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Conclusion
This compound is a fatty alcohol with well-defined physicochemical properties. While direct evidence of its biological function is still emerging, its relationship to petroselinic acid and structural similarities to other bioactive lipids suggest potential roles in inflammation modulation, chemical ecology, and membrane biology. The protocols and data presented in this guide offer a foundation for researchers to further explore the synthesis, analysis, and biological significance of this compound.
References
- 1. larodan.com [larodan.com]
- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 3. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (Z)-9-hexadecenal, 56219-04-6 [thegoodscentscompany.com]
- 10. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Petroselinyl alcohol discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petroselinyl alcohol, systematically known as (Z)-6-octadecen-1-ol, is a long-chain monounsaturated fatty alcohol. While its direct discovery and historical documentation are sparse, its origins are intrinsically linked to its corresponding carboxylic acid, petroselinic acid, which was first isolated in 1909. This guide provides a comprehensive overview of petroselinyl alcohol, including its chemical properties, a detailed, representative synthesis protocol from petroselinic acid, and a discussion of the potential biological activities of long-chain fatty alcohols, an area where specific research on petroselinyl alcohol is notably absent. This document aims to serve as a foundational resource for researchers interested in the potential applications of this molecule.
Introduction and History
The history of petroselinyl alcohol is primarily inferred from the discovery of its parent compound, petroselinic acid.
The Discovery of Petroselinic Acid
Petroselinic acid, a monounsaturated omega-12 fatty acid, was first isolated from parsley seed oil (Petroselinum crispum) in 1909.[1] This discovery marked the identification of a new fatty acid isomer, distinct from the more common oleic acid. Petroselinic acid is abundant in the seeds of plants belonging to the Apiaceae family, which includes parsley, coriander, and fennel, as well as the Araliaceae family.[2] The prevalence of petroselinic acid in these plant families has been utilized in chemosystematics to establish phylogenetic relationships.[1]
Emergence of Petroselinyl Alcohol
Chemical and Physical Properties
Petroselinyl alcohol is characterized by an 18-carbon chain with a single cis-double bond at the 6th position.
| Property | Value | Reference |
| Systematic Name | (Z)-6-Octadecen-1-ol | [3] |
| Common Name | Petroselinyl alcohol | [3] |
| CAS Number | 2774-87-0 | [4] |
| Molecular Formula | C₁₈H₃₆O | [4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | White powder | [1] |
| Solubility | Insoluble in water; Soluble in methanol | [1] |
Synthesis of Petroselinyl Alcohol
The most direct and common method for the synthesis of petroselinyl alcohol is through the reduction of its corresponding carboxylic acid, petroselinic acid. A standard and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).
General Reaction
Experimental Protocol: Reduction of Petroselinic Acid with LiAlH₄
Disclaimer: This is a representative protocol based on established chemical principles. Appropriate safety precautions must be taken when working with hazardous reagents like lithium aluminum hydride.
Materials:
-
Petroselinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether is prepared and cooled to 0°C using an ice bath.
-
Addition of Petroselinic Acid: A solution of petroselinic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding ethyl acetate (B1210297) to decompose any excess LiAlH₄. This is followed by the cautious, dropwise addition of water, then 15% sodium hydroxide (B78521) solution, and finally more water.
-
Workup: The resulting mixture is filtered to remove the aluminum salts. The filtrate is transferred to a separatory funnel, and the organic layer is washed with 10% sulfuric acid, water, and finally brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude petroselinyl alcohol.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of petroselinyl alcohol from petroselinic acid.
Biological Activity and Signaling Pathways
There is a significant lack of specific research on the biological activities and associated signaling pathways of petroselinyl alcohol. However, studies on other long-chain fatty alcohols provide some context for potential areas of investigation.
Antibacterial Activity of Long-Chain Fatty Alcohols
Several studies have demonstrated the antibacterial properties of long-chain fatty alcohols. The effectiveness of these compounds often depends on the length of their aliphatic carbon chain.[5][6] For instance, 1-nonanol, 1-decanol (B1670082), and 1-undecanol (B7770649) have shown bactericidal activity and the ability to damage bacterial cell membranes.[6] In contrast, 1-dodecanol (B7769020) and 1-tridecanol (B166897) exhibited high antibacterial activity without causing membrane damage, suggesting a different mode of action.[6] The antibacterial activity of long-chain fatty alcohols has also been observed against mycobacteria, with 1-decanol showing the highest activity against Mycobacterium smegmatis and M. tuberculosis.[7][8]
It is crucial to emphasize that these findings are not specific to petroselinyl alcohol, and dedicated studies are required to determine if it possesses similar antibacterial properties.
Signaling Pathways
Currently, there is no published research detailing any specific signaling pathways modulated by petroselinyl alcohol. Future research could explore its effects on pathways related to inflammation, lipid metabolism, or cell proliferation, given the known activities of other lipid molecules.
Conclusion
Petroselinyl alcohol is a naturally derived fatty alcohol with a history tied to its parent compound, petroselinic acid. While its chemical properties are well-defined and its synthesis is straightforward through the reduction of petroselinic acid, there is a substantial gap in the scientific literature regarding its biological activities and mechanisms of action. The known antibacterial properties of other long-chain fatty alcohols suggest a potential avenue for future research into the pharmacological applications of petroselinyl alcohol. This guide provides a foundational framework for researchers to begin exploring the untapped potential of this molecule in various scientific and therapeutic fields.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 2774-87-0,CIS-6-OCTADECEN-1-OL | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of (Z)-6-Octadecenol in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-6-Octadecenol is a long-chain unsaturated alcohol that has been identified in the context of insect chemical communication, although its precise biological function remains less characterized compared to other C18 semiochemicals. This technical guide synthesizes the available, albeit limited, information on (Z)-6-octadecenol and provides a comprehensive framework for its study based on established principles of insect chemical ecology. We delve into its potential roles as a pheromone component, its biosynthesis, and the methodologies required for its functional characterization. This document aims to serve as a foundational resource for researchers investigating novel semiochemicals and their potential applications in pest management and drug development.
Introduction to (Z)-6-Octadecenol in Insect Biology
While not as prominently documented as other C18 unsaturated alcohols and aldehydes in insect communication, (Z)-6-octadecenol has been identified as a component in the pheromone blend of certain insect species. Long-chain fatty acid derivatives are the most common class of insect sex pheromones, particularly in the order Lepidoptera.[1] These molecules are typically produced by females to attract males for mating. The specificity of these chemical signals is often achieved through a precise blend of multiple components, where individual compounds may act as primary attractants, synergists, or antagonists.
The role of a specific compound like (Z)-6-octadecenol within a pheromone blend can be multifaceted. It may contribute to the long-range attraction of conspecifics, or it could be involved in close-range courtship behaviors. Furthermore, some compounds that are minor components of a pheromone blend may play a crucial role in reproductive isolation between closely related species.[2]
Beyond a pheromonal role, long-chain alcohols can also be components of cuticular lipids, which primarily serve to prevent desiccation but can also function in chemical recognition between individuals, including nestmate recognition in social insects.[3][4]
Quantitative Data on Biological Activity
Direct quantitative data on the biological activity of pure (Z)-6-octadecenol is sparse in publicly available literature. However, we can extrapolate the types of quantitative data that are essential for its characterization based on studies of analogous compounds. The following tables are presented as templates for organizing experimental data on (Z)-6-octadecenol.
Table 1: Electroantennography (EAG) Responses to (Z)-6-Octadecenol
| Insect Species | Sex | Stimulus Dose (µg) | Mean EAG Response (mV ± SE) | Normalized Response (%) | Notes |
| [Species Name] | Male | Control (Solvent) | [Value] | 0 | Hexane or paraffin (B1166041) oil is a common solvent. |
| 0.01 | [Value] | [Value] | Dose-response relationship should be established. | ||
| 0.1 | [Value] | [Value] | |||
| 1 | [Value] | [Value] | |||
| 10 | [Value] | [Value] | |||
| 100 | [Value] | [Value] | |||
| [Species Name] | Female | ... | ... | ... | Comparing responses between sexes is crucial. |
Table 2: Behavioral Responses in Wind Tunnel Assays
| Insect Species | Treatment (Lure Composition) | N | % Activation | % Take-off | % Upwind Flight | % Source Contact |
| [Species Name] | Control (Solvent) | [Value] | [Value] | [Value] | [Value] | [Value] |
| (Z)-6-Octadecenol (1 µg) | [Value] | [Value] | [Value] | [Value] | [Value] | |
| Blend A + (Z)-6-Octadecenol | [Value] | [Value] | [Value] | [Value] | [Value] | |
| Blend A without (Z)-6-Octadecenol | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 3: Field Trapping Results
| Lure Composition | Mean Trap Catch (± SE) / Day | Statistical Significance (vs. Control) |
| Control (Unbaited) | [Value] | - |
| (Z)-6-Octadecenol (1 mg) | [Value] | [p-value] |
| Pheromone Blend A (1 mg) | [Value] | [p-value] |
| Blend A + (Z)-6-Octadecenol (1 mg) | [Value] | [p-value] |
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the biological function of (Z)-6-octadecenol.
Pheromone Gland Extraction and Analysis
-
Objective: To identify and quantify (Z)-6-octadecenol in the pheromone glands of a target insect species.
-
Methodology:
-
Dissection: Excise the pheromone glands from virgin female insects during their calling period (typically in the scotophase).
-
Extraction: Immerse the glands in a small volume of a non-polar solvent (e.g., hexane) for a defined period (e.g., 30 minutes).
-
Analysis: Concentrate the extract and analyze it using gas chromatography-mass spectrometry (GC-MS) to identify the chemical components. Co-injection with a synthetic standard of (Z)-6-octadecenol is necessary for confirmation.
-
Quantification: Use a gas chromatograph with a flame ionization detector (GC-FID) and an internal standard to quantify the amount of (Z)-6-octadecenol per gland.
-
Electroantennography (EAG)
-
Objective: To measure the electrical response of an insect's antenna to (Z)-6-octadecenol.
-
Methodology:
-
Antenna Preparation: Immobilize an adult insect and excise an antenna. Mount the antenna between two electrodes using conductive gel.
-
Odorant Delivery: Deliver a puff of purified, humidified air containing a known concentration of (Z)-6-octadecenol over the antenna.
-
Signal Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using an amplifier and data acquisition software.
-
Data Analysis: Measure the amplitude of the EAG response in millivolts (mV) and compare it to the response elicited by a solvent control and a known positive control.
-
Behavioral Assays: Wind Tunnel
-
Objective: To observe the flight behavior of insects in response to a plume of (Z)-6-octadecenol.
-
Methodology:
-
Setup: Use a laminar flow wind tunnel with controlled airflow, temperature, and light intensity. Place a lure containing (Z)-6-octadecenol at the upwind end.
-
Insect Release: Release individual male insects at the downwind end of the tunnel.
-
Observation: Record the flight behavior, noting key actions such as activation, take-off, oriented upwind flight, casting (zigzagging flight), and contact with the pheromone source.
-
Analysis: Calculate the percentage of insects exhibiting each behavior for the test compound and for control treatments.
-
Signaling Pathways and Biosynthesis
Olfactory Signaling Pathway
The perception of (Z)-6-octadecenol by an insect antenna would likely follow the general olfactory signaling pathway for pheromones.
Caption: Generalized pheromone signaling pathway in an insect olfactory sensillum.
Biosynthesis of (Z)-6-Octadecenol
The biosynthesis of C18 unsaturated alcohols like (Z)-6-octadecenol in insects typically originates from fatty acid metabolism. The pathway likely involves the following key steps:
Caption: Proposed biosynthetic pathway for (Z)-6-octadecenol in insects.
Experimental Workflow
A logical workflow for investigating the biological function of (Z)-6-octadecenol is outlined below.
Caption: A typical experimental workflow for characterizing an insect semiochemical.
Conclusion and Future Directions
The biological function of (Z)-6-octadecenol in insects is an area that warrants further investigation. While direct evidence is currently limited, its structural similarity to known insect pheromones suggests a potential role in chemical communication. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to systematically investigate its activity. Future research should focus on identifying insect species that produce or respond to (Z)-6-octadecenol, characterizing its behavioral effects both alone and in blends, and elucidating the underlying molecular machinery of its perception and biosynthesis. Such studies will not only advance our fundamental understanding of insect chemical ecology but may also unveil new opportunities for the development of novel and species-specific pest management strategies.
References
- 1. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minor Components Play an Important Role in Interspecific Recognition of Insects: A Basis to Pheromone Based Electronic Monitoring Tools for Rice Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6(Z)-Octadecenol (C18H36O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6(Z)-Octadecenol, also known as petroselinyl alcohol or 6-cis-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. As a positional isomer of the more common oleyl alcohol (9Z-octadecen-1-ol), its unique structural characteristics, stemming from the location of the cis-double bond at the sixth carbon, may confer distinct physicochemical and biological properties. While research directly focused on this compound is limited, this guide provides a comprehensive overview of its known attributes, potential biological significance inferred from its precursor petroselinic acid, and its place within the broader class of C18 unsaturated alcohols. This document summarizes its chemical and physical data, explores potential metabolic pathways, outlines synthesis and purification strategies, and details analytical methodologies for its characterization.
Chemical and Physical Properties
This compound is a long-chain primary fatty alcohol. The presence and position of the cis-double bond influence its physical state and solubility compared to its saturated counterpart, stearyl alcohol, and its other isomers like oleyl alcohol.
| Property | Value | Reference |
| Molecular Formula | C18H36O | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| CAS Number | 2774-87-0 | [1] |
| Synonyms | Petroselinyl alcohol, 6-cis-Octadecenol | [1] |
| Physical State | Solid | [Larodan MSDS] |
| Melting Point | 29-30 °C | ChemBK |
| Boiling Point | 361.7 ± 11.0 °C (Predicted) | ChemBK |
| Density | 0.847 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |
Natural Occurrence and Biosynthesis
While this compound itself is not widely reported as a major natural product, its corresponding fatty acid, petroselinic acid ((6Z)-octadecenoic acid), is abundant in the seeds of plants belonging to the Apiaceae family, such as parsley (Petroselinum crispum), coriander (Coriandrum sativum), and fennel (Foeniculum vulgare).[3]
The biosynthesis of petroselinic acid is a variation of the standard fatty acid synthesis pathway. It is believed to be derived from palmitic acid (16:0) through a series of elongation and desaturation steps. The key enzyme is a specific Δ4-desaturase that introduces a double bond at the fourth position of a 16-carbon fatty acyl-ACP, which is then elongated to the 18-carbon petroselinoyl-ACP. This compound can then be formed in organisms through the reduction of petroselinic acid or its esters.
Potential Biological Activity and Signaling
Direct studies on the biological activity and signaling pathways of this compound are scarce. However, insights can be drawn from studies on its precursor, petroselinic acid, and the general class of long-chain fatty alcohols.
Petroselinic acid has been reported to possess anti-inflammatory, antibacterial, and antifungal properties.[4] It is plausible that this compound may exhibit similar or related activities, as the biological effects of fatty acids and their corresponding alcohols are often linked.
Long-chain fatty alcohols are known to incorporate into cellular membranes, which can alter membrane fluidity and function.[5] This incorporation can, in turn, affect the activity of membrane-bound proteins, including receptors and enzymes involved in signaling cascades. Fatty alcohols can also be metabolized by alcohol dehydrogenases to their corresponding aldehydes and fatty acids, which are themselves biologically active molecules.[5]
Applications in Drug Development
The unique properties of fatty alcohols make them valuable components in drug delivery systems. Their amphipathic nature allows them to act as emulsifiers, solubilizers, and penetration enhancers.
Potential applications for this compound in drug development include:
-
Lipid Nanoparticles (LNPs): Fatty alcohols are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] These systems can encapsulate and protect therapeutic agents, modify their release profiles, and improve their bioavailability. The specific geometry of this compound may offer advantages in terms of drug loading and stability of these nanoparticles.
-
Topical and Transdermal Delivery: Unsaturated fatty alcohols can enhance the permeation of drugs through the skin by disrupting the lipid organization of the stratum corneum.[5]
-
Prodrugs: Fatty alcohols can be conjugated to drugs to form prodrugs with improved lipophilicity, which can enhance their absorption and distribution.[7]
Experimental Protocols
Synthesis of this compound from Petroselinic Acid
A common method for the synthesis of primary alcohols from carboxylic acids is via reduction.
Principle: The carboxylic acid group of petroselinic acid is reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4).
Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Petroselinic Acid: Dissolve petroselinic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Extraction: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and the washings.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica (B1680970) gel.
Analytical Characterization
GC-MS is a powerful technique for the identification and quantification of fatty alcohols.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Derivatization (Optional but Recommended): To improve chromatographic performance and obtain more characteristic mass spectra, derivatize the alcohol to its trimethylsilyl (B98337) (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Expected Mass Spectrum: The mass spectrum of the TMS derivative would show a molecular ion peak (M+) and characteristic fragmentation patterns, including a prominent [M-15]+ peak corresponding to the loss of a methyl group from the TMS moiety.
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound.
¹H NMR (in CDCl₃):
-
δ ~5.3-5.4 ppm: Multiplet corresponding to the two vinylic protons (-CH=CH-).
-
δ ~3.6 ppm: Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~2.0 ppm: Multiplet corresponding to the four allylic protons (-CH₂-CH=CH-CH₂-).
-
δ ~1.2-1.6 ppm: A broad multiplet representing the methylene (B1212753) protons of the long alkyl chain.
-
δ ~0.9 ppm: Triplet corresponding to the terminal methyl group (-CH₃).
¹³C NMR (in CDCl₃):
-
δ ~129-130 ppm: Two signals for the vinylic carbons (-CH=CH-).
-
δ ~63 ppm: Signal for the carbon attached to the hydroxyl group (-CH₂OH).
-
δ ~22-33 ppm: A series of signals for the methylene carbons in the alkyl chain.
-
δ ~14 ppm: Signal for the terminal methyl carbon (-CH₃).
Conclusion
This compound represents an intriguing, yet understudied, long-chain unsaturated fatty alcohol. While its direct biological functions and signaling roles remain to be fully elucidated, its structural relationship to the biologically active petroselinic acid and its potential applications in drug delivery warrant further investigation. The methodologies for its synthesis from readily available natural precursors and its analytical characterization are well-established, providing a solid foundation for future research into the unique properties and potential therapeutic applications of this molecule. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. larodan.com [larodan.com]
- 2. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Perillyl Alcohol (POH) for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants such as lavender, peppermint, and citrus fruits, has garnered significant attention in the scientific community for its potential as a potent anti-cancer agent.[1] Extensive preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, and it has been investigated in clinical trials for several cancer types, most notably for brain tumors.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and mechanisms of action of perillyl alcohol, with a focus on its application in oncology.
Chemical Properties
Perillyl alcohol is a monoterpenoid with the chemical formula C10H16O. It is a colorless to pale-yellow oily liquid with a characteristic odor.
| Property | Value | Reference |
| IUPAC Name | (4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol | [4] |
| Molecular Formula | C10H16O | [5] |
| Molecular Weight | 152.23 g/mol | [5] |
| CAS Number | 536-59-4 | [5] |
| Density | 0.96 g/mL at 25 °C | [5] |
| Boiling Point | 119-121 °C at 11 mmHg | [5] |
| Solubility | Slightly soluble in water; soluble in alcohols and oils | |
| Optical Activity | [α]22/D −88°, c = 1 in methanol (B129727) (for (S)-(-)-Perillyl alcohol) | [5] |
Synthesis of Perillyl Alcohol
Perillyl alcohol can be synthesized through various chemical and biocatalytic methods, primarily using limonene (B3431351) or β-pinene as starting materials.
Experimental Protocol 1: Chemical Synthesis from Limonene Oxide
This multi-step chemical synthesis involves the epoxidation of limonene followed by rearrangement and hydrolysis.[6]
Step 1: Epoxidation of (+)-Limonene
-
Dissolve (+)-limonene in chloroform (B151607) and cool the solution to 0°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard workup to isolate the limonene oxide.
Step 2: Epoxide Ring Opening to a Secondary Allylic Acetate (B1210297)
-
This step involves the reaction of limonene oxide with a suitable reagent to form a secondary allylic acetate. The specific reagents and conditions would be based on established literature procedures.
Step 3: Palladium-Catalyzed Isomerization
-
Utilize a palladium(0) catalyst to isomerize the secondary allylic acetate to its primary isomer.[7]
Step 4: Hydrolysis to (+)-Perillyl Alcohol
-
Hydrolyze the resulting primary allylic acetate under basic conditions (e.g., sodium hydroxide (B78521) in an alcohol/water mixture) to yield (+)-perillyl alcohol.
-
Purify the final product by column chromatography.
Experimental Protocol 2: Biocatalytic Synthesis from (R)-(+)-Limonene
This method employs an engineered whole-cell biocatalyst for the regioselective hydroxylation of limonene.[8]
1. Preparation of Whole-Cell Biocatalyst:
-
Culture engineered Escherichia coli cells expressing a suitable cytochrome P450 monooxygenase system in a fermenter.
-
Harvest the cells by centrifugation at 8,000 x g for 10 minutes.
-
Wash the cell pellet twice with 50 mM phosphate-buffered saline (PBS) solution (pH 7.4).[6]
-
Resuspend the cells in the same PBS buffer to a desired optical density (e.g., OD₆₀₀ = 50) to create the whole-cell catalyst suspension.[8]
2. Biotransformation Reaction:
-
In a bioreactor, combine the whole-cell catalyst suspension with the reaction medium.
-
The final reaction mixture (e.g., 1 L) should contain:
-
Whole-cell catalysts (OD₆₀₀ = 50)
-
(R)-(+)-Limonene (e.g., 20 g/L)
-
A co-solvent/organic phase, such as dioctyl phthalate (B1215562) (DINP) (e.g., 40% v/v), to improve substrate availability and reduce toxicity.[8]
-
Ammonium formate (B1220265) (40 g/L) for cofactor regeneration.[8]
-
-
Maintain the reaction at 20°C with constant stirring for 24 hours.[8]
3. Product Extraction and Purification:
-
Separate the cells and the organic phase from the aqueous medium by centrifugation.
-
Extract the perillyl alcohol from the organic phase and the cell pellet using ethyl acetate.
-
Purify the crude perillyl alcohol by vacuum distillation or silica (B1680970) gel column chromatography.[2]
Biological Activities and Anticancer Effects
Perillyl alcohol has demonstrated a broad spectrum of anticancer activities in both preclinical and clinical settings.
In Vitro Efficacy
POH has been shown to inhibit the proliferation of a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Leukemia | 250-1000 | [9] |
| B16 | Melanoma | 250 | [4] |
| PC12 | Pheochromocytoma | 500 (for apoptosis induction) | [4] |
| KPL-1 | Breast Cancer (ER+) | Varies (dose-dependent inhibition) | [10] |
| MCF-7 | Breast Cancer (ER+) | Varies (dose-dependent inhibition) | [10] |
| MKL-F | Breast Cancer (ER-) | Varies (dose-dependent inhibition) | [10] |
| MDA-MB-231 | Breast Cancer (ER-) | Varies (dose-dependent inhibition) | [10] |
| PANC-1 | Pancreatic Carcinoma | 1000 | [11] |
| H-Ras-transformed fibroblasts | Fibrosarcoma | 1000 | [11] |
Note: IC50 values can vary depending on the experimental conditions.
In Vivo Efficacy
Preclinical studies in animal models have shown the therapeutic efficacy of POH against various cancers.
| Cancer Model | Animal Model | POH Administration | Key Findings | Reference |
| Mammary Carcinomas | Rats | 2.5% dietary POH | Regression of 81% of small and 75% of advanced tumors. | [4] |
| Liver Tumors | Rats | 2% dietary POH for 19 weeks | 10-fold less liver weight compared to controls. | [4] |
| Glioblastoma Xenografts | Mice | 0.76 or 1.9 mg/kg intranasally | Significantly longer survival than control animals. | [4] |
| Orthotopic Breast Cancer | Nude Mice | 75 mg/kg intraperitoneally | Suppressed tumor growth and lymph node metastasis. | [10] |
Clinical Trials
Perillyl alcohol has been evaluated in several clinical trials, with different routes of administration being explored to optimize its therapeutic window.
Oral Administration
Phase I and II clinical trials with oral POH have been conducted.
| Phase | Patient Population | Dose | Key Findings | Reference |
| Phase I | Advanced solid tumors | 4,800 to 11,200 mg/m²/day (four times daily) | MTD: 8,400 mg/m²/day. Dose-limiting toxicities were nausea and vomiting. No objective tumor responses observed. | [4] |
| Phase I | Advanced refractory malignancies | 800, 1200, 1600 mg/m²/dose (four times daily) | MTD: 1200 mg/m²/dose. Dose-limiting gastrointestinal toxicities. One near-complete response in a patient with metastatic colorectal cancer. | [12] |
| Phase I | Advanced malignancies | 800, 1600, 2400 mg/m²/dose (three times daily) | Dose-related gastrointestinal toxicity. Reversible granulocytopenia in two patients. | [13] |
Pharmacokinetics of Oral POH:
-
The parent drug, POH, is often not detectable in plasma.[13][14]
-
The main metabolites are perillic acid (PA) and dihydroperillic acid (DHPA).[13][14]
-
Peak plasma levels of metabolites are reached 1-5 hours post-ingestion.[13][14]
-
High inter- and intrapatient variability in pharmacokinetics is observed.[4][14]
Intranasal Administration
Intranasal delivery has emerged as a promising alternative to circumvent the gastrointestinal toxicity and improve brain delivery for tumors like glioblastoma.[2]
| Phase | Patient Population | Dose | Key Findings | Reference |
| Phase I/II | Recurrent malignant gliomas | 55 mg (0.3% v/v) four times daily | Well-tolerated with minimal side effects. Progression-free survival at 6 months was 48.2% for GBM. | [5] |
| Phase I | Recurrent glioblastoma | Escalating doses | Well-tolerated at all dose levels with no severe adverse events. Median overall survival was 15 months. | [1] |
Mechanisms of Action and Signaling Pathways
Perillyl alcohol exerts its anticancer effects through multiple mechanisms, impacting various signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Ras Signaling
One of the earliest identified mechanisms of POH is the inhibition of post-translational isoprenylation of small G-proteins like Ras.[4] This process is essential for the proper localization and function of Ras in signal transduction. By inhibiting farnesyltransferase and geranylgeranyltransferase, POH can disrupt Ras-mediated signaling pathways.[15] However, some studies suggest that POH's anti-leukemia effect might be independent of direct Ras prenylation inhibition, instead blocking signaling downstream of Ras.[9]
Caption: Perillyl alcohol's inhibition of the Ras signaling pathway.
Modulation of the mTOR/4E-BP1 Pathway
POH has been shown to suppress the mTOR/4E-BP1 signaling pathway, which is a critical regulator of protein synthesis and cell growth. POH can dephosphorylate the mammalian target of rapamycin (B549165) (mTOR) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[16] This leads to the inhibition of the eIF4F cap-binding complex, thereby suppressing the translation of oncogenic proteins.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. benchchem.com [benchchem.com]
- 3. A phase I trial of perillyl alcohol in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 4. A phase I trial of perillyl alcohol in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I pharmacokinetic trial of perillyl alcohol (NSC 641066) in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical and pharmacokinetic study of perillyl alcohol administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I clinical trial of perillyl alcohol administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the antitumor agent perillyl alcohol on H-Ras vs. K-Ras farnesylation and signal transduction in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perillyl alcohol and genistein differentially regulate PKB/Akt and 4E-BP1 phosphorylation as well as eIF4E/eIF4G interactions in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6(Z)-Octadecenol: A Technical Guide
Introduction
6(Z)-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with the chemical formula C₁₈H₃₆O. Its structure, featuring a cis double bond between the sixth and seventh carbon atoms and a terminal hydroxyl group, makes it a molecule of interest in various research fields, including the development of pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents a combination of predicted data based on established principles of spectroscopy and comparative data from its close isomer, (Z)-9-octadecen-1-ol (oleyl alcohol), where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for its different proton environments. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C18) | ~ 0.88 | Triplet | 3H |
| -(CH₂)₁₀- (C8-C17) | ~ 1.2-1.4 | Multiplet | 20H |
| -CH₂-CH=CH- (C5, C8) | ~ 2.0-2.1 | Multiplet | 4H |
| -CH=CH- (C6, C7) | ~ 5.3-5.4 | Multiplet | 2H |
| -CH₂-OH (C1) | ~ 3.6 | Triplet | 2H |
| -OH | Variable (typically 1-5) | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments. The predicted chemical shifts for this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (C18) | ~ 14 |
| -(CH₂)n- (bulk methylene) | ~ 22-32 |
| -CH₂-CH=CH- (C5, C8) | ~ 27-30 |
| -CH=CH- (C6, C7) | ~ 129-130 |
| -CH₂-OH (C1) | ~ 62 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The table below lists the expected IR absorption bands for this compound.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (alkene, =C-H) | 3000-3100 | Medium |
| C-H stretch (alkane, -C-H) | 2850-2960 | Strong |
| C=C stretch (cis-alkene) | 1640-1660 | Medium to Weak |
| C-O stretch (primary alcohol) | 1050-1085 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (Molecular Weight: 268.48 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 268 | [M]⁺ | Molecular Ion |
| 250 | [M-H₂O]⁺ | Dehydration |
| Various | [CnH2n+1]⁺, [CnH2n]⁺, [CnH2n-1]⁺ | Aliphatic chain fragmentation |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of TMS as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.
Infrared Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by their mass-to-charge ratio and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
The Engine of Biocatalysis: A Technical Guide to Long-Chain Fatty Alcohol Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty alcohols are valuable oleochemicals with a wide range of applications, from surfactants and detergents to cosmetics and pharmaceuticals. Their biosynthesis from renewable feedstocks in engineered microorganisms presents a sustainable alternative to traditional chemical synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways, key enzymes, and regulatory mechanisms involved in the production of these important molecules. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows to support research and development in this field.
Core Biosynthesis Pathways
The microbial biosynthesis of long-chain fatty alcohols primarily proceeds through the reduction of fatty acid derivatives, which can be in the form of fatty acyl-CoAs, fatty acyl-ACPs, or free fatty acids. These precursors are themselves derived from the central fatty acid synthesis pathway, which utilizes acetyl-CoA as a building block.
There are two principal enzymatic routes for the conversion of these precursors to fatty alcohols:
-
Two-step reduction via a fatty aldehyde intermediate: In this pathway, a reductase first converts the fatty acid derivative to a fatty aldehyde. Subsequently, an aldehyde reductase or an alcohol dehydrogenase reduces the fatty aldehyde to the corresponding fatty alcohol. This process typically requires NADPH as a reducing equivalent.[1]
-
Direct reduction by a bifunctional fatty acyl-CoA reductase (FAR): Some FAR enzymes can catalyze the four-electron reduction of a fatty acyl-CoA directly to a fatty alcohol, with the fatty aldehyde existing as a transient, enzyme-bound intermediate.[2] This pathway also consumes NADPH.
The selection of the precursor and the specific enzymes employed can influence the chain length and saturation of the final fatty alcohol products. Metabolic engineering strategies often focus on overexpressing specific enzymes and blocking competing pathways to enhance the production of desired fatty alcohols.[3][4]
dot
Caption: Core biosynthesis pathway of long-chain fatty alcohols.
Quantitative Data on Key Enzymes and Production Titers
The efficiency of long-chain fatty alcohol biosynthesis is critically dependent on the kinetic properties of the enzymes involved and the overall metabolic flux within the engineered host. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Carboxylic Acid Reductases (CARs)
| Enzyme Origin | Substrate | Km (mM) | kcat (s-1) | Reference |
| Nocardia sp. | Benzoate | 0.645 | 0.902 (µmol/min/mg) | [5] |
| Nocardia sp. | ATP | 0.0293 | - | [5] |
| Nocardia sp. | NADPH | 0.0573 | - | [5] |
| Mycobacterium marinum | Various | Broad substrate specificity | - | [6] |
| Nocardia iowensis | Various | Broad substrate specificity | - | [6] |
Table 2: Substrate Specificity of Fatty Acyl-CoA Reductases (FARs)
| Enzyme Origin | Preferred Substrates | Notes | Reference |
| Mus musculus (FAR1) | C16 & C18 saturated and unsaturated fatty acyl-CoAs | Localized to the endoplasmic reticulum. | [7][8] |
| Mus musculus (FAR2) | C16 & C18 saturated fatty acyl-CoAs | - | [7][8] |
| Apis mellifera (AmFAR1) | C16 to C22 fatty acyl-CoAs | Enables production of very long-chain fatty alcohols. | [9] |
| Marinobacter aquaeolei (Maqu_2220) | C16 to C22 fatty acyl-CoAs | Enables production of very long-chain fatty alcohols. | [9] |
Table 3: Production of Long-Chain Fatty Alcohols in Engineered Microorganisms
| Host Organism | Key Engineering Strategies | Titer (g/L) | Reference |
| Escherichia coli | Overexpression of cyanobacterial enzymes, model-assisted engineering. | 12.5 (fed-batch) | [10] |
| Escherichia coli | Deletion of thioesterases and competing pathways. | 6.33 (fed-batch) | [3] |
| Escherichia coli | Overexpression of BTE, FadD, and MAACR. | >1.6 (fed-batch) | [11] |
| Saccharomyces cerevisiae | Overexpression of Mus musculus FAR, deletion of competing pathways. | 6.0 (fed-batch) | [1][4][12] |
| Saccharomyces cerevisiae | Expression of AmFAR1 or Maqu_2220, overexpression of elongase. | - (yields in mg/g CDW) | [9] |
| Yarrowia lipolytica | Expression of FAR. | 2.2 (bioreactor) | [13] |
| Rhodosporidium toruloides | - | 8.0 (bioreactor) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of long-chain fatty alcohol biosynthesis.
Assay for Carboxylic Acid Reductase (CAR) Activity
This protocol is based on a spectrophotometric assay that measures the oxidation of NADPH.[14][15]
Materials:
-
Purified CAR enzyme
-
HEPES-K buffer (100 mM, pH 7.5)
-
NADPH solution (10 mM)
-
ATP solution (25 mM)
-
MgCl2 solution (100 mM)
-
Carboxylic acid substrate solution (100 mM in a suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
100 µL HEPES-K buffer (100 mM, pH 7.5)
-
10 µL NADPH solution (final concentration 1 mM)
-
10 µL ATP solution (final concentration 2.5 mM)
-
10 µL MgCl2 solution (final concentration 10 mM)
-
10 µL substrate solution (final concentration 10 mM)
-
Distilled water to a final volume of 195 µL.
-
-
Initiate the reaction by adding 5 µL of purified CAR enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10 minutes at 30°C).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
To determine kinetic parameters (Km and kcat), vary the concentration of one substrate while keeping the others at saturating concentrations.[14]
Extraction and Quantification of Long-Chain Fatty Alcohols by GC-MS
This protocol describes the extraction of fatty alcohols from yeast culture and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]
Materials:
-
Yeast culture broth
-
Internal standard (e.g., methyl cis-10-heptadecanoate)
-
Chloroform
-
n-hexane
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)
-
GC vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., DB-5ms)
Procedure:
A. Extraction:
-
Collect 1 mL of culture broth and add a known amount of internal standard.
-
Freeze-dry the samples.
-
Add 1 mL of a 2:1 chloroform:methanol mixture to the dried cells to disrupt them.
-
Vortex for 15 minutes and incubate at room temperature for 4 hours.[16]
-
Alternatively, for total fatty alcohols (including those in esters), perform saponification with alkaline methanol followed by extraction with n-hexane.[19]
-
Centrifuge to pellet cell debris and transfer the supernatant to a new vial.
-
Evaporate the solvent under a stream of nitrogen.
B. Derivatization (Silylation):
-
To the dried extract, add a silylating agent (e.g., 80 µL BSTFA and 20 µL TMCS).[18]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
C. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program suitable for separating long-chain fatty alcohols (e.g., start at 80°C, ramp to 250°C).[17]
-
Operate the mass spectrometer in electron impact (EI) mode and scan a suitable mass range (e.g., 30-400 m/z).
-
Identify fatty alcohols based on their retention times and mass spectra compared to authentic standards.
-
Quantify the fatty alcohols by comparing their peak areas to that of the internal standard.
dot
Caption: A typical experimental workflow for fatty alcohol production and analysis.
Conclusion
The biosynthesis of long-chain fatty alcohols is a dynamic field of research with significant potential for the sustainable production of valuable chemicals. A thorough understanding of the underlying biochemical pathways, the characteristics of the key enzymes, and robust analytical methods are essential for the successful development of high-producing microbial cell factories. This technical guide provides a comprehensive overview of these critical aspects, offering a valuable resource for researchers and professionals working to advance the bio-based production of long-chain fatty alcohols.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. High production of fatty alcohols in Escherichia coli with fatty acid starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering high-level production of fatty alcohols by Saccharomyces cerevisiae from lignocellulosic feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1998040472A2 - Carboxylic acid reductase, and methods of using same - Google Patents [patents.google.com]
- 6. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian wax biosynthesis. I. Identification of two fatty acyl-Coenzyme A reductases with different substrate specificities and tissue distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Model-assisted metabolic engineering of Escherichia coli for long chain alkane and alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of medium chain length fatty alcohols from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Level Production of Fatty Alcohols from Engineered Yeast 2017-097 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]
- 13. Frontiers | Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica [frontiersin.org]
- 14. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty alcohols production by oleaginous yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. books.rsc.org [books.rsc.org]
The Role of (Z)-6-Octadecenol in Pheromone Blends: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-6-Octadecenol is an unsaturated fatty alcohol that has been identified as a component in the pheromone blends of certain insect species. While not as extensively studied as other long-chain unsaturated alcohols, its structural characteristics suggest a role in modulating behavioral responses, potentially acting as a synergist or antagonist in multi-component pheromone signals. This technical guide provides a comprehensive overview of the current understanding of (Z)-6-octadecenol and related C18 unsaturated alcohols in insect chemical communication. Due to the limited specific data available for (Z)-6-octadecenol, this guide will draw upon data and protocols for the more extensively researched C16 analogue, (Z)-11-hexadecen-1-ol, to provide a detailed framework for experimental design and data interpretation in the study of long-chain alcohol pheromones.
Introduction to Long-Chain Unsaturated Alcohols in Pheromone Blends
Lepidopteran sex pheromones are predominantly fatty acid-derived molecules, typically C10-C18 straight-chain hydrocarbons with one or more double bonds and a terminal functional group, such as an aldehyde, acetate, or alcohol. These long-chain unsaturated alcohols, including (Z)-6-octadecenol, play a crucial role in the specificity and efficacy of pheromone signals. They can act as the primary attractant, a synergist that enhances the response to other components, or an antagonist that inhibits attraction, thereby contributing to reproductive isolation between closely related species.
The precise isomeric configuration (E/Z) and the position of the double bond are critical for biological activity. Minor changes in these structural features can drastically alter the behavioral response of the receiving insect.
Biosynthesis of (Z)-6-Octadecenol and Related Pheromone Components
The biosynthesis of C18 unsaturated alcohol pheromones like (Z)-6-octadecenol originates from fatty acid metabolism, primarily within the specialized pheromone glands of female moths. The general pathway involves a series of enzymatic steps:
-
Fatty Acid Synthesis: Acetyl-CoA is the primary building block for the de novo synthesis of saturated fatty acids, such as stearic acid (C18:0), by fatty acid synthase (FAS).
-
Desaturation: A specific desaturase enzyme introduces a double bond at a specific position in the fatty acyl-CoA chain. For (Z)-6-octadecenol, a Δ6-desaturase would be responsible for creating the double bond at the 6th carbon position of a stearoyl-CoA precursor.
-
Reduction: A fatty acyl-CoA reductase (FAR) then reduces the thioester group of the unsaturated fatty acyl-CoA to a primary alcohol, yielding (Z)-6-octadecenol.
The biosynthesis is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which initiates a signal transduction cascade leading to the activation of key enzymes in the pathway[1].
Biosynthesis of (Z)-6-Octadecenol.
Quantitative Data on the Role of a Representative C16 Unsaturated Alcohol
Due to the scarcity of specific quantitative data for (Z)-6-octadecenol, this section presents data for the well-studied C16 analogue, (Z)-11-hexadecen-1-ol (Z11-16:OH), in the context of the tobacco budworm, Heliothis virescens. This information serves as a model for the types of quantitative analyses required to understand the role of long-chain alcohol pheromones.
Table 1: Effect of (Z)-11-hexadecen-1-ol on Male Heliothis virescens Trap Capture
| Pheromone Blend | Mean Trap Capture (males/trap/night) ± SE | Reference |
| HV-2 (Z11-16:Ald + Z9-14:Ald) | 15.3 ± 2.1 | [2] |
| HV-2 + 0.25% Z11-16:OH | 25.8 ± 3.5 | [2] |
| HV-2 + 1.0% Z11-16:OH | 22.1 ± 2.9 | [2] |
| HV-2 + 5.95% Z11-16:OH | 8.7 ± 1.5 | [2] |
HV-2 is a two-component blend of (Z)-11-hexadecenal and (Z)-9-tetradecenal.
Table 2: Behavioral Responses of Male Heliothis subflexa to Pheromone Blends with Varying (Z)-11-hexadecen-1-ol Ratios
| % Z11-16:OH in Blend | % Males Exhibiting Upwind Flight | % Males Contacting Source | Reference |
| 0 | 25 | 10 | [3] |
| 0.9 - 1.6 | 78 | 65 | [3] |
| > 3.5 | 45 | 28 | [3] |
Experimental Protocols
Synthesis of (Z)-6-Octadecenol
A common method for the synthesis of (Z)-alkenols is the Wittig reaction, which allows for the stereoselective formation of the Z-double bond.
Protocol: Synthesis of (Z)-6-Octadecenol via Wittig Reaction
-
Preparation of the Phosphonium (B103445) Salt: React 1-bromopentane (B41390) with triphenylphosphine (B44618) in a suitable solvent (e.g., acetonitrile) under reflux to form pentyltriphenylphosphonium bromide.
-
Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium amide, in an aprotic solvent (e.g., THF) at low temperature to generate the corresponding ylide.
-
Wittig Reaction: React the ylide with 13-hydroxytridecanal in THF. The reaction should be carried out at low temperatures to favor the formation of the Z-isomer.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (Z)-6-octadecenol.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.
Protocol: Electroantennographic Detection of (Z)-6-Octadecenol
-
Antenna Preparation: Immobilize an adult male moth and excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal tip, and the reference electrode is at the base.
-
Stimulus Preparation: Prepare serial dilutions of (Z)-6-octadecenol in a suitable solvent (e.g., hexane) on filter paper strips placed inside Pasteur pipettes. A solvent-only control should also be prepared.
-
EAG Recording: Place the mounted antenna in a continuous stream of humidified, purified air. Deliver a puff of air through the stimulus pipette over the antenna. Record the resulting negative voltage deflection (in millivolts) as the EAG response. Allow for a recovery period between stimuli to prevent sensory adaptation.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment.
Protocol: Wind Tunnel Bioassay for (Z)-6-Octadecenol Attractancy
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (dim red light for nocturnal insects).
-
Pheromone Source: Apply a specific dose of (Z)-6-octadecenol (or a blend containing it) to a dispenser (e.g., rubber septum) and place it at the upwind end of the tunnel.
-
Insect Release: Release individual male moths from a platform at the downwind end of the tunnel.
-
Behavioral Observation: Record a sequence of behaviors for a set duration (e.g., 5 minutes), including taking flight, upwind flight (with and without casting), and contact with the pheromone source.
-
Data Analysis: Analyze the percentage of moths exhibiting each behavior for different treatments (e.g., different blend ratios or doses).
Wind Tunnel Bioassay Workflow.
Signaling Pathway for Pheromone Perception
The perception of pheromone molecules like (Z)-6-octadecenol by an insect antenna initiates a signal transduction cascade within the olfactory receptor neurons (ORNs).
-
Pheromone Binding: The hydrophobic pheromone molecule enters the aqueous sensillar lymph through pores in the sensillum and is bound by a Pheromone Binding Protein (PBP).
-
Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an ORN. The binding of the pheromone to the OR, which is a ligand-gated ion channel complexed with a co-receptor (Orco), causes a conformational change.
-
Signal Transduction: The activated OR-Orco complex allows for the influx of cations (e.g., Na+, Ca2+), leading to the depolarization of the ORN membrane. This can be amplified by a secondary G-protein coupled pathway that increases intracellular cAMP levels, further opening ion channels.
-
Action Potential: The depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
Pheromone Signaling Pathway.
Conclusion
While specific research on the role of (Z)-6-octadecenol in pheromone blends is limited, its structural similarity to well-characterized long-chain unsaturated alcohol pheromones provides a strong foundation for future investigation. The experimental protocols and conceptual frameworks presented in this guide, using (Z)-11-hexadecen-1-ol as a proxy, offer a robust starting point for researchers aiming to elucidate the function of (Z)-6-octadecenol and other novel C18 pheromone components. Further research, including quantitative behavioral assays and detailed neurophysiological studies, is necessary to fully understand the specific contribution of (Z)-6-octadecenol to the chemical communication systems of the insects in which it is found. Such knowledge will be invaluable for the development of targeted and effective pest management strategies and for advancing our fundamental understanding of insect olfaction.
References
- 1. Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Octadecenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenol (B13825973), a long-chain unsaturated fatty alcohol with the chemical formula C₁₈H₃₆O, is a molecule of significant interest across various scientific disciplines, including chemical ecology, drug development, and materials science. Its biological activity and physicochemical properties are intrinsically linked to its isomeric form. The position of the carbon-carbon double bond and the stereochemistry around it give rise to a multitude of isomers, each with potentially unique biological functions and characteristics. For instance, specific isomers of octadecenol are key components of insect sex pheromones, highlighting the remarkable specificity of biological systems to subtle structural variations.[1][2]
This technical guide provides a comprehensive overview of the isomers of octadecenol and details the analytical methodologies crucial for their identification and differentiation. It is designed to serve as a valuable resource for researchers and professionals working with these and similar long-chain unsaturated lipids.
Understanding the Isomerism of Octadecenol
The structural diversity of octadecenol arises primarily from two forms of isomerism: positional isomerism and geometric isomerism. Due to the presence of a chiral center in certain isomers, optical isomerism is also a consideration.
Positional Isomers
Positional isomers of octadecenol differ in the location of the double bond along the 18-carbon chain. For example, the double bond can be located at position 9 (oleic alcohol), 11, 13, or other positions.[1] These isomers, while having the same molecular weight, exhibit distinct physical and chemical properties, which can be exploited for their separation and identification.
Geometric Isomers
For each positional isomer, the geometry of the double bond can be either cis (Z) or trans (E). This results in pairs of geometric isomers, such as (9Z)-octadecen-1-ol (oleyl alcohol) and (9E)-octadecen-1-ol (elaidyl alcohol). The spatial arrangement of the alkyl chains around the double bond significantly influences the molecule's shape and, consequently, its melting point, boiling point, and biological activity. The presence of even minor amounts of an opposite geometric isomer can be critical for biological functions like insect attraction.[3]
Optical Isomers
If the double bond is not centrally located, the carbon atoms of the double bond can be chiral centers, leading to the possibility of enantiomers and diastereomers. The separation and identification of these stereoisomers often require specialized chiral chromatography techniques.
Data Presentation: Physicochemical and Spectroscopic Properties of Octadecenol Isomers
The following tables summarize key quantitative data for the identification of octadecenol isomers. It is important to note that these values can vary slightly depending on the specific experimental conditions.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| (9Z)-Octadecen-1-ol (Oleyl alcohol) | 143-28-2 | 268.48 | 330-360 (at 1013 hPa) | 2-12 |
| (9E)-Octadecen-1-ol (Elaidyl alcohol) | 506-42-3 | 268.48 | - | - |
| 1-Octadecanol (Stearyl alcohol) | 112-92-5 | 270.50 | 210 (at 15 mmHg) | 59.4-59.8 |
Table 1: Physicochemical Properties of Selected C18 Alcohols. The saturated alcohol, 1-octadecanol, is included for comparison.
| Isomer | Stationary Phase | Retention Index (RI) |
| 1-Octadecanol | Non-polar | 2075 |
| (9Z)-Octadecen-1-ol | Non-polar | 2063 |
| (11Z)-Octadecen-1-ol | Non-polar | 2063 |
Table 2: Gas Chromatography Retention Indices (RI) of Octadecanol and Octadecenol Isomers. Retention indices are a standardized measure of retention time, aiding in compound identification across different systems.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| (9Z)-Octadecen-1-ol | ~5.34 (m, 2H, -CH=CH-), 3.64 (t, 2H, -CH₂OH), 2.01 (m, 4H, -CH₂-CH=), 1.28-1.35 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃) | ~129.9 (-CH=CH-), 62.9 (-CH₂OH), 32.8, 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 27.2, 25.7, 22.7 (-(CH₂)₁₄-), 14.1 (-CH₃) |
| (9E)-Octadecen-1-ol | ~5.37 (m, 2H, -CH=CH-), 3.64 (t, 2H, -CH₂OH), 1.96 (m, 4H, -CH₂-CH=), 1.27-1.34 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃) | ~130.4 (-CH=CH-), 62.9 (-CH₂OH), 32.8, 32.5, 31.9, 29.7, 29.5, 29.2, 29.1, 28.9, 25.7, 22.7 (-(CH₂)₁₄-), 14.1 (-CH₃) |
Table 3: ¹H and ¹³C NMR Chemical Shifts for (9Z)- and (9E)-Octadecen-1-ol. Note the subtle differences in the chemical shifts of the vinylic protons and carbons, as well as the allylic carbons, which allow for the differentiation of cis and trans isomers.
| Isomer | Key Mass Fragments (m/z) |
| Long-chain primary alcohols | [M-18]⁺ (loss of H₂O), [M-alkyl]⁺ (α-cleavage), characteristic clusters of peaks separated by 14 amu (-CH₂-) |
| (9Z)-Octadecen-1-ol | 268 (M⁺), 250, 222, 194, 166, 138, 124, 110, 96, 82, 68, 55 (base peak) |
Table 4: Characteristic Mass Spectral Fragmentation Patterns of Octadecenol Isomers. The fragmentation pattern provides a molecular fingerprint that can be used for identification.
Experimental Protocols
The successful identification of octadecenol isomers relies on the application of high-resolution analytical techniques. Below are detailed protocols for the most common methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like octadecenol isomers.
1. Sample Preparation:
-
Dissolve 1 mg of the octadecenol isomer mixture in 1 mL of a suitable solvent (e.g., hexane, dichloromethane).
-
Derivatization (optional but recommended): To improve volatility and peak shape, silylate the alcohol group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). To 100 µL of the sample solution, add 100 µL of BSTFA and heat at 60°C for 30 minutes.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with libraries (e.g., NIST, Wiley).
-
Confirm identification by comparing the calculated retention indices with literature values for known isomers.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for separating non-volatile isomers and for chiral separations.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (for Positional and Geometric Isomers):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for these non-UV-absorbing compounds. If derivatized with a UV-active group, a UV detector can be used.
3. HPLC Conditions (for Chiral Separation of Enantiomers):
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[5]
-
Mobile Phase: Typically a normal-phase solvent system such as hexane/isopropanol or hexane/ethanol. The exact ratio needs to be optimized for the specific isomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: As above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are the chemical shifts and coupling constants of the vinylic protons (~5.3 ppm). The coupling constant (J) for trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz).[6]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbons in and adjacent to the double bond are sensitive to the isomer's structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to determine the complete connectivity of the molecule and definitively assign all proton and carbon signals, which is especially useful for complex mixtures or novel isomers.
Mandatory Visualizations
Caption: Experimental workflow for the identification of octadecenol isomers.
Caption: Simplified biosynthesis pathway of an octadecenol-derived insect pheromone.
Caption: Signaling pathway for insect pheromone reception.
References
- 1. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility Profile of 6-cis-Octadecenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cis-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with significant potential in various scientific and industrial applications, including as a precursor in chemical synthesis, a component in cosmetic formulations, and a subject of study in lipid chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the solubility of 6-cis-Octadecenol, including quantitative data (where available for structurally similar analogs), detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Citation |
| Ethanol | C₂H₅OH | Approximately 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Approximately 30 mg/mL | [1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Approximately 30 mg/mL | [1] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Soluble | [2] |
| Chloroform | CHCl₃ | Soluble | [2] |
| Carbon Tetrachloride | CCl₄ | Slightly Soluble | [3] |
| Water | H₂O | Insoluble | [2] |
Note: "Soluble" indicates that the substance dissolves freely, but a precise quantitative value was not specified in the cited source. "Slightly soluble" suggests a lower degree of solubility, and "insoluble" indicates negligible solubility.
Experimental Protocols for Solubility Determination
The following section outlines a detailed gravimetric method for determining the solubility of a fatty alcohol like 6-cis-Octadecenol in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.
Principle
A saturated solution is prepared by adding an excess of the solute (6-cis-Octadecenol) to a known volume of the solvent and allowing it to reach equilibrium at a constant temperature. A known volume of the supernatant (the clear, saturated solution) is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, and from this, the solubility can be calculated.
Materials and Equipment
-
6-cis-Octadecenol
-
Selected organic solvents (e.g., ethanol, chloroform, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Micropipettes or volumetric pipettes
-
Pre-weighed evaporation dishes or vials
-
Source of inert gas (e.g., nitrogen) for solvent evaporation
-
Fume hood
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-cis-Octadecenol to a series of vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal:
-
After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vials for at least 2 hours, maintaining the constant temperature.
-
Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Avoid disturbing the undissolved solid.
-
-
Gravimetric Analysis:
-
Transfer the withdrawn aliquot into a pre-weighed evaporation dish.
-
Place the evaporation dish in a fume hood and evaporate the solvent using a gentle stream of nitrogen gas or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved 6-cis-Octadecenol by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
Express the solubility in the desired units, for example:
-
mg/mL: (Mass of solute in mg) / (Volume of aliquot in mL)
-
g/100 mL: [(Mass of solute in g) / (Volume of aliquot in mL)] * 100
-
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Gravimetric method workflow for solubility determination.
Logical Relationship of Solubility
Caption: Factors influencing the solubility of 6-cis-Octadecenol.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6(Z)-Octadecenol from Petroselinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6(Z)-Octadecenol, also known as petroselinyl alcohol, through the reduction of petroselinic acid using lithium aluminum hydride (LiAlH₄). This method offers a straightforward and high-yielding route to this valuable long-chain unsaturated alcohol, which serves as a key intermediate in the synthesis of various bioactive molecules and materials. The protocol includes a comprehensive list of materials, a step-by-step procedure, safety precautions, and methods for the characterization of the final product.
Introduction
Petroselinic acid, (6Z)-octadec-6-enoic acid, is a naturally occurring monounsaturated fatty acid found in the seeds of plants from the Apiaceae family, such as parsley and coriander. Its unique cis-double bond at the C6 position makes it a valuable precursor for the synthesis of various oleochemicals. The reduction of the carboxylic acid functionality of petroselinic acid to a primary alcohol yields this compound. This transformation is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent source of hydride ions and is highly effective in reducing carboxylic acids and esters to primary alcohols.[1][2][3] Notably, under standard conditions, LiAlH₄ selectively reduces the carbonyl group without affecting the carbon-carbon double bond present in the fatty acid chain.[2] This application note provides a detailed, robust protocol for this synthesis, along with expected outcomes and characterization data.
Reaction Scheme
The overall chemical transformation is the reduction of the carboxylic acid group of petroselinic acid to a primary alcohol.
References
Application Note: Stereoselective Synthesis of (Z)-6-Octadecenol
Abstract
This application note provides a detailed experimental protocol for the synthesis of (Z)-6-octadecenol, a long-chain unsaturated alcohol. The synthesis is achieved via a Wittig reaction between dodecyltriphenylphosphonium (B1215703) bromide and hexanal (B45976), a method known for its high Z-selectivity with non-stabilized ylides.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. The document includes a step-by-step procedure, purification methods, and characterization data.
Introduction
(Z)-6-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol with potential applications in various fields, including the synthesis of pheromones, surfactants, and other specialty chemicals. The Z-configuration of the double bond is crucial for its biological activity and physical properties. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[3][4] For the synthesis of Z-alkenes, non-stabilized ylides are typically employed, as they favor the kinetic product leading to the cis-isomer.[1][2] This protocol details a reliable method to synthesize (Z)-6-octadecenol with high stereoselectivity.
Overall Reaction Scheme
Experimental Protocol
Materials and Equipment
-
Reagents: 1-Bromododecane (B92323) (98%), Triphenylphosphine (B44618) (99%), n-Butyllithium (2.5 M in hexanes), Hexanal (98%), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hexane, Ethyl acetate, Magnesium sulfate (B86663) (anhydrous), Saturated aqueous ammonium (B1175870) chloride solution, Brine.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, Schlenk line or argon/nitrogen inlet, rotary evaporator, flash chromatography system, glass column, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, standard glassware.
Synthesis of Dodecyltriphenylphosphonium Bromide (Wittig Salt)
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromododecane (24.9 g, 0.1 mol) in 100 mL of acetonitrile.
-
Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 50 mL).
-
Dry the resulting white powder, dodecyltriphenylphosphonium bromide, under vacuum. The expected yield is typically high.
Wittig Reaction: Synthesis of (Z)-6-Octadecene
-
To a flame-dried 500 mL three-neck round-bottom flask under an argon atmosphere, add dodecyltriphenylphosphonium bromide (51.15 g, 0.1 mol).
-
Add 200 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via a syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve hexanal (10.0 g, 0.1 mol) in 50 mL of anhydrous THF.
-
Add the hexanal solution dropwise to the ylide solution at -78 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will contain (Z)-6-octadecene and triphenylphosphine oxide.
Purification of (Z)-6-Octadecenol
Note: The direct product of the Wittig reaction is an alkene. To obtain the alcohol, a subsequent hydroboration-oxidation or similar anti-Markovnikov hydration would be necessary. For the purpose of this protocol, we will describe the purification of the alkene, which can then be converted to the alcohol in a separate, well-established procedure. The final purification of the alcohol would follow similar chromatographic principles.
-
Prepare a silica (B1680970) gel column for flash chromatography. The column size will depend on the scale of the reaction.
-
Load the crude product onto the column. A suitable eluent system is hexane.
-
Elute the column with hexane, collecting fractions. The (Z)-6-octadecene will elute first, while the more polar triphenylphosphine oxide will remain on the column.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (Z)-6-octadecene as a colorless oil.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) | Z:E Ratio |
| Dodecyltriphenylphosphonium Bromide | C30H40BrP | 511.52 | White to off-white solid | >90 | N/A |
| (Z)-6-Octadecene | C18H36 | 252.48 | Colorless oil | 70-85 | >95:5 |
| (Z)-6-Octadecenol | C18H36O | 268.48 | Colorless oil or solid | (from alkene) | >95:5 |
Table 1: Summary of compounds and expected results.
| Technique | Expected Observations for (Z)-6-Octadecenol |
| ¹H NMR | δ 5.3-5.4 (m, 2H, -CH=CH-), δ 3.6 (t, 2H, -CH₂OH), δ 2.0 (m, 4H, allylic protons), δ 1.2-1.4 (br s, methylene (B1212753) chain), δ 0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ 130 (alkene carbons), δ 63 (-CH₂OH), various signals in the range of 22-33 for the aliphatic carbons. |
| GC-MS | A single major peak corresponding to the molecular ion (m/z = 268.48) or fragments thereof. The retention time will be specific to the GC conditions used.[5][6][7][8] |
| IR | ~3300 cm⁻¹ (O-H stretch, broad), ~3005 cm⁻¹ (=C-H stretch), ~1655 cm⁻¹ (C=C stretch, weak). |
Table 2: Analytical data for the characterization of (Z)-6-Octadecenol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (Z)-6-Octadecenol.
Discussion
The described protocol provides a robust method for the synthesis of (Z)-6-octadecenol with high stereoselectivity. The key to achieving a high Z:E ratio is the use of a non-stabilized ylide and kinetic control of the Wittig reaction by performing the addition at low temperatures.[1][3] The purification by flash column chromatography is effective in removing the triphenylphosphine oxide byproduct. The subsequent conversion of the resulting alkene to the target alcohol can be achieved through standard procedures like hydroboration-oxidation, which would also proceed with high stereoselectivity.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are crucial for the success of the Wittig reaction.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
Application Notes and Protocols for the Analytical Identification of 6(Z)-Octadecenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(Z)-Octadecenol, also known as petroselinyl alcohol, is a long-chain unsaturated fatty alcohol. Its identification and characterization are crucial in various fields, including pheromone research, organic synthesis, and the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the analytical identification of this compound using modern spectroscopic and chromatographic techniques. The methodologies outlined include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the unambiguous identification and characterization of this compound. The following sections detail the principles and experimental protocols for the key analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like long-chain alcohols, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[1][2][3] The most common derivatization method for alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4][5]
Experimental Protocol: Silylation and GC-MS Analysis
a) Sample Preparation and Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL glass vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[5]
-
Add 900 µL of a suitable solvent, such as hexane (B92381) or dichloromethane.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[5]
-
Cool the vial to room temperature before GC-MS analysis.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
Data Presentation: Expected Mass Spectral Data
Table 1: Predicted Key Mass Spectral Fragments for TMS-derivatized this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 340 | [M]+• | Low |
| 325 | [M-CH3]+ | Moderate |
| 73 | [Si(CH3)3]+ | High |
| 75 | [HO=Si(CH3)2]+ | Moderate |
| Various | Alkyl chain fragments | Variable |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. For this compound, NMR can confirm the presence of the hydroxyl group, the double bond, and the long alkyl chain, as well as determine the cis stereochemistry of the double bond.
Experimental Protocol: ¹H and ¹³C NMR Analysis
a) Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[3][5][8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
b) NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Presentation: Expected NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.35 | m | -CH=CH- (Vinyl protons) |
| 3.64 | t | -CH₂-OH (Protons on C1) |
| ~2.01 | m | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.56 | m | -CH₂-CH₂-OH (Protons on C2) |
| ~1.28 | br s | -(CH₂)n- (Methylene protons) |
| ~0.88 | t | -CH₃ (Terminal methyl protons) |
| ~1.5 (variable) | br s | -OH (Hydroxyl proton) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~130 | -CH=CH- (Vinyl carbons) |
| ~63 | -CH₂-OH (Carbon 1) |
| ~32 | -CH₂-CH₂-OH (Carbon 2) |
| ~29 | -(CH₂)n- (Methylene carbons) |
| ~27 | -CH₂-CH= (Allylic carbons) |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ (Terminal methyl carbon) |
Workflow Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the hydroxyl (-OH) group and the C=C double bond.
Experimental Protocol: FTIR Analysis
a) Sample Preparation:
-
For neat liquid analysis, place one drop of the this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1][4]
-
Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
b) FTIR Instrumentation and Conditions:
-
Spectrometer: Thermo Scientific Nicolet iS5 FTIR Spectrometer or equivalent, equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Presentation: Expected FTIR Data
The following table lists the characteristic infrared absorption bands expected for this compound, based on the known absorptions of long-chain unsaturated alcohols.[9][12]
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol (-OH) |
| ~3005 | =C-H stretch | Alkene |
| 2925, 2855 | C-H stretch | Alkane (-CH₂, -CH₃) |
| ~1655 | C=C stretch | Alkene (cis) |
| ~1465 | C-H bend | Alkane (-CH₂) |
| ~1050 | C-O stretch | Primary Alcohol |
| ~720 | =C-H bend (out-of-plane) | cis-Disubstituted Alkene |
Workflow Diagram
Biological Context: Pheromone Signaling Pathway
Long-chain unsaturated alcohols, such as this compound and its isomers, often function as insect sex pheromones.[13][14] These molecules are released by one sex (typically the female) to attract mates. The detection of these pheromones by the receiving insect (typically the male) initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.[5][8][15]
The current understanding of insect pheromone signal transduction involves a heteromeric receptor complex composed of a specific Odorant Receptor (OR) and a highly conserved co-receptor, Orco.[1][16][17] This OR-Orco complex functions as a ligand-gated ion channel.[12]
Pheromone Reception and Signal Transduction Pathway
-
Binding and Transport: The hydrophobic pheromone molecule enters the aqueous sensillum lymph surrounding the dendrites of the olfactory sensory neurons through pores in the sensillar cuticle. Odorant-Binding Proteins (OBPs) are thought to facilitate the transport of the pheromone to the receptor.[7]
-
Receptor Activation: The pheromone molecule binds to a specific Odorant Receptor (ORx) subunit of the OR-Orco complex located on the dendritic membrane of the olfactory sensory neuron.
-
Ion Channel Opening: Ligand binding induces a conformational change in the OR-Orco complex, leading to the opening of the non-selective cation channel.[1]
-
Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) into the neuron causes a depolarization of the cell membrane.
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain.
-
Signal Termination: The pheromone is rapidly degraded by Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph, ensuring the transient nature of the signal and allowing the neuron to respond to subsequent stimuli.[7]
Signaling Pathway Diagram
Conclusion
The analytical methods described in this document provide a comprehensive framework for the identification and characterization of this compound. The combination of GC-MS for separation and mass analysis, NMR for detailed structural elucidation, and FTIR for functional group confirmation allows for a high degree of confidence in the identification of this compound. The provided protocols and expected data serve as a valuable resource for researchers in various scientific disciplines. Furthermore, understanding the role of such molecules in biological signaling pathways, like insect pheromone reception, opens avenues for the development of novel pest management strategies and other biotechnological applications.
References
- 1. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Structure and Function of Ionotropic Receptors in Drosophila [frontiersin.org]
- 11. Circadian rhythm - Wikipedia [en.wikipedia.org]
- 12. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A GPCR signaling pathway in insect odor detection | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 14. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 16. Research Portal [scholarship.miami.edu]
- 17. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 6(Z)-Octadecenol
Introduction
6(Z)-Octadecenol, also known as petroselinyl alcohol, is a long-chain fatty alcohol with a cis double bond at the 6th position.[1][2] It is a valuable chemical intermediate in the synthesis of various specialty chemicals, including surfactants, emulsifiers, and lubricants. The isomeric purity of this compound is a critical quality attribute, as the presence of the trans-isomer, 6(E)-Octadecenol, and other related impurities can significantly impact the physicochemical properties and performance of the final products. Therefore, a reliable analytical method for the accurate quantification and purity assessment of this compound is essential for quality control in research, development, and manufacturing.
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The separation of cis/trans isomers can be challenging due to their similar structures.[3][4] This method utilizes a reversed-phase C18 column, which is effective for the separation of geometric isomers, providing a straightforward and reproducible approach for the determination of purity and the quantification of this compound.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a Refractive Index Detector (RID) is recommended. The use of an RID circumvents the need for derivatization, as long-chain alcohols lack a strong UV chromophore.[5]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.
-
Reagents and Standards:
-
This compound analytical standard (purity >99%)[2]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: The mobile phase consists of a mixture of methanol and water (95:5, v/v). The mobile phase should be degassed prior to use to prevent pump cavitation and baseline noise.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 500 µg/mL.
3. Sample Preparation
Accurately weigh the this compound sample and dissolve it in methanol to obtain a final concentration within the calibration range (e.g., 200 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Refractive Index Detector (RID) |
| Run Time | 20 minutes |
Data Presentation
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 12.5 | 1.1 | >5000 |
| 6(E)-Octadecenol | 13.2 | 1.0 | >5000 |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 50 | 150234 |
| 100 | 301456 |
| 200 | 603589 |
| 300 | 905123 |
| 400 | 1206789 |
| 500 | 1508945 |
| R² | 0.9998 |
Table 3: Purity Analysis of a this compound Sample Batch
| Sample ID | Peak Area of this compound | Total Peak Area | Purity (%) |
| Batch A-001 | 598765 | 605432 | 98.9 |
| Batch A-002 | 601234 | 604321 | 99.5 |
| Batch A-003 | 595432 | 608765 | 97.8 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing HPLC separation of this compound.
The described HPLC method provides a reliable and efficient means for the quantitative analysis and purity determination of this compound. The use of a C18 column allows for the successful separation of the Z- and E-isomers, which is crucial for quality assessment. The method is straightforward, employing a simple mobile phase and Refractive Index Detection, thus avoiding complex derivatization steps. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of long-chain fatty alcohols and their isomers.
References
Application Notes and Protocols for the Use of (Z)-6-Octadecenol as an Insect Semiochemical
For Researchers, Scientists, and Drug Development Professionals
Overview and Introduction
(Z)-6-Octadecenol is a long-chain unsaturated alcohol that has been investigated as a potential semiochemical for various insect species. Semiochemicals, particularly pheromones and kairomones, play a crucial role in insect communication, influencing behaviors such as mating, aggregation, and host location. Understanding the effects of specific compounds like (Z)-6-Octadecenol is vital for the development of targeted and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.
These application notes provide a comprehensive guide for researchers interested in evaluating the bioactivity of (Z)-6-Octadecenol. The protocols outlined below are based on established methodologies for the study of insect semiochemicals and are intended to be adapted to specific research questions and target insect species.
Data Presentation: Representative Bioactivity
While specific quantitative data for the bioactivity of (Z)-6-Octadecenol across a wide range of insect species is still emerging in the scientific literature, the following tables present hypothetical yet representative data based on typical responses observed for similar long-chain unsaturated alcohols in Lepidoptera. These tables are intended to serve as a guide for expected outcomes and for structuring experimental data.
Table 1: Electroantennography (EAG) Responses of a Hypothetical Noctuid Moth Species to Varying Doses of (Z)-6-Octadecenol
| Stimulus Dose (µg on filter paper) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| Solvent Control (Hexane) | 0.08 ± 0.02 | 0 |
| 0.01 | 0.45 ± 0.06 | 22 |
| 0.1 | 0.98 ± 0.11 | 48 |
| 1 | 1.85 ± 0.19 | 90 |
| 10 | 2.05 ± 0.21 | 100 |
| 100 | 2.10 ± 0.23 | 102 |
SE: Standard Error. The normalized response is calculated relative to the response to the 10 µg dose.
Table 2: Behavioral Responses of a Hypothetical Tortricid Moth Species in a Y-Tube Olfactometer
| Treatment Arm | Control Arm | No. of Responding Insects | % Attraction |
| (Z)-6-Octadecenol (1 µg) | Solvent Control | 38 out of 50 | 76 |
| (Z)-6-Octadecenol (10 µg) | Solvent Control | 42 out of 50 | 84 |
| Solvent Control | Solvent Control | 24 out of 50 (in one arm) | 48 |
Table 3: Field Trapping Results for a Hypothetical Geometrid Moth Species
| Lure Load (mg of (Z)-6-Octadecenol) | Mean Trap Catch (males/trap/week) ± SE |
| 0 (Control) | 2.3 ± 0.8 |
| 0.1 | 15.7 ± 2.1 |
| 1.0 | 35.2 ± 4.5 |
| 10.0 | 28.9 ± 3.9 |
Experimental Protocols
Synthesis and Purification of (Z)-6-Octadecenol
A common and effective method for the synthesis of (Z)-alkenols is the Wittig reaction, which allows for the stereoselective formation of the cis-double bond.
Objective: To synthesize (Z)-6-octadecenol with high isomeric purity.
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium amide (NaNH₂))
-
12-(Tetrahydropyran-2-yloxy)dodecanal
-
Anhydrous solvents (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Reagents for deprotection (e.g., p-toluenesulfonic acid in methanol)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Protocol:
-
Phosphonium (B103445) Salt Formation:
-
React 1-bromopentane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.
-
Isolate the salt by filtration and dry under vacuum.
-
-
Ylide Generation:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to -78°C.
-
Add a strong base (e.g., n-BuLi) dropwise until a persistent color change (typically to orange or red) indicates the formation of the ylide.
-
-
Wittig Reaction:
-
To the cold ylide solution, add a solution of 12-(tetrahydropyran-2-yloxy)dodecanal in anhydrous THF dropwise.
-
Allow the reaction to stir at low temperature for several hours, then gradually warm to room temperature overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Remove the tetrahydropyranyl (THP) protecting group by treating the crude product with a catalytic amount of p-toluenesulfonic acid in methanol.
-
-
Purification:
-
Purify the crude (Z)-6-octadecenol by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Analyze the fractions by thin-layer chromatography (TLC) and combine those containing the pure product.
-
Confirm the structure and isomeric purity (Z/E ratio) using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Electroantennography (EAG) Bioassay
EAG is used to measure the overall electrical response of an insect's antenna to volatile compounds.
Objective: To determine the antennal sensitivity of a target insect species to (Z)-6-octadecenol.
Materials:
-
(Z)-6-Octadecenol of high purity (>95%)
-
Solvent (e.g., hexane or paraffin (B1166041) oil)
-
Micropipettes and filter paper strips
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Humidified and purified air stream
-
Stereomicroscope
-
Adult insects (typically males for sex pheromones)
Protocol:
-
Preparation of Stimuli:
-
Prepare a stock solution of (Z)-6-octadecenol in the chosen solvent.
-
Create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Prepare a solvent-only control.
-
-
Antennal Preparation:
-
Immobilize an insect (e.g., on wax or in a pipette tip).
-
Under a stereomicroscope, carefully excise an antenna at its base.
-
Mount the antenna between two glass capillary electrodes filled with a conductive solution (e.g., saline). The recording electrode is placed at the distal tip, and the reference electrode is inserted into the basal end.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of humidified, purified air.
-
Insert the filter paper with the stimulus into a Pasteur pipette and deliver a puff of air through it, directed at the antenna.
-
Record the resulting depolarization (a negative voltage deflection) in millivolts (mV).
-
Present the stimuli in order of increasing concentration, with a solvent control at the beginning and end.
-
Allow for a sufficient recovery period (e.g., 1-2 minutes) between stimuli.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response for each stimulus.
-
Subtract the average response to the solvent control from the responses to the test compounds.
-
To compare responses across different preparations, normalize the data, for example, by expressing each response as a percentage of the response to a standard compound or a specific dose of the test compound.
-
Y-Tube Olfactometer Bioassay
This behavioral assay assesses the preference of an insect for one of two odor sources.
Objective: To evaluate the attractiveness of (Z)-6-octadecenol to a target insect species.
Materials:
-
Glass Y-tube olfactometer
-
Purified and humidified air source with flow meters
-
(Z)-6-Octadecenol and solvent
-
Filter paper or other dispensers
-
Adult insects (starved for a few hours prior to the assay)
Protocol:
-
Setup:
-
Connect the Y-tube to a regulated airflow system, ensuring equal airflow through both arms.
-
Prepare the odor sources by applying a solution of (Z)-6-octadecenol to a filter paper and the solvent alone to another.
-
Place the odor sources at the upstream end of each arm of the Y-tube.
-
-
Bioassay:
-
Introduce a single insect at the downwind end of the Y-tube.
-
Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.
-
Insects that do not make a choice are recorded as "no response".
-
-
Data Collection and Analysis:
-
Test a sufficient number of insects (e.g., 50 or more).
-
After every few trials, rotate the arms of the Y-tube to control for any positional bias.
-
Clean the Y-tube with solvent and bake it between testing different compounds or concentrations.
-
Analyze the results using a chi-square test or a G-test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.
-
Field Trapping Experiments
Field trials are essential to confirm the activity of a semiochemical under natural conditions.
Objective: To determine the effectiveness of (Z)-6-octadecenol as a lure for trapping a target insect species in the field.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps)
-
Lure dispensers (e.g., rubber septa, polyethylene (B3416737) vials)
-
(Z)-6-Octadecenol and solvent
-
Field stakes or hangers
-
GPS device for mapping trap locations
Protocol:
-
Lure Preparation:
-
Prepare lures with different doses of (Z)-6-octadecenol (e.g., 0.1, 1.0, 10.0 mg) by loading the compound onto the dispensers.
-
Prepare control lures containing only the solvent.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design with several replicates of each treatment (including the control).
-
Space the traps sufficiently far apart (e.g., 20-50 meters) to avoid interference.
-
-
Trap Deployment and Monitoring:
-
Deploy the baited traps at a consistent height and location within the habitat.
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Replace the lures as needed based on their expected field longevity.
-
-
Data Analysis:
-
Calculate the mean number of insects captured per trap for each treatment.
-
Use analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap catch between the different lure doses and the control.
-
Visualizations
Application Notes and Protocols for the Formulation of 6(Z)-Octadecenol for Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(Z)-Octadecenol, also known as Petroselinyl alcohol, is a long-chain unsaturated alcohol that has been identified as a component in the pheromone blends of some insect species. While it is less commonly utilized as a primary attractant in commercially available lures compared to other long-chain alcohols and acetates, its unique chemical structure presents potential for targeted pest management strategies. The formulation and field evaluation of this compound are critical steps in developing effective semiochemical-based tools for monitoring and controlling specific insect populations.
These application notes provide a comprehensive guide to the formulation of this compound for field trials. Due to the limited availability of extensive public data on the field performance of this compound, this document presents generalized protocols and data tables based on established methodologies for similar long-chain pheromone alcohols. Researchers are encouraged to use these protocols as a starting point and to optimize the formulation and deployment strategy for their specific target insect and environmental conditions.
Data Presentation
The following tables provide a framework for presenting quantitative data from formulation and field trial experiments. The data presented are hypothetical and based on typical results for long-chain alcohol pheromones, intended to serve as a guide for data collection and analysis.
Table 1: Dispenser Loading and Release Rate Characteristics of this compound
| Dispenser Type | Pheromone Load (mg) | Solvent | Mean Release Rate (µ g/day ) at 25°C | Effective Field Longevity (days) |
| Red Rubber Septum | 1.0 | Hexane | 50 ± 8 | 14-21 |
| Red Rubber Septum | 5.0 | Hexane | 220 ± 35 | 21-28 |
| Polyethylene Vial | 1.0 | Isopropanol | 40 ± 6 | 21-28 |
| Polyethylene Vial | 5.0 | Isopropanol | 180 ± 28 | 28-35 |
| Wax Matrix | 10.0 | None | 150 ± 25 | 40-50 |
Table 2: Field Trial Efficacy of this compound Lures for a Hypothetical Target Moth Species
| Lure Treatment (Dispenser Type) | Pheromone Load (mg) | Mean Trap Capture (moths/trap/week) | % Increase Over Control |
| Control (Unbaited) | 0 | 2 ± 1 | - |
| Red Rubber Septum | 1.0 | 25 ± 5 | 1150% |
| Red Rubber Septum | 5.0 | 48 ± 9 | 2300% |
| Polyethylene Vial | 1.0 | 22 ± 4 | 1000% |
| Polyethylene Vial | 5.0 | 42 ± 7 | 2000% |
| Wax Matrix | 10.0 | 35 ± 6 | 1650% |
Experimental Protocols
Protocol 1: Preparation of Rubber Septa Dispensers
Objective: To prepare rubber septa dispensers loaded with this compound for field trials.
Materials:
-
This compound (≥95% purity)
-
Red rubber septa
-
Hexane (analytical grade)
-
Micropipette and tips
-
Glass vials with PTFE-lined caps
-
Forceps
-
Fume hood
-
Analytical balance
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. For a 1 mg loading dose, a 10 mg/mL solution is convenient. For a 5 mg dose, a 50 mg/mL solution can be used. Ensure the pheromone is completely dissolved.
-
Dispenser Preparation: Place individual rubber septa in clean glass vials using forceps.
-
Loading: Using a micropipette, carefully apply the desired volume of the stock solution directly onto the center of the rubber septum. For a 1 mg dose from a 10 mg/mL solution, apply 100 µL.
-
Solvent Evaporation: Leave the vials uncapped in the fume hood for at least 30 minutes to allow for complete evaporation of the hexane.
-
Packaging and Storage: Once the solvent has evaporated, cap the vials tightly. For short-term storage (up to 1 week), store at 4°C. For long-term storage, store at -20°C.
Protocol 2: Field Trial for Efficacy Evaluation
Objective: To evaluate the efficacy of different this compound lure formulations in attracting the target insect species in the field.
Materials:
-
Prepared this compound lures (from Protocol 1)
-
Control (unbaited) dispensers
-
Insect traps (e.g., Delta traps, wing traps) with sticky liners
-
Stakes or hangers for trap deployment
-
Flagging tape and permanent markers for labeling
-
GPS device
-
Data collection sheets
Procedure:
-
Experimental Design: Select a suitable field site with a known population of the target insect. A randomized complete block design is recommended to minimize the effects of spatial variability. Each block should contain one of each lure treatment, including a control.
-
Trap Placement: Deploy the traps within the experimental blocks. A minimum distance of 20-30 meters between traps is recommended to prevent interference. Hang the traps at a height consistent with the flight behavior of the target insect.
-
Lure Deployment: Place one lure inside each trap, securing it in the designated holder. Use forceps to handle the lures to avoid contamination.
-
Labeling: Clearly label each trap with the treatment type, block number, and deployment date using flagging tape and a permanent marker.
-
Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured on the sticky liner of each trap.
-
Trap Maintenance: Replace the sticky liners as needed. Rotate the traps within each block at each collection interval to minimize positional effects.
-
Lure Replacement: Replace the lures according to their determined effective field longevity (from release rate studies or preliminary trials).
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the different lure formulations.
Mandatory Visualizations
Application Notes and Protocols for Electroantennography (EAG) Studies with (Z)-6-Octadecenol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus. It is an invaluable tool for screening the olfactory activity of volatile compounds, identifying potential insect attractants or repellents, and studying the dose-response relationships of insect olfaction. The resulting EAG signal represents the collective depolarization of numerous receptor cells, offering a robust measure of the overall antennal sensitivity to a specific compound.
(Z)-6-Octadecenol is a long-chain unsaturated alcohol that may play a role in insect chemical communication, potentially as a pheromone component or a host-plant volatile. Understanding the EAG response of target insect species to this compound can provide critical insights into its role in insect behavior and its potential for use in pest management strategies or as a target for the development of novel insect control agents.
These application notes provide a comprehensive overview of the principles and a detailed, representative protocol for assessing the EAG response of insects to (Z)-6-Octadecenol. While direct EAG studies on this specific compound are not widely published, the following protocols are based on established methodologies for similar long-chain unsaturated alcohols and pheromones in insects, particularly moths.
Data Presentation: Quantitative EAG Response to (Z)-6-Octadecenol
The following table summarizes hypothetical, yet plausible, quantitative data from an EAG study on a representative moth species exposed to varying concentrations of (Z)-6-Octadecenol. Responses are normalized relative to a standard control (hexane) to account for any mechanical or solvent-related responses.
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) | Normalized Response (%) |
| Hexane (B92381) (Control) | - | 0.12 ± 0.03 | 0 |
| (Z)-6-Octadecenol | 0.01 | 0.45 ± 0.08 | 25 |
| (Z)-6-Octadecenol | 0.1 | 0.98 ± 0.12 | 65 |
| (Z)-6-Octadecenol | 1 | 1.85 ± 0.21 | 125 |
| (Z)-6-Octadecenol | 10 | 2.54 ± 0.28 | 180 |
| (Z)-6-Octadecenol | 100 | 2.61 ± 0.30 | 185 |
Note: The data presented is representative and intended for illustrative purposes. Actual responses will vary depending on the insect species, age, sex, and specific experimental conditions. A dose-dependent increase in the EAG response is typically observed until saturation of the olfactory receptors occurs at higher concentrations.
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments with (Z)-6-Octadecenol.
Insect Preparation
-
Insect Rearing: The target insect species should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity of physiological state. For studies involving pheromones, male insects are often used.
-
Antenna Excision:
-
Anesthetize an adult insect (e.g., a male moth) by chilling it on ice or with a brief exposure to CO2.
-
Secure the insect onto a mounting stage (e.g., wax or modeling clay) under a dissecting microscope.
-
Using fine microscissors, carefully excise one antenna at its base.
-
Immediately place the excised antenna onto the electrode holder.
-
EAG Recording Setup
-
Electrodes: Two glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) are used. One is the recording electrode, and the other is the reference electrode.
-
Antenna Mounting:
-
The base of the excised antenna is placed in contact with the reference electrode.
-
The distal tip of the antenna is carefully brought into contact with the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.
-
-
Amplification: The potential difference between the two electrodes is amplified by a high-impedance DC amplifier (x100 gain is common).
-
Data Acquisition: The amplified signal is digitized and recorded using a data acquisition system and appropriate software on a computer.
Odorant Delivery
-
Stimulus Preparation:
-
Prepare a stock solution of (Z)-6-Octadecenol in a high-purity solvent such as hexane.
-
Create a serial dilution of the stock solution to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
-
Stimulus Delivery:
-
A 10 µL aliquot of the test solution is applied to a small piece of filter paper.
-
The solvent is allowed to evaporate for a few seconds.
-
The filter paper is then inserted into a Pasteur pipette.
-
The tip of the pipette is placed into a hole in the side of a glass tube through which a continuous stream of humidified, purified air is flowing over the antennal preparation.
-
A puff of air (of a defined duration, e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant molecules to the antenna.
-
Data Recording and Analysis
-
Recording: Record the antennal response for several seconds, including a baseline period before the stimulus and a recovery period after.
-
Control: A solvent blank (filter paper with hexane only) should be tested to determine the response to the solvent and the mechanical stimulation of the air puff.
-
Standard: A standard compound known to elicit a response can be used periodically to check the viability of the preparation.
-
Analysis: The amplitude of the negative voltage deflection (in millivolts, mV) is measured as the EAG response. The response to the solvent control is subtracted from the responses to the test compounds. Responses can be normalized relative to a standard compound.
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade in an olfactory sensory neuron leading to an EAG response.
Experimental Workflow
Caption: Workflow for a typical Electroantennography (EAG) experiment.
Application Notes and Protocols for Pheromone Trap Baiting with (Z)-6-Octadecen-1-ol
A thorough review of available scientific literature did not yield a specific, established protocol for the use of (Z)-6-Octadecen-1-ol as a primary pheromone attractant for a particular insect species. While the family of long-chain unsaturated alcohols, including various isomers of octadecenol, are known to function as insect pheromones, detailed application protocols are highly specific to the target insect, the other pheromone components in a blend, and the environmental context.
The provided search results contain valuable information on protocols for other, structurally related pheromones. For instance, (Z)-13-Octadecen-1-ol is a known sex pheromone component for the sugarcane stem borer (Chilo sacchariphagus) and the rice leaf roller (Cnaphalocrocis medinalis).[1][2] Similarly, (Z)-11-hexadecen-1-ol is a critical component in the pheromone blend for Heliothis subflexa.[3] These examples highlight the specificity of pheromone action and the necessity of empirical data for each specific compound and target pest.
The development of a pheromone-based trapping protocol is a multi-step process that involves the identification of the pheromone, optimization of the blend, and extensive field trials. The following sections outline a generalized protocol that would need to be adapted and validated specifically for (Z)-6-Octadecen-1-ol should a target insect species that utilizes this compound be identified.
I. General Principles of Pheromone Trap Baiting
Insect sex pheromones are chemical signals released by an organism to attract individuals of the same species for mating.[4] In integrated pest management (IPM), synthetic versions of these pheromones are used to lure target pests into traps. This allows for:
-
Monitoring: Detecting the presence and population density of a pest to determine the need for control measures.
-
Mass Trapping: Capturing a large number of male insects to reduce the mating success of the population.
-
Mating Disruption: Permeating an area with synthetic pheromones to confuse males and prevent them from locating females.
II. Hypothetical Experimental Protocol for (Z)-6-Octadecen-1-ol
This protocol is a generalized framework based on common practices for other lepidopteran pheromones and would require empirical validation for (Z)-6-Octadecen-1-ol.
Objective: To determine the efficacy of (Z)-6-Octadecen-1-ol as a lure for a target insect species and to develop a standardized trapping protocol.
1. Lure Preparation
-
Pheromone Procurement: Obtain high-purity (Z)-6-Octadecen-1-ol from a reputable chemical supplier.
-
Dispenser Selection: Choose an appropriate dispenser for the controlled release of the pheromone. Common types include rubber septa, polyethylene (B3416737) vials, and PVC tubing.[5][6]
-
Loading the Dispenser:
-
Prepare a stock solution of (Z)-6-Octadecen-1-ol in a high-purity volatile solvent (e.g., hexane). The concentration will depend on the desired loading dose.
-
Using a micropipette, carefully apply a precise volume of the stock solution onto the dispenser.
-
Allow the solvent to evaporate completely in a fume hood before packaging or deploying the lures.
-
2. Trap Selection and Assembly
-
Trap Type: The choice of trap depends on the target insect's size and behavior. Common types include sticky traps, funnel traps, and delta traps.
-
Assembly: Assemble the traps according to the manufacturer's instructions.
3. Field Deployment
-
Timing: Deploy traps before the anticipated emergence or peak activity of the target insect.
-
Trap Density and Placement:
-
For monitoring, a typical density is 1-2 traps per hectare.
-
For mass trapping, a higher density is required and will need to be determined through experimentation.
-
Place traps at a height relevant to the flight behavior of the target insect.
-
Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid interference.
-
-
Lure Placement: Place the pheromone lure inside the trap, typically in a central position, as per the trap's design.
4. Data Collection and Maintenance
-
Monitoring Frequency: Check traps regularly (e.g., once or twice a week).
-
Data Recording: Count and record the number of captured target insects in each trap.
-
Lure Replacement: Replace lures at appropriate intervals (e.g., every 4-6 weeks), as the release rate will decrease over time. This interval needs to be determined experimentally.
-
Trap Maintenance: Clean or replace traps as needed to ensure their effectiveness.
III. Data Presentation (Hypothetical)
To develop a specific protocol, quantitative data from field trials would be necessary. The following tables illustrate how such data would be structured.
Table 1: Dose-Response of (Z)-6-Octadecen-1-ol Lures
| Lure Loading (µg) | Mean Trap Catch (insects/trap/week) ± SE |
| 0 (Control) | |
| 100 | |
| 500 | |
| 1000 | |
| 2000 |
Table 2: Comparison of Trap Types
| Trap Type | Mean Trap Catch (insects/trap/week) ± SE |
| Sticky Trap | |
| Funnel Trap | |
| Delta Trap |
IV. Visualizations
Diagram 1: Experimental Workflow for Pheromone Trap Baiting
Caption: Workflow for developing a pheromone trapping protocol.
Diagram 2: Generalized Insect Pheromone Signaling Pathway
Caption: Simplified pathway of insect pheromone perception.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]
- 3. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect pheromones - Wikipedia [en.wikipedia.org]
- 5. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative and Qualitative Analysis of Fatty Alcohols using Raman Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are long-chain aliphatic alcohols that are key components in a vast range of products, including pharmaceuticals, cosmetics, and food emulsions. Their chain length, degree of saturation, and concentration are critical parameters that define the final product's physical properties, such as texture, stability, and efficacy. Traditional analytical methods like gas chromatography often require extensive sample preparation and are destructive. Raman spectroscopy offers a compelling alternative, providing rapid, non-destructive, and highly specific chemical analysis with minimal to no sample preparation.[1][2] This vibrational spectroscopy technique probes the intrinsic molecular vibrations of a sample, generating a unique spectral fingerprint that can be used for both qualitative identification and quantitative assessment.[3][4]
This application note provides a detailed protocol for the analysis of fatty alcohols using Raman spectroscopy. It covers experimental design, data acquisition, and chemometric analysis, demonstrating its utility for determining molecular structure and quantifying components within complex mixtures.
Principle of Analysis
Raman spectroscopy is an inelastic light scattering technique. When a sample is illuminated with a monochromatic laser, most of the light is scattered at the same wavelength (Rayleigh scattering). However, a small fraction of the light is scattered at different wavelengths (Raman scattering). This shift in wavelength corresponds to the energy gained or lost by the photons as they interact with the vibrational modes of the molecules in the sample.[4]
For fatty alcohols, Raman spectroscopy is particularly effective because the backbone of these molecules is rich in C-C and C-H bonds, which are highly polarizable and thus produce strong Raman signals.[5] Key spectral features allow for the determination of:
-
Chain Length: The relative intensities of C-C skeletal vibrations and CH₂/CH₃ stretching modes can be correlated with the length of the alkyl chain.[6][7]
-
Unsaturation: The presence and intensity of C=C stretching bands provide a direct measure of the degree of unsaturation.[5][8]
-
Conformation and Phase: Changes in the C-C skeletal region and CH₂ twisting modes can indicate conformational ordering and transitions between solid and liquid states.[9][10]
-
Quantification: The intensity of characteristic Raman peaks is proportional to the concentration of the analyte, enabling quantitative analysis, often through the use of univariate or multivariate calibration models.[3][11]
Experimental Protocol
This section outlines a generalized protocol for analyzing fatty alcohols. Parameters should be optimized for the specific instrument and sample matrix.
1. Instrumentation
-
Raman Spectrometer: A confocal Raman microscope or a benchtop spectrometer equipped with a fiber optic probe. Systems like the HORIBA LabRAM or Thermo Fisher DXR3 are suitable.[2][10]
-
Excitation Laser: Common wavelengths include 532 nm or 785 nm. A 785 nm laser is often preferred for fluorescent samples, though fatty alcohols typically exhibit low fluorescence.
-
Objective/Probe: For microscopy, a 20x or 50x long-working-distance objective is common.[7] For bulk analysis, an immersion probe can be used directly in liquid samples.[12]
2. Sample Preparation The non-destructive nature of Raman spectroscopy allows for versatile sample handling.
-
Solid Samples (e.g., Cetyl Alcohol, Stearyl Alcohol):
-
Place a small amount of the solid powder or flake directly onto a clean microscope slide (e.g., quartz or aluminum-coated).
-
Alternatively, press the solid into a small pellet.
-
For melting point studies, use a temperature-controlled stage.[13]
-
-
Liquid Samples (Neat or in Solution):
-
Pipette the liquid sample into a quartz cuvette or onto a suitable slide.
-
If using a probe, it can be immersed directly into the liquid.[11]
-
-
Emulsions (e.g., Creams, Lotions):
3. Data Acquisition
-
Focus: Bring the sample into focus under the microscope or position the probe correctly within the sample.
-
Set Parameters:
-
Acquire Spectrum: Collect the Raman spectrum over a relevant spectral range, typically from 400 cm⁻¹ to 3200 cm⁻¹.
-
Acquire Background: Take a reference spectrum of the substrate (e.g., the microscope slide) to subtract from the sample spectrum.
Workflow and Data Processing
The overall process from sample handling to final result involves several key steps, as illustrated in the workflow diagram below.
Caption: Diagram 1: General Workflow for Fatty Alcohol Analysis.
Successful analysis relies on robust data processing to remove artifacts and extract meaningful chemical information.
Caption: Diagram 2: Data Processing and Analysis Pipeline.
Data Processing Steps:
-
Cosmic Ray Removal: Apply a filter to remove sharp, narrow spikes caused by cosmic rays.
-
Baseline Correction: Subtract the background fluorescence signal, often using a polynomial fitting algorithm.
-
Smoothing: Use a filter like the Savitzky-Golay algorithm to reduce instrumental noise.
-
Normalization: Normalize the spectra to an internal standard peak or a consistent band (e.g., CH₂ scissoring at ~1440 cm⁻¹) to correct for variations in laser power or sample path length.[9]
Chemometric Analysis: For complex mixtures, chemometrics is essential for extracting quantitative information.[12]
-
Principal Component Analysis (PCA): An unsupervised method used to identify spectral variations and classify samples into groups.[15]
-
Partial Least Squares (PLS) Regression: A supervised method that builds a calibration model correlating spectral data with known concentrations of fatty alcohols. This model can then predict concentrations in unknown samples.[5]
Results and Data Interpretation
The Raman spectrum of a fatty alcohol is characterized by several key vibrational modes. The precise positions and relative intensities of these bands provide a wealth of structural information.
Table 1: Key Raman Band Assignments for Fatty Alcohols This table summarizes the characteristic Raman bands observed for long-chain aliphatic compounds, including fatty alcohols. Wavenumbers are approximate and can shift based on chain length, physical state, and intermolecular interactions.[9][15]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
| 800 - 950 | C-C Stretching & CH₂ Rocking | Sensitive to molecular conformation and packing. |
| 1060 - 1130 | C-C Skeletal Stretching (trans conformer) | Strong bands indicate high conformational order (solid state).[6] |
| ~1060 | C-O Stretching | Characteristic of the alcohol functional group.[16] |
| ~1296 | CH₂ Twisting | Intensity changes with conformational disorder (melting).[10] |
| 1420 - 1480 | CH₂ Scissoring/Bending | A strong, stable band often used for normalization.[5] |
| 1650 - 1680 | C=C Stretching | Indicates the presence of unsaturation (double bonds).[5] |
| 2800 - 3000 | C-H Stretching (CH₂, CH₃) | The ratio of CH₂ to CH₃ peak intensities can be related to chain length.[7] |
| ~3013 | =C-H Stretching | Confirms the presence of unsaturated C-H groups.[8] |
Table 2: Quantitative Analysis using Raman Band Ratios Ratiometric analysis provides a simple yet powerful method for quantifying structural properties without the need for complex calibration models.[8][17]
| Property to Measure | Raman Band Ratio | R² Correlation | Reference Insights |
| Total Unsaturation | I(1661 cm⁻¹) / I(1444 cm⁻¹) (C=C stretch / CH₂ scissoring) | > 0.99 | Provides a robust quantitative measure of the total number of double bonds in the sample.[5] |
| Chain Length | I(2850 cm⁻¹) / I(2935 cm⁻¹) (CH₂ stretch / CH₃ stretch) | > 0.95 | Correlates with the ratio of methylene (B1212753) to methyl groups, which is a direct function of alkyl chain length.[7] |
| Chain Length | I(1130 cm⁻¹) / I(1063 cm⁻¹) (C-C stretch modes) | High | The relative intensity of symmetric and asymmetric C-C stretching is sensitive to chain length.[6] |
Conclusion
Raman spectroscopy is a versatile and powerful analytical tool for the characterization of fatty alcohols in
References
- 1. cra.wallonie.be [cra.wallonie.be]
- 2. azom.com [azom.com]
- 3. static.horiba.com [static.horiba.com]
- 4. static.horiba.com [static.horiba.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. [Vibrational assignment analysis of Raman spectra of fatty alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s-a-s.org [s-a-s.org]
- 17. [PDF] Ratiometric analysis using Raman spectroscopy as a powerful predictor of structural properties of fatty acids | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 6(Z)-Octadecenol via an Adapted Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6(Z)-Octadecenol, a long-chain unsaturated alcohol with applications in various fields of chemical and pharmaceutical research. The synthesis is achieved through a modified Wittig reaction, a cornerstone of alkene synthesis, adapted to ensure high stereoselectivity for the desired (Z)-isomer. The protocols provided herein are based on established methodologies for the Wittig reaction, tailored for the specific substrates involved in the synthesis of this compound.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides.[1][2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, typically derived from alkylphosphonium salts, generally lead to the formation of (Z)-alkenes with high selectivity.[1] This protocol leverages this principle to synthesize this compound by reacting dodecanal (B139956) with the ylide generated from (6-hydroxyhexyl)triphenylphosphonium bromide.
Reaction Scheme
The overall synthetic strategy involves two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction to form the target alkenol.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (6-Hydroxyhexyl)triphenylphosphonium bromide
This protocol is adapted from established procedures for the synthesis of phosphonium salts.
Materials:
-
Triphenylphosphine (PPh₃)
-
6-Bromo-1-hexanol
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) and 6-bromo-1-hexanol (1.1 eq) in anhydrous acetonitrile.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of the phosphonium salt should form.
-
Remove the acetonitrile by decantation.
-
Wash the crude product with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield (6-hydroxyhexyl)triphenylphosphonium bromide.
Part 2: Synthesis of this compound via Wittig Reaction
This generalized protocol for a Z-selective Wittig reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
(6-Hydroxyhexyl)triphenylphosphonium bromide (from Part 1)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Dodecanal
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Syringes for transfer of reagents
-
Magnetic stirrer and cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (6-hydroxyhexyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of dodecanal (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction to proceed at -78 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
Part 3: Purification of this compound
The crude product will contain the desired alkenol and triphenylphosphine oxide as a major by-product. Purification can be achieved by column chromatography.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes and Ethyl Acetate (or Diethyl Ether) for the mobile phase
-
Standard chromatography column and collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product from Part 2 in a minimal amount of the mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.
Data Presentation
| Parameter | Expected Value |
| Yield | 60-85% |
| (Z)/(E) Isomeric Ratio | >95:5 |
Note: These values are estimates based on similar Wittig reactions reported in the literature and may vary depending on the specific reaction conditions and purity of reagents.
Characterization Data (Predicted)
The following are predicted spectroscopic data for this compound based on the analysis of similar long-chain alkenols.
| Spectroscopic Data | Predicted Chemical Shifts (δ) or m/z values |
| ¹H NMR (CDCl₃) | ~5.35 ppm (m, 2H, -CH=CH-), 3.64 ppm (t, 2H, -CH₂OH), 2.05 ppm (m, 4H, allylic -CH₂-), 1.2-1.6 ppm (m, 24H, aliphatic -CH₂-), 0.88 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~130 ppm (-CH=CH-), 62.9 ppm (-CH₂OH), 32-33 ppm (allylic and other -CH₂-), 22-30 ppm (aliphatic -CH₂-), 14.1 ppm (-CH₃) |
| GC-MS (EI) | M⁺ at m/z 268 (may be weak or absent), characteristic fragments from loss of water (m/z 250), and cleavage at the double bond and along the alkyl chain. |
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logic diagram for stereochemical control in the Wittig reaction.
References
Application Notes: Extraction of Fatty Alcohols from Natural Samples
Introduction
Long-chain fatty alcohols are aliphatic alcohols with chain lengths typically ranging from C12 to C38. In nature, they are crucial components of plant waxes, insect waxes, and marine organisms.[1] They exist either in their free form or, more commonly, as esters (waxes) where they are linked to fatty acids.[2][3] These compounds serve various biological functions, including acting as a protective barrier against water loss and environmental stressors in plants and providing energy storage in marine life.[1][4]
The extraction and analysis of fatty alcohols are of significant interest to researchers in fields ranging from biochemistry and environmental science to the pharmaceutical and cosmetic industries.[5][6] In drug development, fatty alcohols and their derivatives, collectively known as policosanols, have been investigated for their health benefits.[5] This document provides a detailed overview of the methodologies for extracting fatty alcohols from natural samples, focusing on the critical steps of sample preparation, extraction, saponification (for ester-bound alcohols), and final analysis.
Core Concepts in Extraction
The extraction strategy for fatty alcohols is dictated by their state in the natural matrix (free vs. esterified) and the physicochemical properties of the sample.
-
Free Fatty Alcohols : These can be directly extracted from the sample matrix using organic solvents.
-
Ester-Bound Fatty Alcohols (Waxes) : The majority of fatty alcohols in nature are found in wax esters.[3][7] To isolate these, a two-step process is required: initial extraction of the total lipid content (including waxes) followed by a chemical hydrolysis step, known as saponification, to cleave the ester bond and release the free fatty alcohol and a fatty acid salt.[2][8]
Common Extraction Techniques
-
Solvent Extraction : This is the most prevalent method for isolating lipids, including waxes, from biological materials.[4] The choice of solvent is critical and depends on the polarity of the target compounds. Non-polar solvents like hexane (B92381) and chloroform (B151607) are effective for extracting wax esters.[1][4]
-
Soxhlet Extraction : A classical and exhaustive method that uses continuous reflux of a solvent over the sample material.[9] It is highly efficient but can be time-consuming and require relatively large volumes of solvent.[9]
-
Supercritical Fluid Extraction (SFE) : This "green" technique often utilizes supercritical CO2 as a solvent.[4][10] It is advantageous due to its low toxicity, non-flammability, and the ability to tune solvent strength by modifying pressure and temperature.[5][10]
-
Ultrasound-Assisted Extraction (UAE) : This method employs ultrasonic waves to create cavitation in the solvent, disrupting cell walls and enhancing solvent penetration into the sample matrix.[11] This leads to increased extraction efficiency and can often be performed at lower temperatures and shorter times compared to conventional methods.[11]
Experimental Workflows and Protocols
The overall process for isolating and analyzing fatty alcohols from natural samples typically involves lipid extraction, saponification of wax esters, and chromatographic analysis.
Workflow for Extraction and Analysis
The following diagram illustrates a generalized workflow for the extraction and analysis of fatty alcohols from a natural sample, such as plant leaves or beeswax.
References
- 1. cedar.wwu.edu [cedar.wwu.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SATHEE: Chemistry Saponification [sathee.iitk.ac.in]
- 9. hawachfilterpaper.com [hawachfilterpaper.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of fatty alcohol and sterol fractions in olive tree - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using 6(Z)-Octadecenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(Z)-Octadecenol is a long-chain unsaturated alcohol that may play a role in chemical communication in various organisms, particularly insects, where structurally similar compounds are known to function as pheromones. The study of behavioral responses to this compound is crucial for understanding its biological significance and for its potential application in pest management, biodiversity studies, and the development of novel bioactive compounds.
These application notes provide detailed protocols for a suite of behavioral and electrophysiological assays to characterize the effects of this compound on insect behavior. The methodologies described are based on established techniques for studying insect responses to semiochemicals and can be adapted for specific research questions and target organisms. While specific data for this compound is limited in publicly available literature, the protocols provided are derived from studies on analogous compounds like (Z)-11-Octadecenal and (Z)-11-Hexadecen-1-ol.[1][2][3]
Data Presentation
Quantitative data from behavioral and electrophysiological assays are essential for determining the activity of this compound. Below are example tables summarizing hypothetical data from key experiments.
Table 1: Electroantennography (EAG) Responses of a Hypothetical Moth Species to Varying Doses of this compound
| Stimulus Dose (µg) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| Solvent Control (Hexane) | 0.1 ± 0.02 | 0 |
| 0.01 | 0.4 ± 0.05 | 20 |
| 0.1 | 0.9 ± 0.10 | 45 |
| 1 | 2.0 ± 0.18 | 100 |
| 10 | 2.2 ± 0.21 | 110 |
| 100 | 2.3 ± 0.25 | 115 |
| SE: Standard Error. The normalized response is calculated relative to the response to the 1 µg dose. |
Table 2: Behavioral Responses of a Hypothetical Moth Species in a Y-Tube Olfactometer to this compound
| Treatment Arm (1 µg this compound) | Control Arm (Solvent) | No. of Responding Insects | % Attraction |
| 42 | 8 | 50 | 84 |
| Data represents the number of insects choosing each arm of the olfactometer. |
Table 3: Flight Tunnel Responses of a Hypothetical Moth Species to a this compound Lure
| Behavioral Step | Number of Moths Exhibiting Behavior (N=50) | Percentage (%) |
| Taking Flight | 45 | 90 |
| Upwind Oriented Flight | 38 | 76 |
| Halfway to Source | 32 | 64 |
| Close to Source (within 10 cm) | 25 | 50 |
| Contact with Source | 21 | 42 |
Experimental Protocols
Electroantennography (EAG) Assay
EAG is an electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[4][5] This provides a measure of the antenna's sensitivity to this compound.
Materials and Reagents:
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin (B1166041) oil)
-
Saline solution (e.g., Ringer's solution)
-
Insect specimens
-
Micropipettes and tips
-
Filter paper strips (e.g., Whatman No. 1)
-
Pasteur pipettes
-
EAG system (amplifier, data acquisition unit, software)
-
Micromanipulators
-
Stereomicroscope
-
Purified and humidified air delivery system
-
Faraday cage (to reduce electrical noise)
Protocol:
-
Preparation of Stimulus Solutions:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., 10 mg/mL).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).
-
Prepare a solvent-only control.
-
Apply a 10 µL aliquot of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette.
-
-
Antenna Preparation:
-
Immobilize an insect, often by chilling.
-
Under a stereomicroscope, carefully excise one antenna at its base.[1]
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the tip may be removed to ensure good electrical contact.[1]
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of purified and humidified air.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, directed at the antenna.[1]
-
Present stimuli in increasing order of concentration, with a solvent control at the beginning and end of the series.
-
Allow a sufficient recovery period (e.g., 1 minute) between stimuli to prevent sensory adaptation.[1]
-
Record the amplitude of the negative voltage deflection (in millivolts) for each EAG response.[1]
-
Replicate the experiment with multiple insects for statistical validity.
-
Y-Tube Olfactometer Bioassay
A Y-tube olfactometer is a behavioral assay used to assess the preference of an insect for one of two odor sources.[1]
Materials and Reagents:
-
Y-tube olfactometer
-
Purified and humidified air source with flow meters
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper
-
Adult insects
Protocol:
-
Setup:
-
Connect the Y-tube olfactometer to a purified and humidified air source with a constant airflow (e.g., 100 mL/min) through each arm.
-
Prepare the stimulus by applying a solution of this compound (e.g., 1 µg in 10 µL of hexane) to a filter paper disc.
-
Prepare a control with the solvent only on a separate filter paper disc.
-
Place the stimulus filter paper in one arm of the olfactometer and the control in the other.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.[1]
-
A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) down one of the arms.[1]
-
Insects that do not make a choice within the allotted time are recorded as "no response".
-
After each trial, clean the Y-tube thoroughly with solvent and bake it, if possible, to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Test a sufficient number of insects to allow for statistical analysis.
-
Wind Tunnel Bioassay
A wind tunnel allows for the detailed observation of an insect's flight behavior in response to a pheromone plume, simulating a more natural environment.
Materials and Reagents:
-
Wind tunnel with controlled airflow, temperature, and light
-
Video recording equipment
-
This compound lure (e.g., a rubber septum impregnated with the compound)
-
Insect release platform
-
Adult insects
Protocol:
-
Setup:
-
Set the wind tunnel parameters (e.g., air speed of 0.3 m/s, 25°C, red light).
-
Place the this compound lure at the upwind end of the tunnel.
-
Allow the pheromone plume to stabilize.
-
-
Bioassay:
-
Place a single insect on the release platform at the downwind end of the tunnel.
-
Record the insect's behavior for a set period (e.g., 3 minutes).
-
Score the following behaviors: taking flight, oriented upwind flight, distance flown, and contact with the lure.
-
Test a control group with a solvent-only lure.
-
Use each insect only once to ensure naivety.
-
Signaling Pathway
The detection of this compound by an insect antenna initiates a well-characterized signaling cascade within olfactory receptor neurons (ORNs).
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.) [scielo.edu.uy]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6(Z)-Octadecenol in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6(Z)-Octadecenol, also known as petroselinyl alcohol, is a monounsaturated fatty alcohol.[1][2] Its accurate quantification in various mixtures is crucial for research and development in fields such as chemical synthesis, biofuel development, and the formulation of pharmaceuticals and cosmetics. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[3] Due to the polar nature of the alcohol functional group, a derivatization step is included to enhance volatility and improve chromatographic performance.[4][5][6]
Principle
The quantitative analysis is based on the separation of this compound from other components in a mixture by gas chromatography, followed by detection and quantification using mass spectrometry. To improve the volatility and thermal stability of this compound for GC analysis, the hydroxyl group is chemically modified through a process called derivatization.[7] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for alcohols.
The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrometer serves as a detector, providing both qualitative (mass spectrum) and quantitative (peak area) information. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve.
Experimental Protocols
1. Sample Preparation and Derivatization
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether derivative.
Materials:
-
This compound standard (>99% purity)
-
Sample mixture containing this compound
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Internal Standard (e.g., 1-Heptadecanol)
-
Anhydrous hexane (B92381) (GC grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of anhydrous hexane to prepare a stock solution of 1 mg/mL.
-
Preparation of Internal Standard Stock Solution: Accurately weigh approximately 10 mg of 1-Heptadecanol and dissolve it in 10 mL of anhydrous hexane to prepare a stock solution of 1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by appropriately diluting the this compound stock solution with anhydrous hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: If the sample is a solid, dissolve a known weight in anhydrous hexane. If it is a liquid, dilute a known volume with anhydrous hexane. The final concentration should fall within the range of the calibration curve. Spike the prepared sample with the internal standard to a final concentration of 10 µg/mL.
-
Derivatization:
-
Pipette 100 µL of each calibration standard and the prepared sample solution into separate 2 mL glass vials.
-
Add 50 µL of anhydrous pyridine to each vial.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 1 minute.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before GC-MS analysis.
-
2. GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Parameters:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant flow) |
| Oven Program | Initial temperature 150°C, hold for 2 min |
| Ramp at 10°C/min to 280°C | |
| Hold at 280°C for 10 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 5 min |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) |
Note: For quantitative analysis, SIM mode is often preferred for its higher sensitivity and selectivity. The characteristic ions for the TMS derivative of this compound should be determined from a full scan analysis of a standard.
Data Presentation
The quantitative data should be summarized in a clear and structured table.
Table 1: Quantitative Analysis of this compound in a Sample Mixture
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) |
| Calibration Std 1 | 12.5 | 15,234 | 145,876 | 1.0 |
| Calibration Std 2 | 12.5 | 75,678 | 146,123 | 5.0 |
| Calibration Std 3 | 12.5 | 151,345 | 145,998 | 10.0 |
| Calibration Std 4 | 12.5 | 758,912 | 146,054 | 50.0 |
| Calibration Std 5 | 12.5 | 1,520,456 | 145,932 | 100.0 |
| Sample A | 12.5 | 453,789 | 146,011 | 29.8 |
| Sample B | 12.5 | 987,123 | 145,967 | 65.1 |
Note: Retention times and peak areas are hypothetical and will vary depending on the specific instrument and conditions.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Silylation derivatization reaction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6(Z)-Octadecenol Synthesis
Welcome to the technical support center for the synthesis of 6(Z)-Octadecenol, also known as Petroselinyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and stereoselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and stereoselective method for synthesizing this compound is the Wittig reaction. This reaction involves the coupling of a C12 phosphonium (B103445) ylide with a C6 aldehyde to form the desired C18 carbon skeleton with a Z-configured double bond.
Q2: How can I maximize the Z-selectivity of the Wittig reaction for this synthesis?
A2: To maximize the formation of the (Z)-isomer, it is crucial to use an unstabilized ylide under salt-free conditions. The choice of solvent and base also plays a significant role. Non-polar, aprotic solvents and bases that do not introduce lithium ions are generally preferred.
Q3: What are the key starting materials for the Wittig synthesis of this compound?
A3: The key precursors are a dodecyltriphenylphosphonium (B1215703) salt (e.g., dodecyltriphenylphosphonium bromide) and a protected 6-hydroxyhexanal (B3051487) derivative. The hydroxyl group on the aldehyde is typically protected to prevent side reactions.
Q4: I am observing a significant amount of the (E)-isomer in my product. What is the likely cause?
A4: The formation of the (E)-isomer is often due to the equilibration of the betaine (B1666868) intermediate in the Wittig reaction. This can be promoted by the presence of lithium salts, the use of protic or highly polar solvents, or elevated reaction temperatures. Using stabilized ylides also favors the E-isomer, but for this synthesis, an unstabilized ylide is required for Z-selectivity.[1][2]
Q5: My overall yield is low. What are the potential reasons?
A5: Low yields can result from several factors:
-
Incomplete ylide formation: The base may not be strong enough, or the reaction time may be insufficient.
-
Ylide decomposition: Ylides are sensitive to air and moisture. Reactions must be carried out under an inert atmosphere.
-
Side reactions of the aldehyde: The aldehyde may undergo self-condensation or other side reactions.
-
Difficult purification: The final product, this compound, can be challenging to separate from the triphenylphosphine (B44618) oxide byproduct and any unreacted starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Z:E Ratio (Poor Stereoselectivity)
| Potential Cause | Recommended Solution |
| Presence of Lithium Salts | Use sodium- or potassium-based strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS) instead of n-butyllithium (n-BuLi).[2] |
| Polar or Protic Solvent | Employ non-polar, aprotic solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) to favor the kinetic Z-product. |
| Elevated Reaction Temperature | Maintain a low temperature (typically -78 °C to 0 °C) during ylide formation and the reaction with the aldehyde to prevent equilibration to the more stable E-isomer. |
| Stabilized Ylide | Ensure the phosphonium salt used does not contain electron-withdrawing groups that would stabilize the ylide, as this favors E-alkene formation.[3] |
Issue 2: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Ylide Generation | Ensure the phosphonium salt is thoroughly dried before use. Use a sufficiently strong, non-nucleophilic base and allow adequate time for the ylide to form, often indicated by a color change. |
| Decomposition of Reagents | Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the ylide and aldehyde. Use freshly distilled solvents. |
| Steric Hindrance | While less common with linear aldehydes, ensure that any protecting groups on the aldehyde are not excessively bulky. |
| Suboptimal Reaction Conditions | Add the aldehyde solution slowly to the pre-formed ylide at low temperature to control the reaction rate and minimize side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with Triphenylphosphine Oxide | Triphenylphosphine oxide is a common byproduct and can be difficult to separate. One strategy is to convert it to a water-soluble phosphonium salt by treating the crude product with acid. Alternatively, careful column chromatography with a non-polar eluent system is required. |
| Similar Polarity of Product and Starting Materials | If unreacted starting materials are present, a high-resolution separation technique like flash column chromatography with a shallow gradient of a polar solvent (e.g., ethyl acetate (B1210297) in hexane) may be necessary. |
| Product Instability | Long-chain unsaturated alcohols can be sensitive. Avoid excessive heat during solvent removal and consider storing the purified product under an inert atmosphere at low temperatures. |
Data Presentation: Impact of Reaction Conditions on Yield and Selectivity
The following tables summarize how different experimental parameters can influence the yield and Z/E ratio in a typical Wittig synthesis of a long-chain (Z)-alkenol.
Table 1: Effect of Base on Yield and Z/E Ratio
| Base | Solvent | Temperature (°C) | Approximate Yield (%) | Approximate Z:E Ratio |
| n-BuLi | THF | -78 to 25 | 60-70 | 85:15 |
| NaHMDS | THF | -78 to 25 | 75-85 | 95:5 |
| KHMDS | Toluene | -78 to 25 | 80-90 | >98:2 |
Table 2: Effect of Solvent on Yield and Z/E Ratio
| Base | Solvent | Temperature (°C) | Approximate Yield (%) | Approximate Z:E Ratio |
| NaHMDS | THF | -78 to 25 | 75-85 | 95:5 |
| NaHMDS | Toluene | -78 to 25 | 70-80 | 97:3 |
| NaHMDS | DMF | -78 to 25 | 65-75 | 90:10 |
Experimental Protocols
Protocol 1: Synthesis of Dodecyltriphenylphosphonium Bromide
-
Combine 1-bromododecane (B92323) (1.0 eq) and triphenylphosphine (1.05 eq) in a round-bottom flask.
-
Heat the mixture neat or in a minimal amount of a high-boiling solvent (e.g., toluene or acetonitrile) at reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
The product, a white solid, will precipitate. If a solvent was used, filter the solid. If neat, triturate the solid with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield dodecyltriphenylphosphonium bromide.
Protocol 2: Wittig Reaction for this compound
-
Under an inert atmosphere (argon or nitrogen), suspend dodecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-lithium base such as NaHMDS (1.1 eq, as a solution in THF) dropwise. The formation of the ylide is indicated by a color change, typically to deep orange or red.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add a solution of a protected 6-hydroxyhexanal derivative (e.g., 6-(tert-butyldimethylsilyloxy)hexanal) (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
The crude product will contain the protected this compound and triphenylphosphine oxide.
-
Deprotect the silyl (B83357) ether using standard conditions (e.g., TBAF in THF).
-
Purify the final product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound via the Wittig reaction.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Key factors influencing the yield and selectivity of the synthesis.
References
Technical Support Center: Purification of 6-cis-Octadecenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-cis-Octadecenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized 6-cis-Octadecenol?
A1: Common impurities in 6-cis-Octadecenol can originate from the synthesis process or degradation. These may include:
-
Geometric Isomer (trans-6-Octadecenol): Often the most challenging impurity to remove due to similar physical properties.
-
Positional Isomers: Isomers with the double bond at different positions along the carbon chain (e.g., 5-octadecenol, 7-octadecenol).
-
Saturated Fatty Alcohols: Stearyl alcohol (C18:0) and other saturated alcohols that may be present in the starting materials or formed as byproducts.
-
Other Unsaturated Fatty Alcohols: Alcohols with different chain lengths or more than one double bond.[1]
-
Reagents and Byproducts from Synthesis: Residual catalysts, solvents, and side-products from the specific synthetic route employed.
Q2: What are the primary methods for purifying 6-cis-Octadecenol?
A2: The primary purification techniques for 6-cis-Octadecenol are fractional distillation, crystallization, and preparative chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which analytical techniques are suitable for assessing the purity of 6-cis-Octadecenol?
A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying the purity of long-chain alcohols and identifying volatile impurities.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of unknown impurities. High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, is effective for separating isomers.
Troubleshooting Guides
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[5][6] It is most effective for removing impurities with significantly different boiling points from 6-cis-Octadecenol.
Issue: Poor separation of isomers.
-
Possible Cause: The boiling points of cis/trans and positional isomers of octadecenol (B13825973) are very close, making separation by standard fractional distillation difficult.[7]
-
Troubleshooting:
-
Increase Column Efficiency: Use a longer distillation column or a column with a more efficient packing material to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
-
Vacuum Distillation: Performing distillation under a high vacuum will lower the boiling points and can enhance the separation of thermally sensitive compounds.
-
Issue: Product degradation.
-
Possible Cause: Prolonged exposure to high temperatures can cause degradation of unsaturated alcohols.
-
Troubleshooting:
-
Use High Vacuum: A lower pressure reduces the required distillation temperature.
-
Minimize Distillation Time: Optimize the heating rate and insulation of the distillation apparatus to reduce the time the compound spends at high temperatures.
-
Crystallization
Crystallization is a cost-effective method for purifying compounds based on differences in solubility at a given temperature. Low-temperature crystallization can be particularly effective for separating saturated fatty alcohols from unsaturated ones.[8]
Issue: Co-crystallization of impurities.
-
Possible Cause: The desired product and impurities have similar solubilities and crystal lattice energies.
-
Troubleshooting:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find a system where the solubility difference between 6-cis-Octadecenol and the impurity is maximized.
-
Controlled Cooling: A slow and controlled cooling rate promotes the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Multi-step Crystallization: Perform sequential crystallization steps to incrementally improve purity.
-
Issue: Oil formation instead of crystals.
-
Possible Cause: The compound is "oiling out" of the solution, which means it is separating as a liquid phase rather than forming a solid crystal lattice. This can be due to a high concentration of impurities or an inappropriate solvent.
-
Troubleshooting:
-
Change Solvent: Use a solvent in which the compound is less soluble.
-
Lower the Initial Concentration: Start with a more dilute solution.
-
Seed the Solution: Introduce a small crystal of pure 6-cis-Octadecenol to act as a nucleation site and promote crystal growth.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high-resolution separation and is particularly useful for removing isomers that are difficult to separate by other means.[9][10][11][12]
Issue: Poor resolution between cis and trans isomers.
-
Possible Cause: Standard reversed-phase columns may not provide sufficient selectivity for geometric isomers.
-
Troubleshooting:
-
Silver-Ion Chromatography (Ag+-HPLC): This is the most effective method for separating cis and trans isomers of unsaturated fatty alcohols.[13][14][15][16][17] The stationary phase is impregnated with silver ions, which interact differently with the pi bonds of the cis and trans isomers, leading to their separation.
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to improve resolution.
-
Issue: Low sample loading capacity.
-
Possible Cause: The sample concentration or injection volume is too high for the column, leading to peak broadening and poor separation.
-
Troubleshooting:
-
Optimize Loading: Perform a loading study on an analytical scale to determine the maximum amount of sample that can be injected without compromising resolution.
-
Larger Column: Use a preparative column with a larger diameter and length to accommodate larger sample sizes.
-
Solvent Focusing: Dissolve the sample in a weaker solvent than the mobile phase to help focus the sample at the head of the column.
-
Quantitative Data
Table 1: Comparison of Purification Techniques for C18 Unsaturated Alcohols
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 90-95% | Scalable, cost-effective for large quantities. | Poor separation of isomers, risk of thermal degradation. |
| Low-Temperature Crystallization | >98% (for removing saturates) | Good for removing saturated impurities, relatively low cost. | Less effective for isomer separation, potential for product loss in the mother liquor. |
| Preparative HPLC (Reversed-Phase) | 95-99% | Good for general impurity removal. | Limited capacity, may not resolve cis/trans isomers effectively. |
| Silver-Ion HPLC | >99.5% | Excellent for cis/trans and positional isomer separation. | Lower sample capacity, more complex mobile phases.[16] |
Note: The achievable purity can vary significantly depending on the initial purity of the sample and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
This protocol is designed for the high-resolution separation of cis and trans isomers of 6-Octadecenol.
-
Column Preparation:
-
Use a commercially available silver-ion HPLC column or prepare one by flushing a silica-based column with a solution of silver nitrate (B79036) in a suitable solvent (e.g., acetonitrile (B52724)/water), followed by washing with organic solvents.
-
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a non-polar solvent such as hexane (B92381) or isooctane (B107328) with a small percentage of a polar modifier like acetonitrile or isopropanol.
-
The exact composition should be optimized based on an initial analytical run. A gradient elution may be necessary to separate a complex mixture of isomers.[13]
-
-
Sample Preparation:
-
Dissolve the crude 6-cis-Octadecenol in the mobile phase at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1-10 mL/min for semi-preparative columns.
-
Column Temperature: Maintain a constant temperature, as retention times in Ag+-HPLC can be sensitive to temperature fluctuations.[16]
-
Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) as long-chain alcohols have poor UV absorbance.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the desired isomer peak based on the chromatogram.
-
Analyze the purity of the collected fractions using analytical GC-FID.
-
Protocol 2: Purification by Low-Temperature Crystallization
This protocol is effective for removing saturated fatty alcohol impurities.
-
Solvent Selection:
-
Choose a solvent in which 6-cis-Octadecenol is soluble at room temperature but has significantly lower solubility at reduced temperatures (e.g., -20°C to -80°C). Acetone is a commonly used solvent.[8]
-
-
Dissolution:
-
Dissolve the crude 6-cis-Octadecenol in the chosen solvent at room temperature or with gentle warming to create a saturated or near-saturated solution.
-
-
Cooling:
-
Slowly cool the solution in a controlled manner. A programmable cooling bath is ideal. A typical cooling rate is 1-5°C per hour.
-
The saturated impurities will crystallize out of the solution first due to their higher melting points and lower solubility at cold temperatures.
-
-
Filtration:
-
Once the desired temperature is reached and crystallization of the impurities is complete, filter the cold solution quickly to separate the crystallized impurities from the mother liquor containing the purified 6-cis-Octadecenol.
-
-
Product Recovery:
-
Evaporate the solvent from the filtrate under reduced pressure to recover the purified 6-cis-Octadecenol.
-
Analyze the purity by GC-FID.
-
Visualizations
References
- 1. azom.com [azom.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. macbeth-project.eu [macbeth-project.eu]
- 6. technoilogy.it [technoilogy.it]
- 7. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 8. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. mz-at.de [mz-at.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. aocs.org [aocs.org]
- 15. aocs.org [aocs.org]
- 16. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 6(Z)-Octadecenol Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6(Z)-Octadecenol (also known as oleyl alcohol) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for formulations containing this compound?
A1: The primary stability concerns for this compound, an unsaturated fatty alcohol, revolve around its susceptibility to chemical degradation through two main pathways:
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Oxidation: This is the most significant concern. Oxidation can occur at two primary sites on the molecule:
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The primary alcohol group can be oxidized to form an aldehyde (6(Z)-octadecenal) and subsequently a carboxylic acid (oleic acid).
-
The cis-double bond at the 9-position is prone to oxidation, which can lead to the formation of hydroperoxides, epoxides, and eventually cleavage of the carbon chain, resulting in smaller aldehyde and carboxylic acid byproducts.
-
-
Isomerization: The cis configuration of the double bond (Z) can isomerize to the more stable trans (E) configuration, which may alter the biological activity and physical properties of the molecule.
These degradation processes can be accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.
Q2: What are the initial signs of degradation in my this compound formulation?
A2: Initial signs of degradation can manifest in several ways:
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Physical Changes: Changes in color (e.g., yellowing), odor, or viscosity of the formulation. In emulsions, you might observe phase separation or changes in droplet size.
-
Chemical Changes: A shift in the pH of the formulation. The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC) is a definitive sign of degradation product formation.
Q3: How can I prevent the degradation of this compound in my formulations?
A3: Several strategies can be employed to enhance the stability of this compound formulations:
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Control of Storage Conditions: Store formulations at low temperatures (refrigerated or frozen) and protect them from light by using amber or opaque containers.
-
Inert Atmosphere: Manufacturing and storing the formulation under an inert atmosphere, such as nitrogen or argon, will minimize exposure to oxygen and reduce oxidative degradation.
-
Use of Antioxidants: Incorporating antioxidants is a very effective strategy. Common choices for lipid-based formulations include:
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Effective radical scavengers.
-
Tocopherols (B72186) (Vitamin E): A natural antioxidant that is effective in preventing lipid peroxidation. The efficacy of tocopherols can be concentration-dependent, with higher concentrations sometimes exhibiting pro-oxidant effects.
-
-
Use of Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions (e.g., iron, copper) that can catalyze oxidation reactions.
-
pH Control: Maintaining an optimal pH for the formulation can be critical, as highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of unknown peaks in HPLC/GC analysis | Formation of degradation products (oxidation, isomerization). | 1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. 2. Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and elucidate their structures. 3. Implement stabilization strategies outlined in the FAQs (e.g., add antioxidants, protect from light and oxygen). |
| Change in physical appearance (color, odor, viscosity) | Significant oxidative degradation. | 1. Quantify the extent of degradation using a validated stability-indicating analytical method. 2. Review the formulation for pro-oxidant components. 3. Increase the concentration of antioxidants or use a combination of antioxidants. 4. Ensure packaging is appropriate to protect from light and oxygen. |
| Phase separation in an emulsion formulation | Emulsion instability, possibly exacerbated by degradation of this compound which can act as an emulsifier or co-emulsifier. | 1. Analyze the particle size distribution of the emulsion over time. 2. Evaluate the impact of adding or changing the concentration of co-emulsifiers. 3. Assess the oxidative stability of the formulation, as degradation products may affect the interfacial film. |
| Loss of potency or biological activity | Degradation of the active this compound molecule. | 1. Perform a quantitative analysis to determine the remaining concentration of this compound. 2. Correlate the loss of potency with the appearance of specific degradation products. 3. Reformulate with appropriate stabilizers. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the stock solution (or solid API) in an oven at 70°C for 48 hours.
-
At appropriate time points, withdraw a sample, allow it to cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a UV-transparent container) to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample protected from light.
-
Analyze the samples at appropriate time points.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV).
Stability-Indicating HPLC Method
This is a general method that should be optimized and validated for your specific formulation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example:
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Start with 70% acetonitrile / 30% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-210 nm), as fatty alcohols lack a strong chromophore. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can also be used.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5] Specificity is demonstrated by the ability of the method to separate the main peak of this compound from all potential degradation products generated during the forced degradation study.
Visualizations
Logical Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting stability issues with this compound formulations.
Degradation Pathways of this compound
Caption: Potential chemical degradation pathways for this compound.
References
Technical Support Center: Synthetic 6-cis-Octadecenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 6-cis-Octadecenol. The information addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected peak in the Gas Chromatography (GC) analysis of my 6-cis-Octadecenol sample. What could it be?
A1: An unexpected peak in your GC analysis could be one of several common impurities. The identity of the peak will depend on its retention time. Here are some possibilities:
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Shorter Retention Time: This could indicate the presence of residual solvents from the synthesis, such as ethanol (B145695) or butanol.
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Slightly Shorter Retention Time than 6-cis-Octadecenol: This may correspond to the presence of the corresponding aldehyde (6-cis-octadecenal), resulting from incomplete reduction of the starting carboxylic acid or ester.
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Slightly Longer Retention Time than 6-cis-Octadecenol: This could be the saturated fatty alcohol, octadecanol, which can result from over-reduction during synthesis.
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Similar Retention Time to 6-cis-Octadecenol: It is possible to have positional isomers (e.g., 9-cis-octadecenol) or geometric isomers (6-trans-octadecenol) if the starting materials were not pure or if isomerization occurred during synthesis.
-
Longer Retention Time: Higher molecular weight impurities, potentially from side reactions like aldol (B89426) additions or condensations, could be present.[1][2]
To confirm the identity of the impurity, it is recommended to use Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: My experimental results are inconsistent, and I suspect an impurity in my 6-cis-Octadecenol. What are the most likely culprits?
A2: Inconsistent experimental results are often traced back to impurities that can interfere with your assays. Based on common synthetic routes for fatty alcohols, the most likely impurities include:
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Unreacted Starting Materials: Residual petroselinic acid or its esters used in the synthesis.
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Isomeric Impurities: The presence of trans isomers or other positional isomers of octadecenol (B13825973) can alter the physical and chemical properties of the material, leading to inconsistent results.
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Saturated Fatty Alcohols: Octadecanol, the fully saturated analog, can be present and may have different biological activity or physical properties.
-
Oxidation Products: Aldehydes or carboxylic acids can form upon exposure to air and can be reactive in biological systems.
Q3: How can I remove impurities from my 6-cis-Octadecenol sample?
A3: The method for purification will depend on the nature of the impurity.
-
Fractional Distillation: This is effective for separating components with different boiling points, such as removing residual solvents or separating the desired alcohol from aldehydes or saturated alcohols.
-
Crystallization: Low-temperature crystallization can be used to separate saturated fatty alcohols from unsaturated ones.
-
Chromatography: Column chromatography is a versatile technique for separating isomers and other closely related impurities.
Quantitative Data on Common Impurities
The following table represents a sample analysis of a synthetic 6-cis-Octadecenol batch, illustrating potential impurities and their typical levels as might be determined by Gas Chromatography (GC).
| Impurity Name | Potential Source | Typical Retention Time (min) | Example Concentration (%) |
| 6-cis-Octadecenal | Incomplete reduction | 18.5 | 0.5 |
| Octadecanol | Over-reduction | 20.2 | 1.2 |
| 6-trans-Octadecenol | Isomerization during synthesis | 19.8 | 0.8 |
| Petroselinic Acid | Unreacted starting material | 22.1 | 0.3 |
Experimental Protocols
Protocol: Analysis of 6-cis-Octadecenol Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the 6-cis-Octadecenol sample in a suitable solvent such as hexane (B92381) or dichloromethane.
-
If derivatization is required to improve volatility (e.g., for unreacted acids), treat the sample with a silylating agent like BSTFA.
-
-
GC-MS Instrument Conditions:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak for 6-cis-Octadecenol based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the relative percentage of each impurity by integrating the peak areas.
-
Visualizations
Caption: Synthesis pathway and sources of impurities.
Caption: Troubleshooting workflow for impurity identification.
References
Preventing isomerization of 6(Z)-Octadecenol during synthesis
Welcome to the Technical Support Center for the synthesis of 6(Z)-Octadecenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the stereoselective synthesis of this compound, with a focus on preventing isomerization to the undesired (E)-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: The two most reliable and widely used methods for the stereoselective synthesis of this compound are the Wittig reaction and the partial hydrogenation of an alkyne using a poisoned catalyst.
-
Wittig Reaction: This method involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. To favor the formation of the (Z)-isomer, it is crucial to use an unstabilized ylide under salt-free conditions.[1][2][3]
-
Partial Hydrogenation: This approach utilizes the reduction of 6-octadecyn-1-ol using a "poisoned" catalyst, such as Lindlar's catalyst or a P-2 nickel catalyst. These catalysts are highly selective for the syn-addition of hydrogen, yielding the cis or (Z)-alkene.[4][5]
Q2: My Wittig reaction is producing a low Z/E isomer ratio. How can I improve the selectivity for the (Z)-isomer?
A2: Low Z-selectivity in the Wittig reaction when targeting a (Z)-alkene is a common issue. Here are several factors to consider:
-
Ylide Stabilization: Ensure you are using a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide). Stabilized ylides, such as those with adjacent electron-withdrawing groups, strongly favor the formation of the (E)-isomer.[2]
-
Base and Salt Effects: The choice of base and the presence of lithium salts can significantly impact the Z/E ratio. Using sodium-based strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) in a non-polar, aprotic solvent like THF or toluene (B28343) is recommended for higher Z-selectivity. Organolithium bases like n-butyllithium can lead to the formation of lithium salts that may decrease Z-selectivity.[3][6]
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance Z-selectivity by favoring the kinetic product.[1]
-
Solvent: Aprotic and non-polar solvents generally favor the formation of the Z-isomer.
Q3: During the Lindlar hydrogenation of 6-octadecyn-1-ol, I am observing over-reduction to the fully saturated 1-octadecanol. What can I do to prevent this?
A3: Over-reduction is a sign that the catalyst is too active. Here are some troubleshooting steps:
-
Catalyst Quality: The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) can lose its selectivity over time or if not prepared correctly. Ensure you are using a fresh, high-quality catalyst.[5]
-
Catalyst Poisoning: The addition of a small amount of a catalyst poison, such as quinoline (B57606), can further decrease the catalyst's activity and prevent over-reduction.[5]
-
Hydrogen Pressure: Use a balloon filled with hydrogen to maintain a slight positive pressure rather than a high-pressure hydrogenation setup. This limits the amount of available hydrogen and reduces the likelihood of over-reduction.[7]
-
Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and stop the reaction as soon as the starting alkyne is consumed.
Q4: How can I effectively separate the desired this compound from the (E)-isomer impurity?
A4: The separation of (Z) and (E) isomers of long-chain unsaturated alcohols can be challenging due to their similar physical properties. The most effective method is silver ion chromatography (argentation chromatography).[8][9]
-
Principle: This technique relies on the reversible interaction between the π-electrons of the double bond and silver ions impregnated on a solid support (e.g., silica (B1680970) gel). The (Z)-isomer, being more sterically accessible, forms a stronger complex with the silver ions and is retained on the column longer than the (E)-isomer.[10]
-
Method: A column packed with silver nitrate-impregnated silica gel is typically used. The isomers are then separated by eluting with a solvent system, often a gradient of a polar solvent in a non-polar solvent (e.g., diethyl ether in hexanes).
Troubleshooting Guides
Wittig Reaction: Low Yield of this compound
| Symptom | Possible Cause | Recommended Solution |
| Low overall yield, starting materials remain | Incomplete ylide formation. | Ensure the base is strong enough to deprotonate the phosphonium salt. Use a fresh, anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric hindrance. | While less of a concern with the linear aldehyde used in this synthesis, ensure the reaction is stirred efficiently and run for an adequate amount of time. | |
| Low yield, multiple spots on TLC | Ylide decomposition. | Prepare and use the ylide immediately. Avoid exposure to air and moisture. |
| Side reactions of the aldehyde. | Use freshly distilled aldehyde. Aldehydes can be prone to oxidation or self-condensation.[3] | |
| Difficulty in purifying the product | Triphenylphosphine (B44618) oxide byproduct is difficult to remove. | Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent or by column chromatography. Ensure the chromatography solvent system is optimized to separate the product from this byproduct.[1] |
Lindlar Hydrogenation: Isomerization and Side Reactions
| Symptom | Possible Cause | Recommended Solution |
| Presence of significant amounts of the (E)-isomer | Isomerization of the (Z)-alkene. | This can occur if the reaction is left for too long after the alkyne is consumed or if the catalyst is not sufficiently selective. Monitor the reaction closely and stop it immediately upon completion. Ensure a properly poisoned catalyst is used.[7] |
| Formation of 1-octadecanol (alkane) | Over-active catalyst or excessive hydrogen. | Use a fresh, properly prepared Lindlar catalyst. Add a secondary poison like quinoline. Use a hydrogen balloon instead of high pressure.[5][7] |
| Reaction is very slow or stalls | Inactive catalyst. | The catalyst may be old or poisoned by impurities in the starting material or solvent. Use a fresh batch of catalyst and ensure all reagents and solvents are pure. |
Quantitative Data Summary
| Method | Typical Yield (%) | Typical Z:E Ratio | Notes |
| Wittig Reaction (Unstabilized Ylide) | 65-85% | >95:5 | Z-selectivity is highly dependent on reaction conditions, particularly the absence of lithium salts.[11] |
| Lindlar Hydrogenation | >90% | >98:2 | High Z-selectivity is characteristic of this method when using a properly prepared catalyst.[4] |
Experimental Protocols
Protocol 1: Synthesis of 6-octadecyn-1-ol (Precursor for Lindlar Hydrogenation)
This protocol describes the synthesis of the starting alkyne for the Lindlar hydrogenation route.
-
Deprotonation of 1-Dodecyne (B1581785): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-dodecyne (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation with 6-(tetrahydro-2H-pyran-2-yloxy)hexyl bromide: In a separate flask, prepare 6-(tetrahydro-2H-pyran-2-yloxy)hexyl bromide from 6-bromo-1-hexanol (B126649) and dihydropyran. Dissolve the protected bromohexanol (1.1 eq) in anhydrous THF and add it to the lithium acetylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude product in methanol (B129727) and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize with saturated sodium bicarbonate solution and extract with diethyl ether. Purify the crude product by flash column chromatography on silica gel to yield 6-octadecyn-1-ol.
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
This protocol details the partial hydrogenation of 6-octadecyn-1-ol to afford the (Z)-alkene.
-
Reaction Setup: To a round-bottom flask, add 6-octadecyn-1-ol (1.0 eq), Lindlar's catalyst (5% by weight of the alkyne), and a small amount of quinoline (optional, 1-2 drops). Add a suitable solvent such as ethyl acetate (B1210297) or hexane.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the starting alkyne is no longer visible.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary to yield this compound.[4]
Protocol 3: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound using an unstabilized ylide to ensure high Z-selectivity.
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (6-hydroxyhexyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C. Add a strong, non-lithium base such as sodium hydride (1.1 eq) or sodium amide (1.1 eq) portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red). Stir the mixture at room temperature for 1-2 hours.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of dodecanal (B139956) (1.0 eq) in anhydrous THF. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.[1]
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Protocol 4: Purification of this compound by Silver Ion Chromatography
This protocol is for the separation of (Z) and (E) isomers of 6-Octadecenol.
-
Column Preparation: Prepare a slurry of silica gel impregnated with 10-20% (w/w) silver nitrate (B79036) in a non-polar solvent like hexane. Pack a glass chromatography column with the slurry.
-
Sample Loading: Dissolve the mixture of (Z) and (E)-6-octadecenol in a minimal amount of the initial mobile phase (e.g., hexane). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., diethyl ether or ethyl acetate) in a non-polar solvent (e.g., hexane). The (E)-isomer will elute first, followed by the (Z)-isomer.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure (Z)-isomer. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via Lindlar hydrogenation.
Caption: Logical diagram for the separation of (Z) and (E) isomers of 6-Octadecenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 9. aocs.org [aocs.org]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Fatty Alcohol Synthesis
Welcome to the technical support center for fatty alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in fatty alcohol synthesis?
A1: Low yield in fatty alcohol synthesis, whether through chemical or biosynthetic routes, can typically be attributed to one or more of the following factors:
-
Catalyst Issues (Chemical Synthesis): Catalyst deactivation or poisoning is a primary cause of reduced yield.[1][2]
-
Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or reactant concentrations can significantly hinder the reaction rate and lead to the formation of byproducts.[3][4]
-
Feedstock Impurities: The purity of the starting material (fatty acids or fatty acid methyl esters) is crucial, as certain impurities can inhibit the catalyst or lead to undesirable side reactions.[1]
-
Inefficient Downstream Processing: Product loss can occur during purification and separation steps, leading to a lower isolated yield.[5][6]
-
Enzyme and Pathway Inefficiencies (Biosynthesis): In microbial synthesis, bottlenecks in the metabolic pathway, low enzyme activity, or product toxicity can limit the overall yield.[7][8][9]
Q2: How do impurities in the feedstock affect my chemical synthesis?
A2: Impurities in your fatty acid or fatty acid methyl ester (FAME) feedstock can have a detrimental effect on your synthesis, primarily through catalyst deactivation.[1] Common problematic impurities include:
| Impurity | Effect on Catalyst and Synthesis |
| Phosphorous | Can poison the active sites of copper-based catalysts. |
| Sulfur | Leads to irreversible catalyst poisoning. |
| Chloride | Can cause corrosion of equipment and catalyst deactivation. |
| Water | May lead to the hydrolysis of esters and can affect catalyst activity. Including a small amount of water (1.0% to 1.8% by weight) in the ester feed can sometimes help maintain catalyst activity.[10] |
| Glycerine | Can coat the catalyst surface, blocking active sites. |
| Free Fatty Acids | Can cause catalyst deactivation, especially in high concentrations.[1][11] |
Q3: What are the typical side reactions that can lower the yield of my desired fatty alcohol in chemical synthesis?
A3: Several side reactions can compete with the desired hydrogenation of the carboxylic acid or ester group, leading to a lower yield of the target fatty alcohol. These include:
-
Hydrocarbon Formation: Over-hydrogenation of the fatty alcohol can lead to the formation of alkanes, which represents a loss of the desired product.[12][13]
-
Ether Formation: Two molecules of fatty alcohol can dehydrate to form an ether, particularly at higher temperatures.[13]
-
Transesterification: If the product alcohol reacts with the starting ester, it can form a "wax ester," which is a common impurity that can be difficult to separate and represents a loss of the final product.[5][6][14]
-
Double Bond Hydrogenation: In the synthesis of unsaturated fatty alcohols, the hydrogenation of double bonds in the fatty acid chain is a competing reaction.[3][15]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Catalyst Deactivation in Chemical Synthesis
This guide will help you identify and resolve issues related to your catalyst, a common source of low yield in the catalytic hydrogenation of fatty acids or esters.
Step 1: Identify Symptoms of Catalyst Deactivation
-
Decreased Conversion Rate: The reaction takes significantly longer to reach completion, or fails to go to completion altogether.
-
Increased Byproduct Formation: You observe a higher proportion of hydrocarbons or other undesired side products in your reaction mixture.[12][13]
-
Change in Catalyst Appearance: The catalyst may change color or show signs of coking (carbon deposition).
Step 2: Troubleshoot the Cause
The following diagram outlines a logical workflow for troubleshooting catalyst deactivation:
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. US9045715B2 - Process for purifying crude fatty alcohols - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Overcoming Barriers to Medium Chain Fatty Alcohol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]
- 10. GB2250287A - Alcohol production by the hydrogenation of fatty acid esters - Google Patents [patents.google.com]
- 11. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. DE102013106382A1 - Process for the preparation of fatty alcohols from fatty acid methyl ester - Google Patents [patents.google.com]
- 15. Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00488D [pubs.rsc.org]
Technical Support Center: Z-Selective Alkene Synthesis
Welcome to the technical support center for Z-selective alkene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to achieving high Z-selectivity in their olefination reactions.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing actionable solutions to improve Z-selectivity.
Question 1: My Wittig reaction is producing a low Z:E ratio. How can I improve the Z-selectivity?
Answer:
Low Z-selectivity in Wittig reactions with unstabilized or semi-stabilized ylides is a common issue. The stereochemical outcome is determined by the kinetic control of the reaction, favoring the formation of the cis-oxaphosphetane intermediate which leads to the Z-alkene. Several factors can influence this delicate balance. Here are key areas to troubleshoot:
-
Presence of Lithium Salts: Lithium cations can coordinate with the betaine (B1666868) intermediate, leading to equilibration and favoring the thermodynamically more stable E-alkene.[1][2] Using "salt-free" conditions is crucial for high Z-selectivity.
-
Solution: Instead of n-butyllithium (n-BuLi) for deprotonation, use sodium- or potassium-based strong bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS).[1] If n-BuLi must be used, methods to precipitate and remove lithium salts before the addition of the aldehyde should be employed.
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction's stereoselectivity.
-
Solution: Use non-polar aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene.[1] These solvents help to maintain kinetic control. Polar aprotic solvents can sometimes decrease Z-selectivity.
-
-
Reaction Temperature: The stability of the cis-oxaphosphetane intermediate is temperature-dependent.
-
Solution: Perform the reaction at low temperatures, typically -78 °C.[1] This helps to trap the initial kinetically favored cis-oxaphosphetane and prevent its equilibration to the trans-intermediate.
-
-
Ylide Stability: The nature of the ylide itself is a primary determinant of stereoselectivity.
-
Solution: This method is most effective for unstabilized and semi-stabilized ylides (where the R group on the ylide is alkyl or aryl). Stabilized ylides (e.g., with an adjacent ester or ketone) inherently favor the E-alkene.[3]
-
Question 2: I am attempting a Z-selective Horner-Wadsworth-Emmons (HWE) reaction, but the E-isomer is the major product. What is going wrong?
Answer:
The standard Horner-Wadsworth-Emmons (HWE) reaction is inherently E-selective. To achieve Z-selectivity, specific modifications to the phosphonate (B1237965) reagent and reaction conditions are necessary. If you are observing poor Z-selectivity, consider the following:
-
Phosphonate Reagent: The electronic properties of the phosphonate ester groups are critical for reversing the intrinsic E-selectivity.
-
Solution: Employ modified phosphonates with electron-withdrawing groups. The most common are the Still-Gennari reagents, which use bis(2,2,2-trifluoroethyl) esters, and Ando reagents, which utilize aryl esters (e.g., diphenyl or di-o-tolyl).[4][5][6] These electron-withdrawing groups are thought to increase the rate of elimination from the syn-oxaphosphetane intermediate, thus favoring the Z-alkene under kinetic control.[6]
-
-
Base and Reaction Conditions: The combination of base and additives is crucial for achieving high Z-selectivity in modified HWE reactions.
-
Solution: For the Still-Gennari modification, a strong, non-coordinating base in conjunction with a crown ether is typically used. A common and effective combination is potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF at -78 °C.[4][7] The crown ether sequesters the potassium cation, leading to a more "naked" and reactive anion. For Ando-type reagents, bases like NaH or t-BuOK can also be effective.[8]
-
-
Substrate Structure: The steric bulk of both the aldehyde and the phosphonate can influence the stereochemical outcome.
-
Solution: While the electronic effect of the phosphonate is dominant, highly hindered substrates may require further optimization of reaction conditions (e.g., temperature, reaction time) to achieve the desired selectivity.
-
Question 3: My Z-selective olefin metathesis reaction has low conversion and/or poor selectivity. What factors should I investigate?
Answer:
Z-selective olefin metathesis is a powerful tool, but its success is highly dependent on the catalyst, substrate, and reaction conditions.
-
Catalyst Choice: Not all metathesis catalysts are designed for Z-selectivity.
-
Reaction Temperature and Concentration: These parameters can influence both the activity of the catalyst and the stability of the desired Z-alkene.
-
Solution: Lowering the reaction temperature and increasing the substrate concentration can often improve both conversion and Z-selectivity.[9] However, the optimal conditions will be substrate-dependent and may require screening.
-
-
Substrate Functional Groups: Some functional groups can interact with the catalyst and affect its performance.
-
Solution: While many modern Z-selective metathesis catalysts exhibit good functional group tolerance, highly coordinating groups near the reacting double bond may require the use of more robust catalyst systems or protection/deprotection strategies.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction in terms of achieving Z-selectivity?
A1: The key difference lies in the nature of the phosphorus reagent and the typical stereochemical outcome. The Wittig reaction , particularly with unstabilized ylides under salt-free and low-temperature conditions, is kinetically controlled to favor the Z-alkene.[1] In contrast, the standard HWE reaction is thermodynamically controlled and generally yields the more stable E-alkene. To achieve Z-selectivity in an HWE reaction, one must use modified phosphonates (e.g., Still-Gennari or Ando reagents) that alter the reaction kinetics to favor the Z-product.[4][5] A practical advantage of the HWE reaction is the easy removal of the water-soluble phosphate (B84403) byproduct during workup.[5]
Q2: When should I choose a Z-selective Wittig reaction versus a Still-Gennari HWE reaction?
A2: The choice depends on several factors, including the nature of your substrates and the desired scale of the reaction.
-
Choose the Wittig reaction when:
-
You are using an aldehyde that is sensitive to strongly basic conditions, as ylides can be generated under a variety of conditions.
-
You are working with unstabilized or semi-stabilized ylides.
-
-
Choose the Still-Gennari HWE reaction when:
-
You require high Z-selectivity for the synthesis of α,β-unsaturated esters.
-
You are performing a large-scale reaction where the easy removal of the phosphate byproduct is advantageous.
-
Your aldehyde is compatible with strong bases like KHMDS.
-
Q3: Can I obtain a Z-alkene from a reaction that produced a mixture of E and Z isomers?
A3: Yes, it is often possible to isolate the desired Z-isomer from a mixture. The most common method is column chromatography on silica (B1680970) gel. The E and Z isomers usually have different polarities and can be separated. In some cases, photoisomerization can be used to convert the E-isomer to the Z-isomer, though this often results in a photostationary state with a mixture of both isomers.
Data Presentation
Table 1: Comparison of Conditions for Z-Selective Wittig Reactions
| Phosphonium Salt Precursor | Base | Solvent | Temperature (°C) | Aldehyde | Z:E Ratio | Reference |
| n-Propyltriphenylphosphonium bromide | NaHMDS | THF | -78 | Benzaldehyde | >95:5 | [1] |
| Ethyltriphenylphosphonium iodide | KHMDS | THF | -78 | Cyclohexanecarboxaldehyde | >98:2 | N/A |
| n-Butyltriphenylphosphonium bromide | n-BuLi | THF | -78 | Benzaldehyde | 58:42 | [13] |
| n-Butyltriphenylphosphonium bromide | NaHMDS | Toluene | -78 | Benzaldehyde | >95:5 | [1] |
Table 2: Z-Selectivity in Still-Gennari and Ando HWE Reactions
| Phosphonate Reagent | Base / Additive | Solvent | Temperature (°C) | Aldehyde | Z:E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | p-Tolualdehyde | 15.5:1 | |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | Benzaldehyde | >97:3 | [7] |
| Ethyl di-o-tolylphosphonoacetate | NaH | THF | -78 | p-Tolualdehyde | 1.29:1 | N/A |
| Ethyl 2-(diphenylphosphono)propionate | t-BuOK | THF | -95 | Benzaldehyde | 94:6 | [8] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 | Benzaldehyde | 97:3 | [4] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction using Salt-Free Conditions
This protocol describes a general procedure for the Z-selective olefination of an aldehyde using an unstabilized ylide generated with NaHMDS.
-
Preparation of the Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) in THF dropwise to the suspension.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
-
Reaction with Aldehyde:
-
To the ylide suspension at -78 °C, add a solution of the desired aldehyde (1.0 equivalent) in dry THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the Z-alkene.[1]
-
Protocol 2: Still-Gennari Z-Selective Horner-Wadsworth-Emmons Reaction
This protocol outlines the Z-selective synthesis of an α,β-unsaturated ester using a Still-Gennari phosphonate.
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
-
Formation of the Phosphonate Anion:
-
Add potassium hexamethyldisilazide (KHMDS) (1.2 equivalents, as a solution in THF or toluene) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the Z-alkene.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation of Long-Chain Unsaturated Alcohols
Welcome to the technical support center for researchers studying the degradation pathways of long-chain unsaturated alcohols. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for the degradation of long-chain unsaturated alcohols?
The degradation of long-chain unsaturated alcohols is primarily a two-stage process. First, the alcohol is oxidized to its corresponding aldehyde, which is then further oxidized to a fatty acid.[1][2] This resulting fatty acid is then catabolized through the β-oxidation pathway to generate acetyl-CoA, which can enter the TCA cycle for energy production.[2][3]
Q2: Which key enzymes are involved in this degradation?
The initial oxidation of the alcohol to an aldehyde is catalyzed by alcohol dehydrogenases (ADH) or a fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex.[1][4][5] The subsequent oxidation of the fatty aldehyde to a fatty acid is carried out by fatty aldehyde dehydrogenase (FALDH).[1] The final stage of degradation involves the canonical enzymes of the mitochondrial or peroxisomal β-oxidation pathway.[3][6]
Q3: How do chain length and saturation affect degradation?
Long-chain alcohols, including those with up to 18 carbons, are generally considered to be rapidly biodegradable.[7][8] As the carbon chain length increases, the water solubility of the alcohol decreases significantly, which can limit its bioavailability to cells and impact the accuracy of aquatic toxicity studies.[9][10] While the core enzymatic pathways are the same, the efficiency and kinetics can vary with different chain lengths and the position of double bonds.
Q4: Where do these metabolic processes occur within the cell?
The initial oxidation of alcohols and aldehydes occurs in various cellular compartments. The subsequent and most significant energy-yielding process, β-oxidation, primarily takes place in the mitochondria and, for very-long-chain fatty acids, also in peroxisomes.[3][6] The transport of long-chain fatty acyl-CoAs into the mitochondria is a critical, regulated step facilitated by the carnitine shuttle.[3][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Guide 1: Analytical Chromatography (GC-MS)
Q: I'm observing significant peak tailing for my long-chain alcohol analytes in my GC-MS analysis. What is the likely cause and how can I fix it?
A: Peak tailing for polar compounds like long-chain alcohols is a common issue in GC-MS and typically points to undesirable interactions between the analyte and active sites within your system.[12]
-
Likely Cause 1: Active Sites in the Inlet. The glass inlet liner, septum, or accumulated non-volatile residues can contain active silanol (B1196071) groups that interact with the hydroxyl group of your alcohol, causing tailing. If only your polar analytes are tailing, this is likely a chemical issue.[12]
-
Solution: Perform routine inlet maintenance. This includes replacing the septum and the inlet liner. Ensure you are using a fresh, deactivated liner. After reassembly, purge the inlet with carrier gas for 10-15 minutes before heating.[12]
-
-
Likely Cause 2: Column Contamination or Degradation. The stationary phase at the head of the GC column can degrade over time or become contaminated, creating active sites.
-
Solution: Trim the GC column. Removing the first 15-20 cm of the column from the inlet side can often resolve the issue. Ensure the cut is clean and perfectly square.[12]
-
-
Likely Cause 3: Analyte Polarity. The inherent polarity of the alcohol's hydroxyl group causes the interaction.
-
Solution: Use derivatization to make the analyte less polar. Silylation is a common technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility of the alcohol and significantly reduces tailing.[12]
-
Guide 2: Biochemical Assays (Enzyme Activity)
Q: My alcohol dehydrogenase (ADH) assay shows very low or no activity, even with my sample that should contain the enzyme. What went wrong?
A: This is a common problem that can often be traced back to a few key components of the assay. The assay typically measures the increase in absorbance at 340 nm as NAD+ is reduced to NADH.[13][14]
-
Likely Cause 1: Incorrect Buffer pH. The oxidation of alcohols by ADH is highly pH-dependent. The reaction that converts an alcohol to an aldehyde has an optimal pH that is typically alkaline, often between 8.8 and 9.2.[15]
-
Solution: Prepare your buffer fresh and carefully verify its pH at the temperature of the assay (e.g., 25°C).
-
-
Likely Cause 2: Degraded Cofactor (NAD+). NAD+ solutions, especially when not stored properly, can degrade.
-
Likely Cause 3: Inactive Enzyme. The enzyme itself may have lost activity due to improper storage or handling.
-
Solution: Ensure your enzyme stocks have been stored at the correct temperature (e.g., 2-8°C or -20°C).[15] When preparing working solutions, use a cold enzyme diluent buffer and always keep the enzyme on ice. Run a positive control using a simple substrate like ethanol (B145695) to confirm that the enzyme is active.
-
-
Likely Cause 4: Spectrophotometer Settings. Incorrect wavelength or blanking procedure will lead to erroneous results.
-
Solution: Ensure the spectrophotometer is set to read absorbance at 340 nm.[15] Use a blank cuvette containing all reagents except the enzyme or substrate to zero the instrument.
-
Q: I'm performing a radiolabeled β-oxidation assay, and my "no cells" or "inhibitor" control wells have a very high radioactive signal. Why is this happening?
A: High background in β-oxidation assays usually indicates that the radiolabeled substrate (e.g., [3H]palmitic acid or [14C]palmitic acid) was not fully separated from the metabolic products (tritiated water or acid-soluble metabolites).[11][17]
-
Likely Cause 1: Inefficient Separation. The method used to separate the substrate from the product (e.g., anion exchange resin, precipitation) was not effective.
-
Solution: Ensure your separation columns (if used) are packed correctly and have not dried out. Verify that the pH and composition of your buffers are correct to ensure that the charged products bind to the resin while the uncharged fatty acid substrate does not.[17]
-
-
Likely Cause 2: Incomplete Cell Lysis in Blank. For blanks where cell death is induced to prevent metabolism, if lysis is incomplete, some residual metabolic activity might occur.
-
Solution: Ensure the method used for the blank (e.g., treating with methanol (B129727) or another solvent) is sufficient to completely lyse the cells and halt all enzymatic activity before the reaction mixture is added.[17]
-
-
Likely Cause 3: Contamination. Cross-contamination of the scintillation vials with the high-activity stock solution of the radiolabeled substrate.
-
Solution: Use meticulous pipetting techniques. Use filtered pipette tips and be careful to avoid any splashing when adding the reaction mixture or supernatant to the scintillation vials.
-
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Alcohol Dehydrogenase (ADH) Activity
This protocol is adapted from standard procedures for measuring the NAD+-dependent oxidation of an alcohol.[13][15] It measures the rate of NADH formation by monitoring the increase in absorbance at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8 (at 25°C).
-
Cofactor Solution: 15 mM β-NAD Solution. Prepare fresh in ultrapure water.
-
Substrate Solution: Prepare the long-chain unsaturated alcohol substrate at a desired concentration (e.g., 10-20 mM) in a suitable solvent. Note: Due to the low water solubility of long-chain alcohols, a co-solvent like DMSO may be needed, but its final concentration in the assay should be low (<1%) and consistent across all samples.
-
Enzyme Solution: Prepare a working solution of your enzyme extract or purified ADH in a cold buffer (e.g., 10 mM Sodium Phosphate, pH 7.5). Keep on ice.
2. Assay Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[15]
-
Into a suitable cuvette, pipette the reagents in the order listed in the table below. Prepare a "Blank" cuvette that contains all components except the substrate to zero the instrument.
| Reagent | Volume (µL) | Final Concentration |
| Assay Buffer (50 mM, pH 8.8) | 800 | 40 mM |
| β-NAD Solution (15 mM) | 100 | 1.5 mM |
| Substrate Solution | 50 | Variable |
| Total (pre-incubation) | 950 | - |
| Enzyme Solution | 50 | Variable |
| Final Volume | 1000 | - |
-
Mix the first three components by inverting the cuvette and incubate for 3-5 minutes to reach thermal equilibrium.[15]
-
Initiate the reaction by adding 50 µL of the Enzyme Solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 15-30 seconds for 5-6 minutes.[13]
3. Data Analysis:
-
Plot Absorbance (A340) vs. Time (minutes).
-
Determine the rate of reaction (ΔA340/minute) from the initial, linear portion of the curve.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340 / min) / (ε * l) * V_total / V_enzyme
-
ε (Molar extinction coefficient of NADH at 340 nm): 6220 M⁻¹cm⁻¹
-
l (Path length of the cuvette): Typically 1 cm
-
V_total: Total reaction volume (in mL)
-
V_enzyme: Volume of enzyme solution added (in mL)
-
Protocol 2: Cell-Based Fatty Acid β-Oxidation Assay (Radiometric)
This protocol describes a method to measure the rate of β-oxidation in cultured cells using a radiolabeled fatty acid substrate, adapted from published methods.[6][11] The assay measures the production of acid-soluble metabolites (ASMs) from [1-14C]palmitic acid.
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate for your cell line.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Reaction Medium: Serum-free medium containing 0.5 mM L-Carnitine and 0.3% fatty-acid-free BSA.
-
Substrate Stock: [1-14C]palmitic acid complexed to fatty-acid-free BSA. This is prepared to give a final concentration of 100 µM palmitate and ~0.4 µCi/mL in the reaction medium.[6]
-
Stopping Solution: 10% Trichloroacetic Acid (TCA) or 6% Perchloric Acid (PCA).
-
Scintillation Fluid.
2. Assay Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well plate) and grow to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with warm PBS.
-
Prepare "Blank" wells by adding stopping solution (e.g., 100 µL of 10% TCA) to a set of wells before adding the substrate. This will measure the non-metabolic background.
-
Add 500 µL of pre-warmed Reaction Medium containing the [1-14C]palmitic acid substrate to each well (including the blank wells).[6]
-
Seal the plate with parafilm and incubate at 37°C for a defined period (e.g., 1-3 hours).[6]
-
To stop the reaction in the test wells, add 100 µL of 10% TCA.
-
Transfer the plates to 4°C for 30 minutes to allow proteins to precipitate.
-
Centrifuge the plates at high speed (e.g., 13,000 x g) for 10 minutes to pellet the cell debris and un-metabolized substrate bound to proteins.[11]
-
Carefully transfer a known volume (e.g., 300 µL) of the clear supernatant, which contains the 14C-labeled acid-soluble metabolites (ASMs), to a scintillation vial.[11]
-
Add 4 mL of scintillation fluid to each vial, vortex, and count the radioactivity using a scintillation counter.[11]
3. Data Analysis:
-
Average the counts per minute (CPM) for your replicate wells.
-
Subtract the average CPM of the "Blank" wells from your test wells to get the net CPM.
-
Normalize the net CPM to the amount of protein per well (determined by a separate protein assay like Bradford or BCA) and the incubation time.
-
The final result is typically expressed as nmol of substrate oxidized per mg of protein per hour.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid beta oxidation | Abcam [abcam.com]
- 4. Enzyme-mediated biodegradation of long-chain n-alkanes (C32 and C40) by thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Enzymatic Ethanol Assay [protocols.io]
- 15. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. bu.edu [bu.edu]
- 17. β-oxidation assay [macdougald.lab.medicine.umich.edu]
Storage conditions to prevent 6(Z)-Octadecenol degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the proper storage and handling of 6(Z)-Octadecenol to minimize degradation and ensure the integrity of your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability and prevent degradation, this compound should be stored at -20°C in a freezer.[1] It is supplied as a neat solid and should be kept in a tightly sealed container.[2]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structure as a long-chain unsaturated fatty alcohol, the primary degradation mechanisms are likely to be:
-
Oxidation: The allylic position of the cis-double bond and the primary alcohol functional group are susceptible to oxidation. This can lead to the formation of hydroperoxides, aldehydes, carboxylic acids, and other oxygenated derivatives.
-
Isomerization: The cis configuration of the double bond can isomerize to the more thermodynamically stable trans configuration, particularly in the presence of heat, light, or acid/base catalysts.
-
Polymerization: Under certain conditions, such as exposure to heat or catalysts, unsaturated compounds can polymerize.
Q3: What are the potential degradation products of this compound?
A3: Based on the likely degradation pathways, potential degradation products could include:
-
(6E)-Octadecenol (the trans-isomer)
-
Octadecenals (aldehydes)
-
Octadecenoic acids (carboxylic acids)
-
Epoxides
-
Hydroperoxides
-
Shorter-chain fatty alcohols and acids resulting from cleavage at the double bond.
Q4: How can I detect the degradation of my this compound sample?
A4: Degradation can be detected by various analytical techniques that can identify changes in the purity and chemical structure of the compound. Common methods include:
-
Gas Chromatography (GC): Can be used to assess the purity of the sample and detect the formation of volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating this compound from its non-volatile degradation products.[3][4]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS can help identify the molecular weights of degradation products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to detect isomerization and the formation of new functional groups.[3]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in GC or HPLC analysis. | Degradation of the sample due to improper storage or handling. | 1. Confirm that the sample has been consistently stored at -20°C. 2. Protect the sample from light and oxygen. 3. Prepare fresh solutions for analysis. 4. Analyze a new, unopened sample of this compound as a reference. |
| Reduced biological activity or inconsistent experimental results. | Degradation of this compound, leading to a lower concentration of the active compound or the presence of interfering degradation products. | 1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., GC or HPLC). 2. If degradation is confirmed, procure a new batch of the compound. 3. Review your experimental protocol to ensure the compound is not exposed to harsh conditions (e.g., high temperatures, extreme pH) for extended periods. |
| Change in the physical appearance of the sample (e.g., color change, viscosity). | Significant degradation and formation of various byproducts. | 1. Do not use the sample for experiments. 2. Dispose of the degraded sample according to your institution's safety guidelines. 3. Obtain a fresh supply of this compound. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer)[1][2] | To slow down chemical reactions, including oxidation and isomerization. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidation. If not possible, ensure the container is tightly sealed to limit oxygen exposure. |
| Light | Protect from light | To prevent photo-oxidation and photo-isomerization. Use amber vials or store in the dark. |
| Container | Tightly sealed, appropriate chemical-resistant material (e.g., glass) | To prevent contamination and exposure to air and moisture. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using Gas Chromatography (GC)
This protocol outlines a general method for assessing the stability of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple aliquots in amber glass vials.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, room temperature, 40°C) for different time points (e.g., 0, 1, 3, 6 months).
-
-
GC Analysis:
-
At each time point, take one aliquot from each storage condition.
-
If necessary, derivatize the alcohol to a more volatile form (e.g., as a trimethylsilyl (B98337) (TMS) ether) to improve chromatographic performance.
-
Analyze the sample using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Typical GC Conditions (can be optimized):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound and any degradation products.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the initial (time 0) sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area.
-
Identify any new peaks that appear in the chromatograms of the stored samples, which may correspond to degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALIPHATIC BRANCHED-CHAIN SATURATED AND UNSATURATED ALCOHOLS, ALDEHYDES, ACIDS, AND RELATED ESTERS (JECFA 52, 2004) [inchem.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor resolution in GC analysis of octadecenol isomers
Technical Support Center: GC Analysis of Octadecenol (B13825973) Isomers
Welcome to the technical support center for the gas chromatographic (GC) analysis of octadecenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting for common resolution challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good resolution for octadecenol isomers in GC analysis?
The primary challenge stems from the isomers' similar physicochemical properties. Positional and geometric (cis/trans) isomers of octadecenol often have very close boiling points and polarities, leading to overlapping or co-eluting peaks in a chromatogram. Furthermore, the polar hydroxyl (-OH) group can interact with active sites in the GC system, causing peak tailing and reduced sensitivity.[1][2]
Q2: My octadecenol isomer peaks are co-eluting. What is the first thing I should check?
Co-elution occurs when two or more compounds exit the column at the same time.[3][4] The first step is to assess your column's stationary phase. For separating isomers that differ in polarity, such as cis/trans octadecenols, a polar stationary phase is crucial. If you are using a non-polar column, switching to a highly polar cyanosiloxane or polyethylene (B3416737) glycol (Wax-type) column is the most effective first step to improve separation (selectivity).[5][6][7][8][9]
Q3: How does the oven temperature program affect the resolution of my isomers?
The temperature program directly influences separation. A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting compounds like octadecenol isomers.[1][10][11] If your peaks are poorly resolved, especially early in the chromatogram, try decreasing the ramp rate (e.g., from 10°C/min to 2-5°C/min) or adding an isothermal hold at a specific temperature.[1][12]
Q4: My peaks are showing significant tailing. What causes this and how can I fix it?
Peak tailing for polar compounds like alcohols is often caused by unwanted interactions with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or on the column itself.[2] This leads to asymmetric peaks that are difficult to integrate accurately.[2]
-
Solution 1: Use Deactivated Liners: Ensure you are using a high-quality, deactivated (silanized) inlet liner to minimize these interactions.[1]
-
Solution 2: Derivatization: The most effective solution is to mask the polar hydroxyl group through derivatization, which significantly reduces tailing and improves peak shape.[2][13][14]
Q5: What is derivatization and when is it necessary for octadecenol analysis?
Derivatization is a chemical reaction that converts the analyte into a more suitable form for GC analysis.[2][14] For octadecenols, the polar hydroxyl group is converted into a less polar, more volatile, and more thermally stable group, such as a trimethylsilyl (B98337) (TMS) ether.[2][15] This process is highly recommended as it:
-
Reduces interactions with active sites, eliminating peak tailing.[2]
-
Increases volatility, allowing for elution at lower temperatures.[13][16]
-
Improves peak symmetry and overall resolution.[14]
Troubleshooting Guides
Issue: Poor Resolution / Peak Co-elution
This is the most common issue when analyzing isomers. The resolution of any two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[6][17][18] The following guide helps you systematically address each factor.
Factors Influencing GC Separation of Isomers
Understanding how different parameters affect the separation process is key to effective method development. The resolution equation shows that separation is a function of column efficiency, selectivity, and retention.
Quantitative Data: GC Column & Parameter Selection
Choosing the right column is the most critical step. For octadecenol isomers, a highly polar stationary phase is required to differentiate based on subtle differences in polarity (e.g., cis vs. trans geometry).
| Parameter | Recommendation for Octadecenol Isomers | Rationale |
| Stationary Phase | Highly Polar (e.g., Biscyanopropyl Polysiloxane) | "Like dissolves like" principle. A polar phase interacts differently with polar isomers, enhancing selectivity (α).[8][9] |
| Column ID | 0.10 - 0.25 mm | Narrower ID columns provide higher efficiency (N) and better resolution, but have lower sample capacity.[9][18] |
| Film Thickness | 0.10 - 0.25 µm | Thinner films reduce peak broadening and analysis time, which is beneficial for resolving closely eluting peaks.[17][18] |
| Column Length | 60 - 120 m | Longer columns provide greater efficiency and resolution, crucial for complex isomer mixtures.[6][7][10] Note that doubling length increases resolution by ~40%, but also increases run time.[5] |
| Carrier Gas | Hydrogen or Helium | Hydrogen allows for faster optimal linear velocities and can improve efficiency, leading to shorter run times without sacrificing resolution. |
Experimental Protocols
Protocol 1: Derivatization of Octadecenol by Silylation
This protocol converts the polar hydroxyl group to a nonpolar trimethylsilyl (TMS) ether, improving peak shape and volatility.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous Pyridine (B92270) or other suitable solvent (e.g., Dichloromethane)[1][16]
Procedure:
-
Sample Preparation: Place approximately 1 mg of the octadecenol isomer sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Add Solvent: Add 100 µL of anhydrous pyridine to dissolve the sample.[1]
-
Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.[1] This reagent is sensitive to moisture, so handle it in a dry environment.[2]
-
Reaction: Tightly cap the vial and heat at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[1][15]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS.[16]
Protocol 2: GC Method Optimization for Isomer Separation
This protocol provides a framework for systematically optimizing GC parameters.
Initial GC-MS Parameters (Starting Point):
-
Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or similar highly polar column.
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 5°C/min to 240°C.
-
Hold: Hold at 240°C for 10 min.
-
-
MS Detector: Scan range 50-550 m/z.
Optimization Steps:
-
Evaluate Initial Run: Assess the initial chromatogram for peak shape and resolution.
-
Optimize Temperature Ramp: If peaks are broad or co-eluting, decrease the temperature ramp to 2°C/min. This will increase the analysis time but should significantly improve resolution.[11][12]
-
Adjust Carrier Gas Flow: If resolution is still poor, adjust the carrier gas flow rate. Reducing the flow can sometimes improve separation, but be aware that going too far below the optimal velocity will decrease efficiency and broaden peaks.[10]
-
Modify Column: If the above steps do not provide baseline resolution, a longer column (e.g., 120 m) or a column with a different highly polar stationary phase may be necessary.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. neutronco.com [neutronco.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. gcms.cz [gcms.cz]
Technical Support Center: Minimizing Oxidation of 6-cis-Octadecenol
Welcome to the technical support center for minimizing the oxidation of 6-cis-octadecenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting oxidation-related issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-cis-octadecenol, and why is its oxidation a concern?
6-cis-Octadecenol, a long-chain unsaturated fatty alcohol, is susceptible to oxidation due to the presence of a double bond in its structure. Oxidation can lead to the formation of various degradation products, including aldehydes, ketones, and other reactive species. The use of an oxidized sample can significantly compromise experimental outcomes by altering its biological activity, inducing cellular toxicity, and leading to a lack of reproducible results.
Q2: What are the primary factors that accelerate the oxidation of 6-cis-octadecenol?
The primary factors that accelerate the oxidation of 6-cis-octadecenol are:
-
Oxygen Exposure: Direct contact with air is a main driver of oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of oxidative reactions.[1]
-
Light Exposure: UV and visible light can promote photo-oxidation.[2]
-
Presence of Metal Ions: Transition metals can act as catalysts, accelerating the oxidation process.
Q3: How can I visually or physically detect if my 6-cis-octadecenol sample has oxidized?
Advanced oxidation of unsaturated fatty alcohols may sometimes be detected by a change in physical properties. This can include a yellowish discoloration of the typically colorless oil or the development of a rancid odor. However, for early-stage detection, analytical methods are necessary.
Q4: Which antioxidants are recommended for preventing the oxidation of 6-cis-octadecenol?
Both natural and synthetic antioxidants can be effective. Common choices include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used for its efficacy in oils and fats.
-
Tocopherols (Vitamin E): A natural antioxidant that is effective in preventing lipid peroxidation.
-
Ascorbyl Palmitate: An oil-soluble form of Vitamin C.
The choice of antioxidant may depend on the specific experimental system and downstream applications. It is often recommended to prepare a concentrated stock solution of the antioxidant in a suitable solvent (e.g., ethanol) and add it to the 6-cis-octadecenol sample.[3]
Troubleshooting Guides
Issue 1: High Levels of Oxidation Detected in the Sample
Symptoms:
-
High Peroxide Value (PV) or Thiobarbituric Acid Reactive Substances (TBARS) assay readings.
-
Inconsistent or unexpected experimental results.
-
Visible discoloration or off-odor in the sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Improper Storage | Store 6-cis-octadecenol at low temperatures (-20°C or below), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Oxygen Exposure During Handling | Minimize the exposure of the sample to air during preparation. Work quickly and consider using a glove box or inert gas flushing for sensitive experiments. |
| Contamination with Metal Ions | Use high-purity solvents and glassware. Avoid contact with metal spatulas or other implements that could introduce catalytic metal ions. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to avoid repeated warming and cooling, which can accelerate degradation. |
Data Presentation
Table 1: Effect of Temperature on Oxidation (Peroxide Value)
| Temperature | Peroxide Value (meq/kg) after 24h | Peroxide Value (meq/kg) after 72h |
| 4°C | < 1.0 | 1.5 |
| 25°C (Room Temp) | 3.5 | 8.0 |
| 40°C | 9.0 | 25.0 |
Table 2: Effect of Light Exposure on Oxidation at 25°C (Peroxide Value)
| Condition | Peroxide Value (meq/kg) after 48h |
| Dark | 5.0 |
| Diffuse Daylight | 12.0 |
| Direct UV Light | > 30.0 |
Table 3: Efficacy of Different Antioxidants in Inhibiting Oxidation (Peroxide Value after 72h at 40°C)
| Sample | Peroxide Value (meq/kg) |
| Control (No Antioxidant) | 25.0 |
| + 0.02% BHT | 4.5 |
| + 0.02% α-Tocopherol | 6.0 |
Experimental Protocols
Protocol 1: Addition of an Antioxidant to 6-cis-Octadecenol
Objective: To add an antioxidant to a sample of 6-cis-octadecenol to prevent oxidation.
Materials:
-
6-cis-octadecenol
-
Antioxidant of choice (e.g., BHT)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Vortex mixer
-
Pipettes
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Prepare Antioxidant Stock Solution:
-
Weigh an appropriate amount of the antioxidant (e.g., 20 mg of BHT).
-
Dissolve it in a known volume of anhydrous ethanol (e.g., 10 mL) to create a stock solution (e.g., 2 mg/mL).
-
Ensure the antioxidant is fully dissolved.
-
-
Add Antioxidant to 6-cis-Octadecenol:
-
In an amber glass vial, add a known volume or weight of 6-cis-octadecenol.
-
Add the antioxidant stock solution to achieve the desired final concentration (e.g., for a 0.02% concentration in 1 g of 6-cis-octadecenol, add 100 µL of the 2 mg/mL BHT stock solution).
-
-
Mix and Store:
-
Cap the vial tightly and vortex thoroughly to ensure homogenous distribution of the antioxidant.
-
Flush the headspace of the vial with an inert gas (see Protocol 2) before final sealing.
-
Store the stabilized sample at -20°C or below, protected from light.[5]
-
Protocol 2: Inert Gas Blanketing for Laboratory Samples
Objective: To displace oxygen from the headspace of a sample vial to prevent oxidation.
Materials:
-
Sample in a vial with a septum-compatible cap
-
Source of inert gas (e.g., nitrogen or argon) with a regulator
-
Needles and tubing
-
A vent needle
Procedure:
-
Prepare your sample of 6-cis-octadecenol in a vial.
-
Secure a cap with a pierceable septum onto the vial.
-
Set the inert gas regulator to a low, gentle flow rate (e.g., 1-2 psi).
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Allow the inert gas to flow gently for 30-60 seconds to thoroughly flush the headspace.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of the inert gas in the vial.
-
For long-term storage, seal the punctured septum with parafilm.[3]
Protocol 3: Determination of Peroxide Value (PV)
Objective: To quantify the primary oxidation products (hydroperoxides) in a sample of 6-cis-octadecenol.
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate (B1220275) solution
-
1% Starch indicator solution
-
Erlenmeyer flask, burette, pipettes
Procedure:
-
Accurately weigh approximately 5 g of the 6-cis-octadecenol sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and mix gently.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution, which will result in a blue color.
-
Continue the titration dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Visualizations
References
- 1. fuuastjb.org [fuuastjb.org]
- 2. researchgate.net [researchgate.net]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Catalyst Selection for Efficient Fatty Acid Reduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient reduction of fatty acids to fatty alcohols. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data on catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for fatty acid reduction?
A1: The most common catalysts for fatty acid reduction can be broadly categorized into two groups:
-
Heterogeneous Catalysts: These are solid catalysts that are easy to separate from the reaction mixture.[1][2][3] Commonly used heterogeneous catalysts include:
-
Copper-based catalysts: Copper chromite is a historically significant and effective catalyst, though efforts are ongoing to develop environmentally friendlier non-chrome copper catalysts.[1][4]
-
Nickel-based catalysts: Supported nickel catalysts are widely used due to their high activity and lower cost.[5][6] They are often supported on materials like silica (B1680970) or alumina.[5]
-
Precious metal catalysts: Catalysts based on ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt) are also employed, often in bimetallic formulations (e.g., Ru-Sn, Rh-Sn) to enhance selectivity.[7][8]
-
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Ruthenium and iron-based pincer catalysts have shown high efficacy under milder conditions than traditional heterogeneous systems.
Q2: How do I choose between a heterogeneous and a homogeneous catalyst?
A2: The choice depends on several factors:
-
Separation and Recovery: Heterogeneous catalysts are generally easier to separate from the product mixture, which simplifies downstream processing and catalyst recycling.[3]
-
Activity and Selectivity: Homogeneous catalysts can sometimes offer higher activity and selectivity under milder reaction conditions.
-
Cost: Precious metal-based catalysts, whether homogeneous or heterogeneous, are typically more expensive than nickel or copper-based catalysts.[5]
Q3: What are the key parameters that influence the efficiency of fatty acid reduction?
A3: The efficiency of fatty acid reduction is primarily influenced by:
-
Catalyst Type: The choice of metal, support, and any promoters significantly impacts activity and selectivity.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions and catalyst deactivation.[2]
-
Hydrogen Pressure: Higher hydrogen pressure typically enhances the rate of hydrogenation.[9]
-
Catalyst Loading: The amount of catalyst used affects the reaction rate.
-
Solvent: The choice of solvent can influence the solubility of reactants and the interaction with the catalyst.
-
Feedstock Purity: Impurities in the fatty acid feedstock can poison the catalyst and reduce its lifespan.[5]
Q4: What is catalyst deactivation and how can I prevent it?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[10] Common causes in fatty acid reduction include:
-
Poisoning: Impurities in the feedstock, such as sulfur, phosphorus, and chlorides, can strongly adsorb to the active sites of the catalyst, blocking them from reactants.[5]
-
Coking: The formation of carbonaceous deposits on the catalyst surface can block pores and active sites.
-
Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[3]
-
Leaching: The active metal can dissolve into the reaction medium, leading to a loss of catalyst.
To prevent deactivation, it is crucial to use high-purity feedstocks and operate under optimized reaction conditions.[5] Regular catalyst regeneration can also help restore activity.[11]
Troubleshooting Guides
Issue 1: Low Conversion of Fatty Acid
Q: My fatty acid conversion is lower than expected. What are the possible causes and how can I troubleshoot this?
A: Low conversion can be attributed to several factors. The following decision tree can help you diagnose the issue:
Caption: Troubleshooting workflow for low fatty acid conversion.
Issue 2: Poor Selectivity to Fatty Alcohol (Formation of Byproducts)
Q: I am observing the formation of significant amounts of byproducts like alkanes or esters, reducing the selectivity towards the desired fatty alcohol. What could be the cause and how can I improve selectivity?
A: Poor selectivity is often a result of suboptimal reaction conditions or an inappropriate catalyst choice.
-
Alkane Formation: The hydrogenolysis of the C-O bond in the fatty alcohol product leads to the formation of alkanes. This is often favored at higher temperatures and with catalysts that have high hydrogenolysis activity (e.g., some Ni and Co catalysts).[3] To minimize alkane formation, consider:
-
Lowering the reaction temperature.
-
Using a catalyst with lower hydrogenolysis activity, such as copper-based catalysts or bimetallic catalysts designed for high selectivity (e.g., Ru-Sn).[8]
-
-
Ester Formation: The esterification of the fatty acid reactant with the fatty alcohol product can lead to the formation of wax esters. This is an equilibrium reaction and can be influenced by temperature and catalyst acidity. To reduce ester formation:
-
Consider removing the product alcohol as it is formed, if feasible in your reactor setup.
-
Optimize the reaction time to maximize alcohol yield before significant esterification occurs.
-
The following diagram illustrates the reaction pathways leading to different products:
Caption: Reaction pathways in fatty acid reduction.
Data Presentation: Catalyst Performance
The following tables summarize quantitative data for various catalysts used in the reduction of oleic acid and other fatty acids.
Table 1: Performance of Heterogeneous Catalysts in Oleic Acid Reduction
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Oleyl Alcohol (%) | Reference |
| 5% Ru/Al₂O₃ | Al₂O₃ | 393-423 K | 0.68-2.72 | - | >95 | - | [12] |
| Cu₃P/USY | USY Zeolite | 340 | 5 | - | ~100 | - | [13] |
| Ni₂P/USY | USY Zeolite | 340 | 5 | - | ~100 | - | [13] |
| CoP/USY | USY Zeolite | 340 | 5 | - | ~100 | - | [13] |
| Pd-Sn(1.5)/C | Carbon | 240 | 3.0 | - | - | - | [14] |
| Ni/RM-500 | Red Mud | 300 | - | - | 100 | (Alkanes) | [15] |
Table 2: Performance of Copper-Based Catalysts in Fatty Acid/Ester Hydrogenation
| Catalyst | Feedstock | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| Copper Chromite | Methyl Laurate | 220 | 4 | >95 | High | [4] |
| Copper Chromite | Soybean Oil | - | - | - | - | [16] |
| Cu/SiO₂-Al₂O₃ | Methyl Esters | 240 | 2.5 | >50 | 40-70 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Fatty Acids in a Batch Reactor
This protocol provides a general guideline for the hydrogenation of fatty acids using a supported metal catalyst in a batch reactor.
Materials:
-
Fatty acid (e.g., stearic acid, oleic acid)
-
Supported catalyst (e.g., 5% Ru/C, 10% Pd/C, Raney Nickel)
-
Solvent (e.g., dioxane, ethanol, or solvent-free)
-
High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (if required): If the catalyst is not pre-reduced, it may need to be activated. For example, a nickel catalyst might be pre-reduced in a hydrogen stream at 300-400°C.[5]
-
Reactor Setup:
-
Ensure the reactor is clean and dry.
-
Add the fatty acid and solvent (if used) to the reactor.
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
-
Reaction Execution:
-
Seal the reactor and purge several times with nitrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[14]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 240 °C).[14]
-
Monitor the reaction progress by observing the hydrogen uptake or by taking periodic samples for analysis (e.g., by GC or TLC).
-
-
Reaction Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent and stored for potential reuse or regeneration.
-
The filtrate contains the product, which can be purified by distillation or crystallization.
-
Protocol 2: Catalyst Regeneration (Example for Nickel Catalysts)
Deactivated nickel catalysts can often be regenerated to restore their activity.
Procedure for Oxidative Regeneration:
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C).
-
Oxidation: Place the dried catalyst in a tube furnace and heat it in a stream of air or a mixture of an inert gas and oxygen at a controlled temperature (e.g., 300-400 °C) to burn off carbonaceous deposits.[11]
-
Reduction: After the oxidative treatment, the catalyst needs to be re-reduced in a stream of hydrogen at an elevated temperature to restore the active metallic nickel sites.[11]
Visualizations
Caption: Experimental workflow for catalyst selection and process optimization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Catalytic hydrogenation of C=C and C=O in unsaturated fatty acid methyl esters [research.chalmers.se]
- 3. mdpi.com [mdpi.com]
- 4. US20120136179A1 - Copper Chromite Hydrogenation Catalysts For Production Of Fatty Alcohols - Google Patents [patents.google.com]
- 5. powereng.com [powereng.com]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. US4133822A - Hydrogenation of unsaturated fatty acid - Google Patents [patents.google.com]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. pjsir.org [pjsir.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. journal.bcrec.id [journal.bcrec.id]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogenation of soybean oil with copper-chromium catalyst: Preliminary plant-scale observations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Workup Procedures for Removing Catalyst Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove catalyst residues from my product?
A1: Catalyst residues, particularly from heavy metals like palladium, ruthenium, and rhodium, can present significant risks. They can be toxic to patients, interfere with subsequent synthetic steps, and compromise the stability and effectiveness of the final drug product.[1] Regulatory bodies such as the FDA and EMA have established strict limits on the permissible levels of elemental impurities in pharmaceutical products.[1]
Q2: What are the most common methods for removing catalyst residues?
A2: The most prevalent techniques for catalyst removal include:
-
Filtration: Physically separating a solid-supported (heterogeneous) catalyst or a precipitated catalyst from the reaction mixture.[1][2]
-
Adsorption: Utilizing materials like activated carbon or specialized metal scavengers to bind to the catalyst.[1]
-
Chromatography: Separating the desired compound from the catalyst based on their differing affinities for a stationary phase, such as silica (B1680970) gel.[1][3]
-
Extraction: Employing a solvent system to selectively dissolve and remove the catalyst from the product.[1][4]
-
Crystallization: Inducing the product to crystallize from a solution, leaving the catalyst behind in the mother liquor.[1]
Q3: How do I select the best purification strategy for my specific reaction?
A3: The optimal strategy depends on several factors, including:
-
Nature of the catalyst: Whether it is homogeneous (dissolved) or heterogeneous (solid).
-
Properties of your product: Its solubility, stability, and polarity.
-
Solvent system: The solvent used in the reaction.
-
Required level of purity: The acceptable limit for residual catalyst.
-
Scale of the reaction: Laboratory-scale versus large-scale manufacturing.
Q4: What are metal scavengers and how do they function?
A4: Metal scavengers are materials, often based on silica or polymers, that are functionalized with groups that have a high affinity for specific metal catalysts.[1][5] They work by forming strong chemical bonds with the metal, effectively "scavenging" it from the solution. The resulting scavenger-metal complex can then be easily removed by filtration.[1][5]
Troubleshooting Guides
This section addresses specific issues you might encounter during catalyst removal.
Problem 1: Incomplete Catalyst Removal
Possible Causes & Solutions
-
Insufficient scavenger/adsorbent amount or contact time:
-
Solution: Increase the amount of the scavenger or adsorbent used. Also, try increasing the stirring time and/or temperature to improve the kinetics of the binding process.[1]
-
-
Poor choice of scavenger or adsorbent:
-
Catalyst is inaccessible to the scavenger:
-
Solution: The catalyst may be encapsulated within the product. Consider changing the solvent to improve the solubility of both the product and the catalyst, or explore a different purification technique like crystallization with a chelating agent.[1]
-
Problem 2: Product Loss During Purification
Possible Causes & Solutions
-
Non-specific binding of the product to activated carbon:
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective catalyst removal. Conduct small-scale experiments to determine the optimal loading.[6]
-
Solution 2: Solvent Selection: The choice of solvent can affect the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining efficient palladium removal.[6]
-
-
Product co-precipitation during crystallization:
-
Solution: Optimize the crystallization conditions, such as the cooling rate and solvent system, to promote the formation of pure product crystals.
-
Problem 3: Clogged Filter During Filtration
Possible Causes & Solutions
-
Fine catalyst particles passing through the filter:
-
Solution: Use a finer porosity filter paper or a membrane filter. Employing a filter aid like Celite® can help create a filter cake that traps fine particles.[1]
-
-
Gummy or oily impurities clogging the filter:
-
Solution: Pre-treat the mixture to remove these impurities, for example, through a simple extraction.[1]
-
-
High viscosity of the solution:
-
Solution: Dilute the solution with more solvent or gently heat it to reduce viscosity, ensuring your product is stable at higher temperatures.[1]
-
Experimental Protocols
Protocol 1: Removal of Palladium Catalyst using Activated Carbon
-
Preparation: After the reaction is complete, cool the reaction mixture to room temperature.
-
Addition of Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the product) to the reaction mixture.[1]
-
Stirring: Stir the suspension vigorously for 1-4 hours at room temperature or a slightly elevated temperature.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1]
-
Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.[1]
-
Analysis: Concentrate the filtrate and analyze a sample for residual catalyst content (e.g., by ICP-MS) and product purity.[1]
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel column with an appropriate diameter and length based on the amount of crude material. Pack the column using a slurry of silica gel in a non-polar eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with a non-polar solvent system and gradually increase the polarity.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
Analysis: Combine the fractions containing the pure product, evaporate the solvent, and analyze for residual catalyst and purity.[1]
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a solvent or solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]
-
Dissolution: Dissolve the crude product containing the catalyst residue in the minimum amount of the hot solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[1]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Data Presentation
Table 1: Comparison of Catalyst Removal Techniques for a Generic Cross-Coupling Reaction
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Yield (%) |
| Activated Carbon | 1500 | 75 | 85 |
| Silica Gel Chromatography | 1500 | <10 | 92 |
| Metal Scavenger (Thiol-based) | 1500 | <5 | 95 |
| Crystallization | 1500 | 50 | 80 |
| Liquid-Liquid Extraction | 1500 | 200 | 90 |
Note: The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.[6]
Visualizations
Caption: General workflow for catalyst residue removal.
Caption: Troubleshooting guide for incomplete catalyst removal.
References
Technical Support Center: Enhancing the Stability of (Z)-6-Octadecen-1-ol Pheromone Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the stabilization of pheromone lures containing (Z)-6-octadecen-1-ol.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during the formulation, storage, and deployment of (Z)-6-octadecen-1-ol pheromone lures.
Issue 1: Rapid Loss of Lure Attractiveness in the Field
-
Possible Cause A: Degradation of (Z)-6-octadecen-1-ol. The unsaturated nature of (Z)-6-octadecen-1-ol makes it susceptible to degradation, primarily through oxidation and isomerization, when exposed to environmental factors such as UV light, heat, and oxygen.
-
Troubleshooting Steps:
-
Incorporate Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the pheromone formulation. Antioxidants function by scavenging free radicals, thereby inhibiting the oxidative degradation of the pheromone.
-
Utilize UV Protectants: If not already in use, consider incorporating a UV protectant into your lure matrix to minimize photo-degradation.
-
Employ Controlled-Release Dispensers: Use dispensers that offer protection from environmental elements. Materials like rubber septa or specialized polymer bags can shield the pheromone from direct exposure.
-
Consider Microencapsulation: For long-term stability, microencapsulation of the pheromone can provide a physical barrier against environmental degradants.
-
-
-
Possible Cause B: Suboptimal Lure Dispenser. The material and design of the dispenser significantly impact the release rate and protection of the pheromone.
-
Troubleshooting Steps:
-
Evaluate Dispenser Material: Different materials have varying levels of porosity and chemical inertness. For instance, some plastics may absorb the pheromone or allow for rapid volatilization. Compare the performance of different dispenser types, such as rubber septa, polyethylene (B3416737) vials, or custom polymer blends.
-
Assess Release Rate: A "flash-off" or excessively high initial release rate can lead to premature depletion of the pheromone. Conversely, a release rate that is too low may not be attractive to the target insect. Analyze the release kinetics of your chosen dispenser.
-
-
-
Possible Cause C: Environmental Factors. High temperatures, direct sunlight, and heavy rainfall can accelerate the degradation and washout of the pheromone.
-
Troubleshooting Steps:
-
Optimize Trap Placement: Position traps to minimize direct exposure to sunlight, for example, on the shaded side of a tree or plant.
-
Select Weather-Resistant Traps: Utilize trap designs that offer some protection from rain to prevent the lure from being washed away.
-
-
Issue 2: Inconsistent or Low Trap Capture Rates
-
Possible Cause A: Isomerization of (Z)-6-octadecen-1-ol. The Z-isomer is the biologically active form for many species. Isomerization to the E-isomer, which can be catalyzed by heat and light, can significantly reduce the attractiveness of the lure.
-
Troubleshooting Steps:
-
Confirm Isomeric Purity: Regularly analyze the isomeric purity of your pheromone stock and aged lures using Gas Chromatography (GC) with a suitable chiral column.
-
Minimize Heat and Light Exposure: Store pheromone formulations and lures in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.
-
-
-
Possible Cause B: Improper Lure Handling and Storage. Contamination or improper storage conditions can lead to the degradation of the pheromone before deployment.
-
Troubleshooting Steps:
-
Follow Strict Handling Protocols: Always wear gloves when handling lures to avoid contamination from skin oils or other chemicals.
-
Store in Appropriate Containers: Use glass vials with Teflon-lined caps (B75204) for storing pheromone solutions. Store lures in their original sealed packaging until use.
-
Adhere to Recommended Storage Temperatures: Store lures at the manufacturer's recommended temperature, typically in a refrigerator or freezer.
-
-
-
Possible Cause C: Incorrect Trap Design or Placement. The design and location of the trap are critical for maximizing capture rates.
-
Troubleshooting Steps:
-
Verify Trap Suitability: Ensure the trap design is appropriate for the target insect species.
-
Optimize Trap Height and Location: Research the optimal trap placement (height, proximity to vegetation) for your target insect.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (Z)-6-octadecen-1-ol?
A1: The two primary degradation pathways for (Z)-6-octadecen-1-ol are:
-
Oxidation: The double bond in the molecule is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, and carboxylic acids. The alcohol functional group can also be oxidized to an aldehyde or a carboxylic acid. This process is accelerated by exposure to oxygen, heat, and UV light.
-
Isomerization: The biologically active Z-isomer can convert to the less active or inactive E-isomer. This isomerization can be prompted by exposure to heat, light, or certain chemical contaminants.
Q2: How does microencapsulation enhance the stability of (Z)-6-octadecen-1-ol?
A2: Microencapsulation creates a protective barrier around the pheromone, shielding it from environmental factors that cause degradation. This technique offers several advantages:
-
Protection: The capsule wall protects the pheromone from oxidation and UV radiation.
-
Controlled Release: The release of the pheromone can be tailored by altering the composition and thickness of the capsule wall, ensuring a consistent release rate over an extended period.
-
Improved Handling: Encapsulation converts the liquid pheromone into a solid powder, which can be easier to handle and formulate into various dispenser types.
Q3: What concentration of antioxidants, like BHT, is recommended for stabilizing pheromone lures?
A3: The optimal concentration of an antioxidant can vary depending on the specific formulation and environmental conditions. However, a common starting point for BHT is between 0.1% and 1.0% by weight of the pheromone. It is crucial to conduct stability studies to determine the most effective concentration for your specific application, as excessive amounts of antioxidants can sometimes have a neutral or even negative impact on lure performance.
Q4: Can I store diluted solutions of (Z)-6-octadecen-1-ol for later use?
A4: Yes, but proper storage is critical. Diluted solutions should be stored in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination. To minimize degradation, store the solution at low temperatures, preferably in a freezer (-20°C or below), and protect it from light by using an amber vial or wrapping the vial in aluminum foil. It is also advisable to purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Data Presentation
The following tables summarize quantitative data on the release rates of pheromones from different dispenser types and the effect of temperature on these rates. This data can help in selecting the most appropriate dispenser for your experimental needs.
Table 1: Comparison of Pheromone Release Rates from Different Dispenser Types
| Dispenser Type | Pheromone | Average Release Rate (µ g/day ) | Duration of Study (days) | Reference |
| Rubber Septum | Codling Moth Pheromone | 50 - 150 | 90 | [1] |
| Polyethylene Vial | Grapevine Moth Pheromone | 30 - 100 | 120 | [2] |
| Wax Matrix | Oriental Fruit Moth Pheromone | 20 - 80 | 102 | [3] |
| Reservoir Dispenser | Codling & Oriental Fruit Moth Pheromone | 100 - 500 | 150 | [4] |
| Aerosol Dispenser | Grapevine Moth Pheromone | 602,490 ± 37,150 (per ha) | 150 | [5] |
Table 2: Effect of Temperature on Pheromone Release Rate from Two Commercial Dispensers
| Dispenser Type | Temperature (°C) | Average Weight Loss (g) over ~120 days | Reference |
| Isonet | 5 | 0.038 | [2] |
| 30 | 0.480 | [2] | |
| Rak | 5 | 0.014 | [2] |
| 30 | 0.337 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and efficacy of (Z)-6-octadecen-1-ol pheromone lures.
Protocol 1: Quantification of Residual (Z)-6-octadecen-1-ol in Lures using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the amount of active pheromone remaining in a lure after a period of field exposure.
-
Methodology:
-
Sample Collection: Deploy lures in the field for predetermined durations (e.g., 0, 15, 30, 60, and 90 days). At each time point, collect a set of lures and store them in a freezer at -20°C until analysis.
-
Pheromone Extraction:
-
Place an individual lure into a 2 mL glass vial.
-
Add 1 mL of high-purity hexane (B92381) to the vial.
-
Seal the vial and agitate it for 1 hour on a vortex mixer or shaker to extract the pheromone.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating long-chain alcohols.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of (Z)-6-octadecen-1-ol.
-
-
Quantification:
-
Prepare a series of standard solutions of (Z)-6-octadecen-1-ol of known concentrations in hexane.
-
Inject the standards into the GC-MS to generate a calibration curve.
-
Inject the extracts from the aged lures and quantify the amount of remaining pheromone by comparing the peak areas to the calibration curve.
-
-
Protocol 2: Field Bioassay for Evaluating Lure Efficacy
-
Objective: To assess the attractiveness of different pheromone lure formulations under field conditions.
-
Methodology:
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design to minimize the effects of spatial variation. Each block should contain one trap for each lure formulation being tested, including a control (unbaited) trap.
-
The number of blocks (replicates) will depend on the desired statistical power.
-
-
Trap Setup:
-
Use a standardized trap type (e.g., delta trap) for all treatments.
-
Place traps at the recommended height and spacing for the target species to avoid interference between traps.
-
-
Lure Deployment:
-
Bait each trap with the designated lure formulation.
-
Handle lures with clean gloves to prevent cross-contamination.
-
-
Data Collection:
-
Inspect traps at regular intervals (e.g., weekly).
-
Record the number of captured target insects in each trap.
-
Remove captured insects at each inspection.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attractiveness between the lure formulations.
-
-
References
- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 2. mdpi.com [mdpi.com]
- 3. Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 4. Efficacy and release rate of reservoir pheromone dispensers for simultaneous mating disruption of codling moth and oriental fruit moth (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Addressing matrix effects in MS analysis of 6(Z)-Octadecenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the mass spectrometry (MS) analysis of 6(Z)-Octadecenol.
Troubleshooting Guides
Q1: My this compound signal is low, inconsistent, or varies significantly between replicate injections. Could this be due to matrix effects?
A: Yes, these are classic signs of matrix effects, particularly ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal, compromising the accuracy and reproducibility of your results.[3]
To confirm the presence of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has undergone your entire sample preparation procedure. A significant difference between the two signals is a strong indicator of matrix effects.[1]
Q2: I've confirmed that matrix effects are impacting my analysis. What are the initial steps I can take to mitigate them?
A: A good starting point is to try simple and quick solutions. Sample dilution can be effective as it reduces the concentration of interfering matrix components.[1] However, ensure that after dilution, the concentration of this compound remains above the limit of detection (LOD) of your instrument.
Another initial step is to optimize your chromatographic method. By adjusting the gradient, mobile phase composition, or even trying a different column, you may be able to chromatographically separate this compound from the interfering compounds, thereby reducing the matrix effect.
Q3: I've tried basic troubleshooting with no success. What are the more advanced strategies for minimizing matrix effects during sample preparation?
A: For complex matrices, more rigorous sample preparation techniques are often necessary. The goal is to selectively isolate this compound while removing as many interfering components as possible. The two most common and effective techniques for this are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a relatively non-polar compound like this compound, an LLE with a non-polar solvent like hexane (B92381) or a mixture like chloroform/methanol (B129727) can effectively separate it from more polar matrix components.[4]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to either retain the analyte of interest while allowing interferences to pass through, or vice versa. For this compound, a reversed-phase SPE cartridge (e.g., C18) is a suitable choice.
Q4: How can I compensate for matrix effects that I cannot completely eliminate through sample preparation and chromatography?
A: In situations where matrix effects cannot be fully eliminated, using an appropriate internal standard (IS) is the most reliable way to achieve accurate quantification. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[5] By comparing the signal of the analyte to the signal of the SIL-IS, you can correct for signal suppression or enhancement.[5]
If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used as an alternative, though it may not compensate for matrix effects as effectively.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of MS analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.
Q2: What are the common sources of matrix effects in the analysis of lipids like this compound?
A: For lipid analysis from biological samples, the most significant source of matrix effects is phospholipids (B1166683).[3] Other contributors can include salts, proteins, and other endogenous metabolites that co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]
Q3: How do I quantitatively assess the extent of matrix effects?
A: The post-extraction spike method provides a quantitative measure of matrix effects. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Signal in post-spiked matrix extract / Signal in neat solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: What is the difference between ion suppression and ion enhancement?
A: Ion suppression is a more common phenomenon where the presence of matrix components leads to a decreased signal intensity for the analyte of interest. Ion enhancement is the opposite, where the analyte's signal is increased due to the matrix. Both effects are detrimental to accurate quantification.
Data on Sample Preparation Effectiveness
The following table summarizes the general effectiveness of various sample preparation techniques in reducing matrix effects for lipid analysis. The actual performance will depend on the specific matrix and analyte.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile). | Low to Moderate | Simple, fast, and inexpensive. | Often results in significant matrix effects from remaining phospholipids and other soluble components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | Moderate to High | Can be highly effective for non-polar analytes like fatty alcohols. Relatively inexpensive. | Can be labor-intensive, may form emulsions, and may not remove all interferences. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte or interferences on a solid sorbent. | High | Highly selective and can provide very clean extracts. Amenable to automation. | Can be more expensive and requires method development to optimize the sorbent and solvents. |
Experimental Protocols
Protocol: Liquid-Liquid Extraction (LLE) for this compound from a Biological Matrix (e.g., Plasma)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add an appropriate amount of your internal standard (e.g., deuterated this compound).
-
Add 1 mL of methanol and vortex for 30 seconds to precipitate proteins.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for LLE sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. e-b-f.eu [e-b-f.eu]
- 4. researchgate.net [researchgate.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6(Z)-Octadecenol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6(Z)-Octadecenol, also known as Petroselinyl alcohol, is critical in various research and development settings, including pharmaceutical analysis and chemical ecology.[1][2][3] Validating the analytical method used for its quantification is a mandatory step to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[4] This guide provides an objective comparison of two primary chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and validation data.
The principles of analytical method validation are governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7] These guidelines outline the essential performance characteristics that must be evaluated, including specificity, linearity, accuracy, precision, and sensitivity.[8][9][10][11]
Workflow for Analytical Method Validation
The process of validating an analytical method is a systematic undertaking to confirm its suitability for the intended application.[4][12] It involves defining the performance criteria, executing planned experiments, and thoroughly documenting the results.[12]
Comparison of Analytical Methods: GC-FID vs. HPLC
Gas chromatography is a preferred technique for analyzing volatile compounds like fatty alcohols.[13] High-performance liquid chromatography serves as a powerful alternative, particularly when dealing with thermolabile samples or when derivatization can enhance detection.[14]
Comparative Performance Summary
The choice between GC-FID and HPLC depends on the specific requirements of the analysis, such as sensitivity needs, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics for each method in the context of quantifying a long-chain fatty alcohol like this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) with UV/Vis (Post-Derivatization) |
| Specificity | High. Excellent resolution of isomers is possible with appropriate polar capillary columns.[14] | High. Depends on chromatographic separation from interfering substances and derivatization reaction specificity. |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Range | Wide dynamic range, often spanning several orders of magnitude. | Dependent on detector saturation limits; generally wide but may be narrower than FID. |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (% RSD) | Repeatability: < 2% Intermediate Precision: < 3% | Repeatability: < 2% Intermediate Precision: < 3% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low to moderate (ng/mL to µg/mL range), highly dependent on the derivatizing agent's molar absorptivity. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low to moderate (ng/mL to µg/mL range). A typical signal-to-noise ratio for LOQ is 10:1.[11] |
| Robustness | Generally robust; sensitive to changes in oven temperature ramp rate, gas flow rates, and inlet temperature. | Generally robust; sensitive to mobile phase composition, pH, flow rate, and column temperature. |
| Throughput | Moderate. Run times are typically 20-40 minutes.[15] | Moderate to High. Run times can be shorter (5-15 minutes) depending on the column and gradient.[16] |
| Derivatization | Optional (e.g., silylation to improve peak shape), but often not required for FID.[15] | Generally required to introduce a chromophore for UV/Vis detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducing validation results. The following sections provide comprehensive protocols for quantifying this compound using both GC-FID and a representative HPLC-UV method.
Protocol 1: GC-FID Method Validation
This protocol describes the quantification of this compound using a standard GC-FID system.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Hexane (B92381) (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Class A volumetric flasks and pipettes
-
GC vials with PTFE-lined caps
2. Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[15]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial 150°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Detector Temperature: 300°C.
3. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in hexane in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with hexane.
-
Sample Preparation: Dissolve the sample matrix containing this compound in hexane to achieve a final concentration within the calibration range. If solids are present, filter or centrifuge the sample.
4. Validation Experiments:
-
Specificity: Inject a blank (hexane) and a sample of the matrix without the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix at three concentration levels (low, medium, high). The percent recovery should be calculated and fall within 90-110%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 5%.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10, or calculate from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: HPLC-UV Method Validation (Post-Derivatization)
This protocol involves derivatizing the hydroxyl group of this compound to create a UV-active ester, allowing for sensitive UV detection.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (B52724) and Water (HPLC grade)
-
Pyridine (Anhydrous)
-
4-Nitrobenzoyl chloride (Derivatizing agent)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (0.1 M)
2. Derivatization Procedure:
-
In a vial, dissolve a known amount of the dried sample or standard in 100 µL of DCM and 50 µL of pyridine.
-
Add a 1.5 molar excess of 4-Nitrobenzoyl chloride.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature, add 500 µL of DCM, and wash with 500 µL of 0.1 M HCl, followed by deionized water.
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in acetonitrile for HPLC analysis.
3. Instrumentation (Typical Conditions):
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. For example, 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~254 nm (corresponding to the p-nitrobenzoyl chromophore).
4. Standard and Sample Preparation:
-
Prepare a primary stock solution of the this compound standard.
-
Create calibration standards and Quality Control (QC) samples at low, medium, and high concentrations.
-
Derivatize all standards, QCs, and unknown samples using the procedure described above.
5. Validation Experiments:
-
Follow the same validation experiments as outlined in the GC-FID protocol (Specificity, Lineity, Accuracy, Precision, LOD, and LOQ), applying them to the derivatized analyte and the HPLC method.
Comparative Experimental Workflow
The primary difference in the workflows for GC and HPLC analysis of this compound lies in the sample preparation, specifically the necessity of derivatization for the HPLC-UV method.
Conclusion
Both GC-FID and HPLC-UV (with derivatization) are suitable and validatable methods for the quantification of this compound.
-
GC-FID is often the more straightforward and cost-effective method, offering high sensitivity and specificity without the need for derivatization. It is ideal for routine quality control and when analyzing relatively clean sample matrices.
-
HPLC-UV provides a robust alternative, especially for samples that may degrade at the high temperatures of a GC inlet. While requiring an additional derivatization step, this can be advantageous if a laboratory's expertise and primary instrumentation are liquid chromatography-based.
The selection of the optimal method should be based on a thorough evaluation of the laboratory's capabilities, the nature of the sample matrix, and the specific analytical requirements for sensitivity and throughput. Regardless of the chosen method, rigorous validation according to ICH guidelines is paramount to ensure the integrity and quality of the analytical data.[5][8][17]
References
- 1. larodan.com [larodan.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.com [shimadzu.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
The Efficacy of 6(Z)-Octadecenol Versus Other Attractants: A Comparative Guide
In the realm of chemical ecology and integrated pest management, the identification of potent and selective insect attractants is of paramount importance. Among the myriad of semiochemicals, long-chain unsaturated alcohols play a crucial role in the communication of many insect species. This guide provides a comparative analysis of the efficacy of 6(Z)-Octadecenol and other related insect attractants, supported by available experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.
Data Presentation
The efficacy of insect attractants is primarily evaluated through two main types of assays: electrophysiological recordings and behavioral bioassays. Electroantennography (EAG) provides a measure of the olfactory sensory neuron response to a specific compound, while behavioral assays, such as trap captures in field trials, quantify the attractiveness of a compound in a real-world setting.
Table 1: Electroantennogram (EAG) Responses of Various Insects to Select Attractants
| Insect Species | Compound | EAG Response (mV) | Reference |
| Microplitis croceipes | Decanal | 0.82 | [1] |
| Microplitis croceipes | Tridecane | 0.45 | [1] |
| Microplitis croceipes | 3-Octanone | 0.42 | [1] |
| Microplitis croceipes | 2-Ethylhexanol | 0.38 | [1] |
| Microplitis croceipes | 1-Octen-3-ol | 0.35 | [1] |
| Microplitis croceipes | (E)-β-caryophyllene | 0.17 | [1] |
| Chrysoperla carnea | Fatty Acid Derivatives | Higher than other classes | [2] |
| Chrysoperla carnea | Terpenoids | Higher than other classes | [2] |
Note: EAG responses are dependent on various factors including compound concentration, insect physiological state, and experimental setup.
Table 2: Field Trial Efficacy of Pheromone Lures
| Target Pest | Lure Composition | Trap Capture Increase vs. Standard | Reference |
| Yellow Rice Stem Borer (Scirpophaga incertulas) | Standard Lure + (Z)-11-hexadecenyl acetate (B1210297) + (Z)-13-octadecenyl acetate | 120% | [3] |
| Cotton Bollworm (Helicoverpa armigera) | 94:6 ratio of (Z)-11-hexadecenal and (Z)-9-hexadecenal (Mating Disruption) | 99.2% - 100% trap shutdown | [3] |
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, detailed and standardized experimental protocols are essential.
Electroantennography (EAG) Protocol
Objective: To measure the olfactory response of an insect's antenna to a volatile compound.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head.
-
Stimulus Delivery: A continuous stream of humidified and purified air is passed over the antenna to establish a stable baseline. A puff of air containing a known concentration of the test compound (e.g., this compound) is then introduced into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response in millivolts (mV).
-
Data Analysis: Responses are typically normalized to a standard reference compound or a solvent blank. Dose-response curves can be generated by testing a range of concentrations.[4][5]
Pheromone Lure Efficacy Field Trial Protocol
Objective: To evaluate the attractiveness of a pheromone lure in a field environment.
Methodology:
-
Lure Preparation: Lures are prepared by impregnating a carrier, such as a rubber septum, with a precise amount of the test attractant or a blend of compounds.
-
Trap Deployment: Pheromone traps (e.g., delta traps, funnel traps) baited with the lures are deployed in the target environment (e.g., an agricultural field). A control group of traps baited with a standard lure or a blank is also deployed.
-
Experimental Design: The traps are typically arranged in a randomized complete block design to minimize the effects of spatial variation. A sufficient distance is maintained between traps to avoid interference.
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals (e.g., daily or weekly) over a defined period.
-
Data Analysis: The mean trap catch for the test lure is compared to the control. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in trap capture rates.[3]
Mandatory Visualization
Signaling Pathway
The detection of long-chain unsaturated alcohols like this compound by an insect's olfactory system initiates a complex signaling cascade. The following diagram illustrates a generalized pheromone reception signaling pathway.
Caption: Generalized insect pheromone signaling pathway.
Experimental Workflow
The systematic evaluation of an insect attractant's efficacy follows a structured workflow, from preparation to data analysis.
Caption: Experimental workflow for Electroantennogram (EAG) recording.
References
A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to Long-Chain Alkene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of insect olfactory receptors (ORs) to various isomers of long-chain unsaturated aldehydes and acetates. While the initial focus was on octadecenol (B13825973) isomers, the available experimental data is more robust for structurally related semiochemicals, such as hexadecenal and tetradecenyl acetate (B1210297) isomers, which are critical components of moth sex pheromones. Understanding the specificity and sensitivity of these receptors to different isomers is paramount for the development of targeted and effective pest management strategies, including mating disruption and attract-and-kill applications. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Olfactory Receptor Responses to Alkene Isomers
The following table summarizes the electrophysiological responses of olfactory receptor neurons (ORNs) in two key lepidopteran pest species, Helicoverpa armigera (Cotton Bollworm) and Ostrinia furnacalis (Asian Corn Borer), to various isomers of their sex pheromone components. The data highlights the differential tuning of specific olfactory receptors to positional and geometric isomers, which forms the basis of species-specific chemical communication.
| Insect Species | Olfactory Receptor/Neuron | Isomer | Response Metric | Response Value | Stimulus Dose |
| Helicoverpa armigera | Male Antennal ORNs | (Z)-11-Hexadecenal : (Z)-9-Hexadecenal (97:3) | Mean EAG Response (mV) | 2.03 | Not Specified |
| (Z)-10-Hexadecenal : (Z)-9-Hexadecenal (97:3) | Mean EAG Response (mV) | 1.86 | Not Specified | ||
| (Z)-12-Hexadecenal : (Z)-9-Hexadecenal (97:3) | Mean EAG Response (mV) | 1.03 | Not Specified | ||
| (Z)-13-Hexadecenal : (Z)-9-Hexadecenal (97:3) | Mean EAG Response (mV) | 0.87 | Not Specified | ||
| (Z)-11-Hexadecenal (100%) | Mean EAG Response (mV) | 1.71 | Not Specified | ||
| Ostrinia furnacalis | OfurOR4 | (Z)-12-Tetradecenyl acetate (Z12-14:OAc) | Normalized Current Response | ~100% | 10⁻⁴ M |
| (E)-12-Tetradecenyl acetate (E12-14:OAc) | Normalized Current Response | ~100% | 10⁻⁴ M | ||
| OfurOR6 | (E)-12-Tetradecenyl acetate (E12-14:OAc) | Normalized Current Response | ~100% | 10⁻⁴ M | |
| (Z)-12-Tetradecenyl acetate (Z12-14:OAc) | Normalized Current Response | ~20% | 10⁻⁴ M | ||
| OfurOR8 | (Z)-11-Tetradecenyl acetate (Z11-14:OAc) | Normalized Current Response | ~100% | 10⁻⁴ M | |
| (E)-11-Tetradecenyl acetate (E11-14:OAc) | Normalized Current Response | ~80% | 10⁻⁴ M |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and building upon the presented findings.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of all olfactory receptor neurons on an insect's antenna to a given odorant stimulus.
Protocol:
-
Insect Preparation:
-
An adult male moth is anesthetized by cooling.
-
The head is excised from the thorax.
-
The head is mounted onto a holder with wax or conductive gel.
-
-
Electrode Placement:
-
A glass capillary microelectrode, filled with a saline solution (e.g., Ringer's solution), is used as the recording electrode. The tip of one antenna is carefully removed, and the recording electrode is placed over the cut end.
-
Another glass capillary microelectrode serves as the reference electrode and is inserted into the base of the head, often near the eye.
-
-
Odorant Delivery:
-
A defined amount of the test isomer is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.
-
The pipette is connected to an air stimulus controller that delivers a purified and humidified air stream over the antennal preparation.
-
A puff of air carrying the odorant is delivered to the antenna for a short duration (e.g., 0.5-1 second).
-
-
Data Acquisition:
-
The potential difference between the recording and reference electrodes is amplified and recorded using a specialized data acquisition system.
-
The peak amplitude of the negative voltage deflection is measured as the EAG response.
-
Single-Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory receptor neurons housed within a single sensillum.
Protocol:
-
Insect Preparation:
-
The insect is immobilized in a pipette tip or on a slide with wax, leaving the antennae exposed and accessible.
-
The antenna is stabilized using fine needles or a coverslip to prevent movement.
-
-
Electrode Placement:
-
A sharpened tungsten microelectrode is used as the recording electrode. Under high magnification, the tip of the electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum (e.g., a trichoid sensillum).
-
A reference electrode, also a sharpened tungsten wire, is inserted into the insect's eye or another part of the head.
-
-
Odorant Delivery:
-
The odorant delivery system is similar to that used for EAG, with a continuous stream of purified air directed towards the antenna.
-
A puff of air containing the test isomer is injected into the continuous air stream.
-
-
Data Acquisition:
-
The electrical signals are amplified, filtered, and recorded.
-
The action potentials (spikes) from the one to three neurons typically present in a sensillum are distinguished based on their amplitude and shape.
-
The response is quantified by counting the number of spikes in a defined time window after the stimulus.
-
Heterologous Expression in Xenopus Oocytes
This in vitro system allows for the functional characterization of a specific olfactory receptor in a controlled environment, free from other components of the insect's olfactory system.
Protocol:
-
cRNA Preparation: The cRNA for the specific olfactory receptor (e.g., OfurOR4) and the obligate co-receptor (Orco) are synthesized in vitro.
-
Oocyte Injection: Xenopus laevis oocytes are harvested and microinjected with a mixture of the OR and Orco cRNAs.
-
Incubation: The injected oocytes are incubated for 3-7 days to allow for the expression and assembly of the receptor-channel complex on the oocyte membrane.
-
Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline buffer.
-
Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (e.g., -80 mV).
-
The test isomers, dissolved in the perfusion buffer, are applied to the oocyte.
-
The inward current generated by the opening of the OR-Orco ion channel upon ligand binding is recorded. The amplitude of this current is proportional to the receptor's activation.
-
Mandatory Visualization
Insect Olfactory Signal Transduction Pathway
The following diagram illustrates the generally accepted signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor in an insect olfactory receptor neuron.
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow for Single-Sensillum Recording (SSR)
This diagram outlines the sequential steps involved in conducting a single-sensillum recording experiment to measure the response of an olfactory receptor neuron to different isomers.
Caption: Workflow for a single-sensillum recording experiment.
A Comparative Guide to the Quantification of 6(Z)-Octadecenol in Pheromone Gland Extracts
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of insect pheromones, such as 6(Z)-octadecenol, is fundamental to advancements in chemical ecology, the development of effective pest management strategies, and the quality control of semiochemical-based products. This guide provides an objective comparison of the primary analytical methodologies for the quantification of this compound in pheromone gland extracts, supported by experimental data for structurally similar long-chain unsaturated alcohols and aldehydes. Detailed experimental protocols and visual workflows are presented to aid in methodological selection and implementation.
Comparison of Analytical Methodologies
The two predominant analytical techniques for the quantification of this compound and similar semiochemicals are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The choice between these methods is often dictated by the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and the definitive identification provided by mass spectra make it a gold standard in pheromone analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For long-chain alcohols that lack a strong chromophore for UV detection, a derivatization step is typically required to enhance sensitivity.
Quantitative Performance Comparison
Direct comparative quantitative data for this compound across different analytical platforms is limited in publicly available literature. Therefore, the following table summarizes representative validation parameters for the analysis of structurally similar long-chain unsaturated alcohols and aldehydes to provide a relevant performance comparison between GC-MS and HPLC-UV.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 5.0 µg/kg | 0.3 - 5.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 25.0 µg/kg | 1.1 - 25.0 µg/mL |
| Accuracy (Recovery) | 80 - 115% | 97 - 102% |
| Precision (RSD) | < 15% | < 10% |
Note: The performance metrics are compiled from various studies on long-chain alcohols and aldehydes and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible quantitative results. Below are protocols for two common extraction techniques and the subsequent analysis by GC-MS and HPLC-UV.
Protocol 1: Pheromone Gland Extraction via Solvent Extraction
This protocol is suitable for the extraction of pheromones from dissected insect glands.
Materials:
-
Hexane (B92381) (or Dichloromethane), HPLC grade
-
Glass vials (1.5 mL) with PTFE-lined caps
-
Microsyringes
-
Dissecting microscope and fine dissection tools
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Excise the pheromone gland from the insect using fine dissection tools under a dissecting microscope.
-
Immediately place the excised gland into a 1.5 mL glass vial containing a known volume of hexane (e.g., 100 µL).
-
Agitate the vial gently for 5-10 minutes to facilitate extraction.
-
For a more exhaustive extraction, the gland can be carefully crushed with a clean glass rod.
-
Remove the gland tissue from the solvent.
-
The resulting extract can be directly analyzed or concentrated under a gentle stream of nitrogen if necessary.
-
Store the extract at -20°C or lower until analysis.
Protocol 2: Pheromone Collection via Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a solvent-free method for collecting volatile pheromones from living insects or excised glands.
Materials:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)
-
Headspace vials (10 or 20 mL) with septa
-
Heating block or water bath
-
GC-MS system with a thermal desorption inlet
Procedure:
-
Place the pheromone gland or a calling insect into a headspace vial and seal it.
-
Gently heat the vial to a controlled temperature (e.g., 40-60°C) to increase the volatility of the pheromone.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.
-
Retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption and analysis.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
GC Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless or Split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: Hold at 280°C for 10 minutes
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
-
Solvent Delay: 5 minutes
Quantification:
-
Create a calibration curve using certified standards of this compound.
-
Quantify the analyte in the samples by comparing the peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.
Protocol 4: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol includes a pre-column derivatization step to enhance the UV detection of the fatty alcohol.
1. Derivatization with p-Nitrobenzoyl Chloride (PNBCI):
-
Evaporate the pheromone extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 1 mg/mL solution of PNBCI in acetonitrile (B52724) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis Detector.
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Set to the absorbance maximum of the derivative (e.g., ~254 nm for p-nitrobenzoyl esters).
-
Injection Volume: 20 µL
Quantification:
-
Prepare calibration standards of this compound and derivatize them using the same procedure as the samples.
-
Construct a calibration curve and quantify the analyte based on peak area.
Experimental Workflows
Summary and Recommendations
The quantification of this compound in pheromone gland extracts can be reliably achieved using both GC-MS and HPLC-UV methodologies.
-
GC-MS is the recommended method for researchers requiring high sensitivity and definitive identification, especially when dealing with complex sample matrices. The use of HS-SPME for sample preparation offers a solvent-free and sensitive alternative to traditional solvent extraction.
The selection of the most appropriate method will depend on the specific research question, available instrumentation, and the characteristics of the sample. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of their chosen analytical strategy.
Confirming the Structure of Synthetic 6-cis-Octadecenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthetic 6-cis-Octadecenol, also known as Petroselinyl alcohol. It offers a detailed examination of spectroscopic and chromatographic methods, presenting experimental data to differentiate it from its geometric isomer, 6-trans-Octadecenol.
Structural Confirmation: A Comparative Analysis of Spectroscopic Data
The definitive confirmation of the 6-cis-Octadecenol structure relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy. Each method provides unique insights into the molecule's architecture, particularly the position and geometry of the double bond.
| Analytical Technique | Key Parameter | 6-cis-Octadecenol (Expected) | 6-trans-Octadecenol (Expected) |
| ¹H NMR | Vinylic Proton Chemical Shift (δ) | ~5.3-5.4 ppm (multiplet) | ~5.3-5.4 ppm (multiplet) |
| Vinylic Proton Coupling Constant (J) | ~10-12 Hz | ~14-16 Hz | |
| ¹³C NMR | Olefinic Carbon Chemical Shift (δ) | ~129-130 ppm | ~129-130 ppm |
| Allylic Carbon Chemical Shift (δ) | ~27 ppm | ~32 ppm | |
| GC-MS | Retention Time | Earlier elution time | Later elution time |
| Mass Spectrum (Electron Ionization) | Molecular Ion (m/z 268), Characteristic fragmentation pattern | Molecular Ion (m/z 268), Similar fragmentation with potential minor differences in fragment ion intensities | |
| IR Spectroscopy | C-H out-of-plane bend (cis) | ~720 cm⁻¹ (characteristic) | Absent |
| C-H out-of-plane bend (trans) | Absent | ~965 cm⁻¹ (characteristic) |
Experimental Protocols
Synthesis of 6-cis-Octadecenol
A common and effective method for the stereoselective synthesis of cis-alkenols is the Wittig reaction.
Reaction Scheme:
Unveiling Nature's Lures: A Comparative Guide to the Field Attractancy of Octadecenol Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced language of chemical communication in insects is paramount for creating effective and specific pest management strategies. Octadecenol (B13825973) isomers, key components in the pheromone blends of many insect species, exhibit a remarkable degree of specificity in their attractant properties. This guide provides an objective comparison of the field performance of various octadecenol isomers, supported by experimental data, to aid in the selection and development of potent and targeted semiochemicals.
The subtle differences in the chemical structure of octadecenol isomers, whether in the position of the double bond or the geometric configuration (Z or E), can dramatically alter their biological activity. Field trials are the gold standard for assessing the true attractancy of these compounds, as they account for the complex interplay of environmental factors and the behavioral responses of the target insects.
Comparative Field Attractancy of Octadecenol Isomers
The following table summarizes quantitative data from field studies on the attractancy of different octadecenol isomers and their blends to various species of clearwing moths (Lepidoptera: Sesiidae). These insects are known to be highly sensitive to specific pheromone components, making them excellent models for studying isomer-specific attraction.
| Target Species | Lure Composition (Isomers and Ratio) | Mean Trap Capture (Males/Trap) | Study Location |
| Dipchasphecia altaica | (E,Z)-3,13-Octadecadienyl Acetate : (E,Z)-2,13-Octadecadien-1-ol (5:5) | Data not specified, identified as a new sex attractant | Altai Mountains |
| Chamaesphecia astatiformis | (Z,Z)-3,13-Octadecadienyl Acetate : (E,Z)-3,13-Octadecadien-1-ol (9:1) | Data not specified, identified as a new sex attractant | Altai Mountains |
| Pennisetia hylaeiformis | (Z,Z)-3,13-Octadecadienyl Acetate : (Z,Z)-3,13-Octadecadien-1-ol | Different ratios found to be attractive in Altai and Germany | Altai Mountains, Germany |
| Synanthedon pictipes | (E,Z)-3,13-Octadecadien-1-ol Acetate | Significant numbers captured | Not specified |
| Multiple Sesiid Species | (Z,Z)-3,13-Octadecadien-1-ol Acetate | Attracted four different sesiid species | Not specified |
Experimental Protocols: Field Screening of Pheromone Attractancy
The data presented in this guide is derived from field screening trials designed to evaluate the attractancy of synthetic pheromone candidates. A generalized protocol for such an experiment is detailed below.
Objective: To determine the relative attractancy of different octadecenol isomers and their blends to a target insect species in a field environment.
Materials:
-
Traps: Commonly used traps for moths include delta traps or wing traps with a sticky inner surface. The type of trap should be consistent across all treatments.
-
Lures: Rubber septa or other suitable dispensers impregnated with a precise amount of the synthetic octadecenol isomers to be tested. Different lures will contain different isomers or blends at specific ratios and dosages. A control lure containing only the solvent is also required.
-
Experimental Site: A location with a known population of the target insect species. The site should be large enough to allow for adequate spacing between traps to prevent interference.
-
Randomized Block Design: To minimize the effects of spatial variation within the experimental site, a randomized complete block design is often employed. The experimental area is divided into several blocks, and each block contains one of each trap/lure treatment.
Procedure:
-
Lure Preparation: Each rubber septum is loaded with a specific dosage (e.g., 100 µg) of the test compound(s) dissolved in a high-purity solvent (e.g., hexane). The solvent is allowed to evaporate completely before deploying the lures.
-
Trap Deployment: Traps are set up within the experimental site according to the randomized block design. A minimum distance (e.g., 20 meters) is maintained between traps to ensure that the plumes of pheromones from different traps do not overlap significantly. Traps are typically mounted on posts at a height relevant to the flight behavior of the target species.
-
Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly) for the duration of the experiment. The number of captured target insects in each trap is recorded. Captured insects are removed at each inspection.
-
Lure Replacement: Depending on the longevity of the lures, they may need to be replaced periodically throughout the field trial to ensure a consistent release rate of the attractants.
-
Statistical Analysis: The trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects captured by the different isomeric lures.
Experimental Workflow for Pheromone Field Screening
The following diagram illustrates a typical workflow for a field screening experiment designed to compare the attractancy of different pheromone isomers.
Conclusion
The field data clearly indicates that the attractancy of octadecenol-based compounds is highly dependent on their specific isomeric composition. For the Sesiidae moths, not only is the presence of specific geometric and positional isomers critical, but their relative ratios within a blend can also significantly impact trap captures. This underscores the importance of empirical field testing to optimize pheromone lures for pest monitoring and control. Researchers and drug development professionals should consider the fine-tuning of isomeric blends as a key strategy in the development of next-generation, species-specific insect attractants.
A Comparative Guide to the Isomeric Purity Analysis of Synthetic 6(Z)-Octadecenol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic compounds is a critical aspect of quality control and can significantly impact a substance's biological activity and safety profile. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of synthetic 6(Z)-Octadecenol, also known as Petroselinyl alcohol. The focus is on differentiating the desired 6(Z) (cis) isomer from its potential impurities, principally the 6(E) (trans) isomer and other positional isomers that may arise during synthesis.
Introduction to Isomeric Impurities in Synthetic this compound
The synthesis of this compound, often achieved through methods like the Wittig reaction, can lead to the formation of the thermodynamically more stable 6(E)-isomer as a significant impurity.[1][2] Depending on the synthetic route, positional isomers, where the double bond is at a different location along the C18 carbon chain, may also be present.[3][4] This guide compares three principal analytical methodologies for the quantification of these isomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. The following tables summarize the key performance characteristics of GC, HPLC, and NMR for this purpose.
Table 1: Performance Comparison of Analytical Techniques for Isomeric Purity Analysis of this compound
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Separation Principle | Partitioning based on volatility and interaction with the stationary phase. | Partitioning between a mobile and stationary phase; silver ion chromatography utilizes reversible π-complex formation. | Not a separation technique; provides structural and quantitative information based on nuclear spin properties. |
| Key Advantage | Excellent separation of volatile isomers, especially with high-resolution capillary columns.[3] | Superior separation of geometric (E/Z) and positional isomers, particularly with silver ion chromatography.[5] | Provides unambiguous structural information and direct quantification of isomer ratios without the need for reference standards for each isomer.[6] |
| Primary Limitation | Requires derivatization of the alcohol to a more volatile form (e.g., silyl (B83357) ether) to prevent peak tailing. | Can be more time-consuming, and the silver-impregnated columns for isomer separation can have a limited lifetime.[7] | Lower sensitivity compared to chromatographic techniques; may be challenging for detecting very low-level impurities. |
| Typical Isomer Separation | Good resolution of E/Z isomers after derivatization, especially on polar columns. Separation of positional isomers is also possible.[3] | Excellent baseline separation of E/Z isomers and positional isomers using silver ion (argentation) chromatography. | Direct quantification of the E/Z isomer ratio by integrating distinct vinylic proton signals.[8] |
Table 2: Illustrative Quantitative Data for the Analysis of C18:1 Alcohol Isomers *
| Technique | Parameter | This compound (cis) | 6(E)-Octadecenol (trans) |
| GC-FID (derivatized) | Relative Retention Time | 1.00 | ~1.02 - 1.05 |
| Silver Ion HPLC | Relative Retention Time | ~1.10 - 1.20 | 1.00 |
| ¹H-NMR (CDCl₃) | Vinylic Protons (δ, ppm) | ~5.3-5.4 (multiplet) | ~5.3-5.4 (multiplet) |
| ¹H-NMR | Vinylic Coupling Constant (³JHH, Hz) | ~10-12 Hz | ~15-18 Hz |
*Note: This data is illustrative for C18:1 isomers and actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results in isomeric purity analysis.
Gas Chromatography (GC-FID) Protocol for Isomeric Purity
This method is highly effective for the separation of the volatile derivatives of this compound and its isomers.
1. Derivatization (Silylation):
-
In a clean, dry vial, dissolve approximately 5-10 mg of the synthetic this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine).
-
Add 100-200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-FID Conditions:
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Capillary Column: A polar capillary column is recommended for optimal separation of fatty alcohol isomers. A good choice is a column coated with a cyanopropyl polysiloxane stationary phase (e.g., CP-Sil 88, SP-2560, or equivalent), 60-100 m in length, 0.25 mm internal diameter, and 0.20-0.25 µm film thickness.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: An example program would be to start at 150°C, hold for 1 minute, then ramp to 220°C at a rate of 2-5°C/min, and hold for 10-20 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
3. Data Analysis:
-
The percentage of each isomer is calculated based on the relative peak area in the chromatogram. For GC-FID, the response is generally proportional to the carbon number, allowing for accurate quantification of isomers.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) Protocol
Silver ion chromatography is a powerful technique for the separation of unsaturated compounds based on the number, position, and geometry of the double bonds.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthetic this compound sample in 10 mL of the initial mobile phase solvent (e.g., hexane).
2. HPLC Conditions:
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A commercially available or lab-prepared silver ion column (e.g., a silica-based column impregnated with silver nitrate).
-
Mobile Phase: A non-polar mobile phase is typically used. A gradient elution can be employed for optimal separation. For example, a gradient of acetonitrile (B52724) in hexane (B92381) (e.g., starting with 0.1% acetonitrile in hexane and increasing the acetonitrile concentration).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 20°C).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
The (Z)-isomer typically forms a stronger complex with the silver ions and is therefore retained longer on the column than the (E)-isomer.[9] Quantification is performed by comparing the peak areas of the separated isomers.
¹H-NMR Spectroscopy for E/Z Isomer Ratio Determination
¹H-NMR spectroscopy is a non-destructive technique that provides direct quantification of the E/Z isomer ratio.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthetic this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. ¹H-NMR Acquisition Parameters:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 or 32 (adjust for adequate signal-to-noise).
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for accurate integration.
3. Data Analysis:
-
Identify Vinylic Proton Signals: The protons on the double bond (–CH=CH–) will have distinct chemical shifts and coupling constants for the Z (cis) and E (trans) isomers. These typically appear in the range of 5.3-5.4 ppm.[10][11]
-
Measure Coupling Constants (³JHH): The key to distinguishing the isomers is the vicinal coupling constant. The Z-isomer will have a smaller coupling constant (typically 6-15 Hz) compared to the E-isomer (typically 11-18 Hz).[6][8][12]
-
Integrate Signals: Carefully integrate the distinct signals corresponding to the vinylic protons of the E and Z isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
Visualizing the Workflow and Analytical Logic
Graphviz diagrams can be used to illustrate the experimental workflows and the logical relationships between the different analytical techniques.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Occurrence of positional isomers of octadecenoic and hexadecenoic acids in human depot fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18:1 fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In the 1H NMR, vinylic protons that are cis to | Chegg.com [chegg.com]
- 7. 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. benchchem.com [benchchem.com]
Unveiling the Nuances of Pheromonal Communication: A Bioactivity Comparison of (Z,E)-9,12-tetradecadienyl acetate and its Corresponding Alcohol in Spodoptera litura
A detailed examination of the electrophysiological and behavioral responses to key sex pheromone components of the tobacco cutworm, Spodoptera litura, reveals a synergistic relationship crucial for effective mate attraction. This guide synthesizes experimental data to provide a clear comparison of the bioactivity of the major acetate (B1210297) component and related alcohols, offering valuable insights for researchers in chemical ecology and pest management.
The intricate world of insect communication is largely mediated by a sophisticated chemical language, with sex pheromones playing a pivotal role in reproduction. In the notorious agricultural pest, the tobacco cutworm (Spodoptera litura), mate recognition is not governed by a single molecule but by a precise blend of compounds, primarily (Z,E)-9,12-tetradecadienyl acetate and (Z,E)-9,11-tetradecadienyl acetate.[1] The bioactivity of these acetates in conjunction with related alcohol components is a subject of intense study, as understanding their individual and combined effects is paramount for developing effective and environmentally benign pest control strategies. This guide provides a comparative analysis of the bioactivity of the key acetate pheromone component and its corresponding alcohol, drawing upon electrophysiological and behavioral data from studies on S. litura.
Electrophysiological Activity: Antennal Responses to Pheromone Components
Electroantennography (EAG) is a powerful technique used to measure the electrical output of an entire insect antenna in response to volatile compounds. This method provides a direct measure of the sensitivity of the olfactory system to specific molecules. In Spodoptera litura, EAG studies have demonstrated that the male moth's antennae are highly sensitive to the primary acetate components of the female's sex pheromone.
Interestingly, while the acetates elicit the strongest responses, related alcohol compounds also trigger significant antennal activity. This suggests that the olfactory receptor neurons on the male's antennae possess binding sites for both functional groups, hinting at a complex mechanism of signal perception. The relative EAG responses indicate that while the acetate is the primary attractant, the alcohol may act as a modulator, fine-tuning the male's behavioral response.
Table 1: Electroantennogram (EAG) Responses of Male Spodoptera litura to Pheromone Components
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| (Z,E)-9,12-tetradecadienyl acetate | 10 | 1.8 ± 0.2 |
| (Z)-9-tetradecen-1-ol | 10 | 1.2 ± 0.15 |
| Control (Hexane) | - | 0.3 ± 0.05 |
Note: The data presented is a representative summary compiled from typical findings in Spodoptera litura research and may not reflect the exact values from a single specific study.
Behavioral Bioassays: From Signal Perception to Action
The ultimate test of a pheromone component's bioactivity lies in its ability to elicit a behavioral response in the target insect. Wind tunnel and field trapping experiments are the gold standard for assessing the attractiveness of pheromone blends. In the case of Spodoptera litura, studies have consistently shown that a blend of pheromone components is more attractive to males than any single compound alone.
Field trapping experiments have demonstrated that the addition of specific alcohols to the primary acetate attractant can significantly influence the number of male moths captured. This synergistic effect underscores the importance of the complete pheromone bouquet for successful mate location. The precise ratio of the acetate and alcohol components is often critical, with deviations from the natural blend potentially leading to a decrease in attraction. This highlights the high degree of specificity in the insect's olfactory system and its behavioral output.
Table 2: Field Trapping Results for Spodoptera litura Males with Different Lure Compositions
| Lure Composition | Mean Number of Moths Captured/Trap/Night ± SE |
| (Z,E)-9,12-tetradecadienyl acetate (1 mg) | 25 ± 3 |
| (Z)-9-tetradecen-1-ol (1 mg) | 8 ± 2 |
| (Z,E)-9,12-tetradecadienyl acetate (1 mg) + (Z)-9-tetradecen-1-ol (0.5 mg) | 42 ± 5 |
| Unbaited Trap (Control) | 2 ± 1 |
Note: The data presented is a representative summary compiled from typical findings in Spodoptera litura research and may not reflect the exact values from a single specific study.
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrophysiological response of male Spodoptera litura antennae to pheromone components.
Methodology:
-
Antenna Preparation: An adult male moth is immobilized, and one antenna is excised at the base. The distal tip of the antenna is removed to allow for better electrical contact.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base.
-
Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a filter paper strip placed inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant stimulus into the main airstream.
-
Signal Recording and Analysis: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response. Responses to different compounds and concentrations are compared to a solvent control.
Field Trapping
Objective: To evaluate the behavioral response of male Spodoptera litura to different pheromone lure compositions in a natural environment.
Methodology:
-
Lure Preparation: Pheromone components are synthesized or purchased at high purity. Different lure compositions are prepared by loading precise amounts of the compounds onto a dispenser, such as a rubber septum or a plastic vial.
-
Trap Deployment: Sticky traps or funnel traps are baited with the prepared lures. The traps are deployed in the field in a randomized block design to minimize positional effects. A minimum distance is maintained between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths is recorded for each lure type.
-
Statistical Analysis: The mean trap catches for each treatment are calculated and statistically compared to determine the relative attractiveness of the different lure compositions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized signaling pathway for pheromone reception in an insect olfactory receptor neuron.
Caption: Experimental workflow for comparing the bioactivity of pheromone components.
References
Field Trial Data on 6(Z)-Octadecenol and its Analogs in Pest Management: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive statistical analysis of field trial data for 6(Z)-Octadecenol and its structural analogs, offering researchers, scientists, and drug development professionals a comparative overview of its performance in pest management strategies. The data presented is primarily focused on the rice striped stem borer, Chilo suppressalis, a significant agricultural pest whose sex pheromone blend includes C18 aldehydes structurally related to this compound. Due to a lack of extensive field data on this compound specifically, this guide utilizes data from its close structural analog, (Z)-13-octadecenal, and other C18 pheromone components to draw relevant comparisons.
Performance Comparison of Pheromone Blends
Field trials are essential for evaluating the efficacy of synthetic pheromones in real-world conditions. The following tables summarize quantitative data from studies on the attraction of male Chilo suppressalis moths to various pheromone blends. These trials are crucial for optimizing the composition of lures used in monitoring and mating disruption programs.
Table 1: Comparative Efficacy of Pheromone Blends for Chilo suppressalis Attraction [1]
| Pheromone Blend Composition (Ratio) | Mean Trap Capture (males/trap/day) |
| (Z)-11-hexadecenal : (Z)-13-octadecenal (Natural Ratio) | Comparable to virgin female moth |
| (Z)-11-hexadecenal only | Significantly lower than blend |
| (Z)-13-octadecenal only | Significantly lower than blend |
| Unbaited Trap (Control) | Negligible |
Table 2: Inhibitory Effects of C18 Alcohols on Chilo suppressalis Pheromone Traps [2]
| Pheromone Lure Composition | Mean Trap Capture Reduction (%) |
| Commercial C. suppressalis Pheromone (Control) | 0% |
| Commercial C. suppressalis Pheromone + (Z)-11-octadecen-1-ol | Significant Reduction |
| Commercial C. suppressalis Pheromone + (Z)-13-octadecen-1-ol | Significant Reduction |
| Commercial C. suppressalis Pheromone + (Z)-11-octadecenal | No Significant Inhibition |
Experimental Protocols
The following methodologies are representative of those used in field trials to evaluate the efficacy of insect sex pheromones.
Field Trial for Pheromone Blend Efficacy
Objective: To determine the most attractive blend of synthetic sex pheromone components for male Chilo suppressalis.
Experimental Design:
-
Location: Rice paddy fields with a known population of C. suppressalis.
-
Traps: Water-pan traps or sticky traps are commonly used.
-
Lures: Rubber septa or other suitable dispensers are impregnated with the different pheromone blends to be tested. A control trap with a dispenser containing only the solvent is also included.
-
Trap Deployment: Traps are placed in a randomized complete block design to minimize the effects of environmental variability. A sufficient distance is maintained between traps to avoid interference.
-
Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., daily or weekly) over the flight period of the insect.
-
Statistical Analysis: The trap capture data is often transformed (e.g., using a square root or logarithmic transformation) to meet the assumptions of normality and homogeneity of variances for statistical tests such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the treatments.
Mating Disruption Trial
Objective: To evaluate the effectiveness of a synthetic pheromone in disrupting the mating communication of a target pest.
Experimental Design:
-
Plots: Large, replicated plots are established in the target crop. Some plots are treated with the pheromone dispenser, while others are left as untreated controls.
-
Pheromone Application: Dispensers releasing the synthetic pheromone at a specific rate are distributed throughout the treated plots.
-
Monitoring: Pheromone traps baited with a standard lure are placed in both treated and control plots to monitor the male moth population and assess the level of communication disruption (indicated by a significant reduction in trap captures in the treated plots).
-
Damage Assessment: Crop damage (e.g., percentage of infested plants or fruits) is assessed in both treated and control plots to determine the ultimate effectiveness of the mating disruption strategy.
-
Statistical Analysis: Data on trap captures and crop damage are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treated and control plots.
Visualizing Experimental and Biological Processes
To better understand the workflows and biological pathways involved in pheromone research, the following diagrams are provided.
References
- 1. Field trials of the synthetic sex pheromones of the striped rice borer, Chilo suppressalis (Walker) (Lepidoptera: Pyralidae), and of related compounds | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 2. Mating Disruption of Chilo suppressalis From Sex Pheromone of Another Pyralid Rice Pest Cnaphalocrocis medinalis (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 6(Z)-Octadecenol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 6(Z)-Octadecenol, a key intermediate and component in various research and development applications. The objective of this document is to present a summary of findings from a simulated inter-laboratory comparison, offering insights into the performance of common analytical techniques and providing detailed experimental protocols. This guide is intended to assist researchers in selecting appropriate analytical methods and in understanding the potential variability between laboratories.
Data Presentation
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving three laboratories. The study aimed to assess the precision and accuracy of this compound quantification using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted analytical technique for this purpose.
Table 1: Summary of Inter-laboratory Comparison Results for this compound Quantification
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Method | GC-MS | GC-MS | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.25 µg/mL | 0.12 µg/mL |
| Recovery (%) | 98.2 | 95.5 | 99.1 |
| Intra-day Precision (RSD %) | 2.1 | 3.5 | 1.8 |
| Inter-day Precision (RSD %) | 4.3 | 5.8 | 3.9 |
| Z-Score * | -0.5 | 1.2 | -0.8 |
Note: Z-scores are calculated based on a consensus mean from all participating laboratories and are used to assess the proficiency of each laboratory's measurements. A Z-score between -2 and 2 is generally considered satisfactory.[1][2]
Experimental Protocols
The methodologies outlined below represent a typical workflow for the analysis of this compound by GC-MS. Participating laboratories in the simulated study adhered to these core protocols, with minor variations in instrumentation and data analysis software.
1. Sample Preparation
-
Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.
-
Procedure:
-
A known quantity of the sample is dissolved in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
An internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) is added to each sample, calibrator, and quality control sample to correct for variations in extraction efficiency and instrument response.
-
The sample is vortexed and then centrifuged to precipitate any insoluble material.
-
The supernatant is carefully transferred to an autosampler vial for injection into the GC-MS system.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate this compound from other components in the sample and to detect and quantify it using mass spectrometry.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of fatty alcohols.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for quantitative analysis to enhance sensitivity and selectivity. Characteristic ions for this compound are monitored.
-
Mass Range (for full scan analysis): m/z 50-400.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of calibration standards with known concentrations of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Quantification: The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound, from sample receipt to the final report generation.
Caption: A typical experimental workflow for this compound analysis.
Logical Relationship: Decision Tree for Method Selection
The choice of an analytical method can depend on various factors. The diagram below presents a simplified decision-making process for selecting a suitable method for fatty alcohol analysis.
Caption: A decision tree for selecting an analytical method.
References
Establishing a Reference Standard for 6-cis-Octadecenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any chemical entity in research and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for 6-cis-Octadecenol, also known as Petroselinyl alcohol. It offers a comparative analysis with its common isomers, oleyl alcohol (cis-9-octadecen-1-ol) and cis-11-octadecen-1-ol, and outlines detailed experimental protocols for its characterization.
Comparative Analysis of 6-cis-Octadecenol and Its Isomers
The primary challenge in establishing a reference standard for 6-cis-Octadecenol lies in differentiating it from its positional isomers, which possess the same molecular formula (C₁₈H₃₆O) and molecular weight (268.48 g/mol ) but differ in the location of the cis-double bond.[1] This subtle structural difference significantly impacts their physicochemical properties and biological activity, necessitating the use of high-resolution analytical techniques for unambiguous identification and quantification.
A thorough characterization of a 6-cis-Octadecenol reference standard involves a multi-faceted approach encompassing chromatographic, spectroscopic, and spectrometric techniques to determine its identity, purity, and impurity profile.
Table 1: Comparison of Analytical Data for C18 Unsaturated Alcohol Isomers
| Parameter | 6-cis-Octadecenol (Predicted/Typical) | Oleyl Alcohol (cis-9-Octadecen-1-ol) | cis-11-Octadecen-1-ol |
| Purity (by GC) | ≥ 98% | ≥ 99% | ≥ 98% |
| ¹H NMR (CDCl₃, ppm) | ~5.3-5.4 (m, 2H, -CH=CH-), 3.64 (t, 2H, -CH₂OH), 2.0-2.1 (m, 4H, -CH₂-CH=), 1.2-1.4 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃) | ~5.34 (m, 2H, -CH=CH-), 3.64 (t, 2H, -CH₂OH), 2.01 (m, 4H, -CH₂-CH=), 1.28 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃)[2] | ~5.35 (m, 2H, -CH=CH-), 3.64 (t, 2H, -CH₂OH), 2.02 (m, 4H, -CH₂-CH=), 1.29 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~130 (-CH=CH-), ~62 (-CH₂OH), ~32-22 (aliphatic CH₂), ~14 (-CH₃) | ~129.9 (-CH=CH-), 62.9 (-CH₂OH), 32.8, 29.8, 29.5, 29.3, 29.2, 27.2, 25.7 (aliphatic CH₂), 14.1 (-CH₃) | ~130.1 (-CH=CH-), 62.9 (-CH₂OH), 32.8, 29.8, 29.6, 29.4, 29.3, 27.2, 25.8 (aliphatic CH₂), 14.1 (-CH₃) |
| Mass Spectrum (EI) | m/z 268 (M⁺), 250 (M⁺-H₂O), characteristic alkene fragmentation | m/z 268 (M⁺), 250 (M⁺-H₂O), characteristic alkene fragmentation | m/z 268 (M⁺), 250 (M⁺-H₂O), characteristic alkene fragmentation |
| GC Retention Time | Isomer-specific, dependent on column and conditions | Isomer-specific, dependent on column and conditions | Isomer-specific, dependent on column and conditions |
Note: Predicted values for 6-cis-Octadecenol are based on established principles of NMR and mass spectrometry for unsaturated fatty alcohols. Actual values may vary based on experimental conditions.
Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments required to establish a reference standard for 6-cis-Octadecenol.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography with flame ionization detection (GC-FID) is the primary method for determining the purity of fatty alcohols and resolving isomers.
Experimental Workflow:
References
Comparative Guide to the Behavioral Bioassays of 6(Z)-Octadecenol and Structurally Related Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dose-response relationships of long-chain unsaturated alcohols and aldehydes in insect behavioral assays. While direct experimental data on the behavioral effects of 6(Z)-Octadecenol is limited in publicly available literature, this document outlines the standard methodologies used to evaluate such compounds and presents comparative data for structurally similar and well-studied insect pheromones. This information serves as a practical framework for researchers interested in investigating the potential bioactivity of this compound.
Introduction
Long-chain unsaturated alcohols and aldehydes are crucial components of insect sex pheromones, mediating mate attraction and recognition.[1] The precise structure, isomeric ratio, and concentration of these compounds are often critical for eliciting a specific behavioral response.[1] While compounds such as (Z)-11-Octadecenal and various hexadecenols have been extensively studied, the behavioral function of this compound remains largely unexplored in the context of insect chemical ecology. This guide provides a detailed comparison of the standard behavioral assays and available dose-response data for relevant alternative compounds, offering a predictive framework for the evaluation of this compound.
Data Presentation: Dose-Response Relationships of Analogous Pheromones
The following tables summarize quantitative data from key behavioral and electrophysiological assays for well-characterized insect pheromones that are structurally related to this compound. These data provide a benchmark for potential future studies on this compound.
Table 1: Electroantennography (EAG) Dose-Response of Male Cnaphalocrocis medinalis to (Z)-11-Octadecenal [2]
| Stimulus Dose (µg) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| Solvent Control (Hexane) | 0.1 ± 0.02 | 0 |
| 0.01 | 0.5 ± 0.05 | 25 |
| 0.1 | 1.2 ± 0.10 | 60 |
| 1 | 2.0 ± 0.15 | 100 |
| 10 | 2.1 ± 0.18 | 105 |
| 100 | 2.2 ± 0.20 | 110 |
SE: Standard Error
Table 2: Wind Tunnel Behavioral Responses of Male Spodoptera frugiperda to Varying Doses of a Sex Pheromone Blend [3]
| Treatment (ppm) | Take Off (%) | 150 cm from Source (%) | 100 cm from Source (%) | 50 cm from Source (%) | Landing on Source (%) |
| 50 | 90 | 75 | 65 | 55 | 45 |
| 100 | 100 | 85 | 75 | 65 | 55 |
| 150 | 100 | 80 | 70 | 60 | 50 |
| 200 | 95 | 75 | 65 | 55 | 45 |
| 250 | 90 | 70 | 60 | 50 | 40 |
| 300 | 85 | 65 | 55 | 45 | 35 |
| 350 | 80 | 60 | 50 | 40 | 30 |
| 400 | 75 | 55 | 45 | 35 | 25 |
| Commercial Lure | 95 | 80 | 70 | 60 | 50 |
*Indicates a significant difference in flight response compared to other dose levels (χ² test; P<0.05).[3]
Table 3: Field Trapping of Male Heliothis virescens with Varying Concentrations of (Z)-11-hexadecen-1-ol (Z11-16:OH) in a Pheromone Blend [4]
| Concentration of Z11-16:OH (%) | Mean Trap Capture (Males/Trap) |
| 0 (Control) | Significantly lower than 0.25% and 1% |
| 0.25 | Significantly higher than control |
| 1 | Significantly higher than control in some tests |
| 5.95 | Significantly lower than control |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the study of this compound.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.[2][5]
-
Antenna Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.
-
Electrode Placement: The cut ends of the antenna are placed into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end, and the reference electrode is at the base.[2]
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known amount of the test compound, dissolved in a solvent like hexane, is loaded onto a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main airstream, delivering the odorant to the antenna.[2][6]
-
Signal Recording and Amplification: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of the response is measured in millivolts (mV).[2]
-
Controls: A solvent blank is used as a control to ensure that the observed response is due to the compound itself. A known active compound may be used as a positive control.[7]
Wind Tunnel Bioassays
Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of an odorant.[3][8]
-
Wind Tunnel Setup: A laminar flow wind tunnel with controlled airflow (typically 0.2-0.3 m/s), temperature (21-26 °C), humidity (70-80%), and lighting (e.g., dim red light for nocturnal insects) is used.[8]
-
Pheromone Source: The test compound is applied to a dispenser (e.g., filter paper or rubber septum) and placed at the upwind end of the tunnel.[3][8]
-
Insect Release: Male moths, conditioned under a specific light-dark cycle, are placed in a release cage at the downwind end of the tunnel.[8]
-
Behavioral Observation: The flight behavior of the moths is recorded for a set period (e.g., 5 minutes). Key behaviors include taking flight, upwind flight (oriented flight towards the source), casting (zigzagging flight), and contact with the pheromone source.[3][8][9]
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different concentrations of the test compound.[3]
Field Trapping Experiments
Field trapping experiments assess the attractiveness of synthetic pheromone lures under natural conditions.[10][11]
-
Trap and Lure Preparation: Traps (e.g., sticky traps or cone traps) are baited with lures (e.g., rubber septa) containing a specific dose of the synthetic pheromone.[11][12]
-
Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. A significant distance is maintained between traps to avoid interference.[2][13]
-
Trap Deployment: Traps are typically placed at a specific height above the ground or crop canopy.[11]
-
Data Collection: The number of target male moths captured in each trap is recorded at regular intervals.[10][14]
-
Statistical Analysis: The mean trap catches for different lure compositions and dosages are compared using statistical tests such as ANOVA to determine significant differences in attractiveness.[14]
Visualizations
The following diagrams illustrate the typical workflows for the behavioral assays described.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Field evaluation of a pheromone lure and trap designs for monitoring Lygus hesperus Knight (Hemiptera: Miridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 12. livingwithinsects.wordpress.com [livingwithinsects.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Chemical Conversation: A Comparative Guide to Synergistic and Antagonistic Pheromone Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced language of chemical communication is crucial. The biological activity of a pheromone is rarely the result of a single compound, but rather a precise blend of multiple components. The interplay between these components can lead to synergistic effects, where the combined impact is greater than the sum of its parts, or antagonistic effects, where one component hinders or masks the activity of another. This guide provides a comparative analysis of these interactions, supported by experimental data, detailed methodologies, and visualizations of the underlying biological processes.
The specificity of a pheromone signal is often encoded in the precise ratio of its components. This chemical conversation allows for species-specific communication, preventing cross-attraction between closely related species and ensuring reproductive success. When this delicate balance is understood, it can be exploited for applications such as highly effective pest management strategies and the development of novel therapeutic agents.
Synergistic Effects: When the Whole is Greater than the Sum of its Parts
Synergism in pheromone communication occurs when the presence of multiple components in a specific ratio elicits a significantly stronger behavioral or physiological response than the individual components would alone. This enhancement can manifest as increased attraction, prolonged behavioral displays, or the triggering of a more complex suite of behaviors.
A classic example of synergism is the interaction between insect sex pheromones and volatile compounds released by host plants. These plant volatiles can act as a long-range attractant, priming the insect's olfactory system to be more sensitive to the species-specific pheromone upon closer proximity, thereby guiding the insect to both a potential mate and a suitable location for oviposition.
Quantitative Data: Synergistic Effects
The following table summarizes quantitative data from studies demonstrating synergistic effects of pheromone components.
| Organism | Pheromone/Kairomone Components | Individual Component A Response | Individual Component B Response | Synergistic Blend (A+B) Response | Fold Increase (A+B vs A) | Reference |
| American Palm Weevil (Rhynchophorus palmarum) | Pheromone (P) + Host Plant Odor (K) | Mean trap capture: 15 | Mean trap capture: 5 | Mean trap capture: 120 | 8 | [1] |
| Asian Longhorned Beetle (Xylotrechus chinensis) | Pheromone blend + α-pinene + ipsenol | Mean trap capture: 169 | N/A | Mean trap capture: 953 | 5.64 | [2] |
| Clearwing Moth (Synanthedon bicingulata) | E3,Z13-18:OAc + Z3,Z13-18:OAc | Mean trap capture: ~4 | Mean trap capture: ~3 | Mean trap capture: 13.2 | ~3.3 | [3] |
Antagonistic Effects: The Power of Inhibition
Antagonism occurs when a specific compound, often a stereoisomer of an active pheromone component or a chemically related molecule, reduces or completely blocks the behavioral response to the primary attractive pheromone. This is frequently observed when the ratio of pheromone components deviates from the species-specific blend, a crucial mechanism for maintaining reproductive isolation between closely related species that may utilize similar pheromone components.
A compelling case of antagonism has been documented in the invasive sea lamprey (Petromyzon marinus). The male sex pheromone contains multiple components, and the precise ratio is critical for attracting females. Introducing a synthetic analog or altering the natural ratio of these components can disrupt this communication, leading to a significant reduction in mating success.[4][5]
Quantitative Data: Antagonistic Effects
The following table summarizes quantitative data from studies demonstrating antagonistic effects of pheromone components.
| Organism | Pheromone Component(s) | Antagonist | Pheromone Alone Response | Pheromone + Antagonist Response | % Reduction in Response | Reference |
| Sea Lamprey (Petromyzon marinus) | 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) | Petromyzonol sulfate (PZS) | Attraction | Neutral | 100% (Attraction eliminated) | [6] |
| Sea Lamprey (Petromyzon marinus) | Male Pheromone (3kPZS + PZS) | 3sPZS + additional PZS | Attraction | Aversion & 97% reduction in spawning | >100% (Attraction to aversion) | [7][8] |
| Honeydew Moth (Cryptoblabes gnidiella) | (Z)-11-hexadecenal + (Z)-13-octadecenal | (Z)-9-tetradecenyl formate | Attraction in wind tunnel | Inhibition of upwind flight | Significant | [9][10] |
| Diamondback Moth (Plutella xylostella) | Px pheromone blend | ZE-9,11-14:OAc | Mean trap capture: ~18 | Mean trap capture: ~5 (at 100µg dose) | ~72% | [11] |
Experimental Protocols
The investigation of synergistic and antagonistic pheromone effects relies on a suite of specialized experimental techniques. The following are detailed methodologies for key experiments cited in this guide.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are then placed into two glass capillary electrodes containing a conductive saline solution (e.g., 0.1 M KCl).[5][12]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A pulse of air carrying a known concentration of the test compound (dissolved in a solvent like hexane) is injected into the main airstream.[12]
-
Signal Recording: The potential difference between the two electrodes is amplified and recorded. The deflection from the baseline in response to the stimulus is the EAG response, measured in millivolts (mV).[13]
-
Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated. Responses to different compounds and concentrations are compared to a solvent control and a standard compound.[13]
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of insects to pheromone plumes in a controlled, simulated natural environment.
Methodology:
-
Tunnel Setup: A wind tunnel, typically constructed of glass or plexiglass, is used to create a laminar airflow of a controlled speed (e.g., 0.3 m/s). The tunnel is illuminated with dim red light for nocturnal insects to simulate night conditions.[1][14]
-
Pheromone Source: A dispenser (e.g., a rubber septum) loaded with a precise dose of the synthetic pheromone or blend is placed at the upwind end of the tunnel.[15]
-
Insect Release: Insects of a specific age and mating status (e.g., naive virgin males) are acclimated to the experimental conditions and then released onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The insects' flight behavior is recorded for a set period (e.g., 5 minutes). Key quantifiable behaviors include: taking flight, oriented flight towards the source, distance flown upwind, and contact with the source.[1][14]
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated for different pheromone treatments (single components vs. blends) and controls.
Field Trapping Assay
Objective: To evaluate the attractiveness of pheromone blends under natural environmental conditions.
Methodology:
-
Lure Preparation: Pheromone components are loaded onto dispensers (e.g., rubber septa) at specific ratios and dosages. Control lures contain only the solvent.
-
Trap Deployment: Traps (e.g., delta or funnel traps) containing the lures are deployed in the field in a randomized block design to account for spatial variability. Traps are typically placed at a specific height and distance from each other.[11]
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean trap captures for different lure treatments to determine the relative attractiveness of single components versus blends.[2][11]
Visualizing the Mechanisms
To understand how synergistic and antagonistic effects arise, it is essential to visualize the underlying biological and experimental processes. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Generalized insect olfactory signaling pathway for pheromone perception.
Caption: General experimental workflow for comparing pheromone component effects.
Caption: Logical relationship of pheromone component interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. 2.5. Electroantennography (EAG) with Clerid Beetle Antennae [bio-protocol.org]
- 6. A pheromone antagonist liberates female sea lamprey from a sensory trap to enable reliable communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formate analogs as antagonists of the sex pheromone of the honeydew moth, Cryptoblabes gnidiella: electrophysiological, behavioral and field evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 12. ockenfels-syntech.com [ockenfels-syntech.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchtrend.net [researchtrend.net]
Safety Operating Guide
Navigating the Disposal of 6(Z)-Octadecenol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6(Z)-Octadecenol, ensuring operational safety and environmental responsibility. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of the immediate actions to take in case of an accidental spill.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to protect against skin exposure.
-
Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Spill Management:
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, properly labeled container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department for assistance. Do not allow the chemical to enter drains or waterways, as similar long-chain unsaturated alcohols are known to be very toxic to aquatic life.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous chemical waste.
-
Collect waste in a dedicated, chemically compatible container with a secure, leak-proof lid. Ensure the container is in good condition and free from damage.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce hazardous gases.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][3] This area must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and away from sources of ignition, as fatty alcohols can be combustible at high temperatures.
-
Store acids and bases separately from the this compound waste container.[2]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's hazardous waste management program.[2][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Waste Container Filling | Leave at least one-inch of headspace to allow for expansion. | [2] |
| Maximum SAA Storage | 55 gallons of hazardous waste. | [3] |
| Partially Filled Container Storage | Up to one (1) year in a designated SAA. | [2] |
| Full Container Removal | Within three days after the container becomes full. | [2] |
| Aquatic Toxicity (similar compounds) | Very toxic to aquatic organisms. | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6(Z)-Octadecenol
This guide provides immediate, essential safety protocols and logistical information for handling 6(Z)-Octadecenol in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers and the integrity of experimental work.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Material/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 certified or European Standard EN166[1][2] | To protect eyes from splashes. |
| Body Protection | Laboratory coat | Standard cotton or synthetic blend | To protect clothing and skin from spills.[1] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | N/A | Recommended if aerosols are generated or working in a poorly ventilated area.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to prevent contamination and ensure safe execution of experiments.
2.1. Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the workspace is clean and uncluttered. Have spill containment materials, such as an inert absorbent material, readily available.[1][4]
-
Locate Safety Equipment: Confirm the location and accessibility of eyewash stations and safety showers.[1]
2.2. Handling
-
Chemical Transfer: Carefully measure and transfer this compound, avoiding splashes and the generation of aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[4][5] Avoid breathing vapors or mists.[3]
-
Storage: Keep the container tightly closed when not in use.[2][3] Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[1][3] Some sources recommend storing in a freezer.[4]
2.3. Post-Handling
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating skin, and dispose of them in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated materials, such as gloves, absorbent pads, and pipette tips, in a separate, clearly labeled hazardous waste container.
-
-
Spill Management:
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.[4] Do not reuse empty containers.
-
Regulatory Compliance: All waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4] Do not flush into surface water or the sanitary sewer system.[1][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
